2-Methyl-4-nitrophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQPMQNHVQVVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073889 | |
| Record name | Phenol, 2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99-53-6 | |
| Record name | 2-Methyl-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-nitrophenol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-4-NITROPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-4-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105DL35HIB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-4-nitrophenol (CAS 99-53-6)
This document provides a comprehensive technical overview of 2-Methyl-4-nitrophenol (CAS 99-53-6), also known as 4-Nitro-o-cresol. As a pivotal chemical intermediate, its unique molecular architecture—combining phenolic, methyl, and nitro functionalities—governs its reactivity and utility across diverse scientific and industrial domains. This guide moves beyond a simple recitation of facts to explore the causal relationships between its structure and properties, offering field-proven insights for researchers, chemists, and drug development professionals.
Molecular Profile and Physicochemical Properties
This compound is an organic aromatic compound that presents as a pale yellow to light orange crystalline solid at room temperature, often with a faint, characteristic odor.[1][2] Its structure, featuring a benzene ring substituted with hydroxyl, methyl, and nitro groups, dictates its physical and chemical behavior. The electron-withdrawing nature of the nitro group para to the hydroxyl group significantly influences the molecule's acidity and reactivity.
The molecule is nearly planar, a structural characteristic that has been confirmed by crystal structure analysis.[3][4][5] This planarity facilitates intermolecular interactions, such as O-H···O and C-H···O hydrogen bonds, which link the molecules into a three-dimensional network in the solid state.[4][6]
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 99-53-6 | [7] |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [8] |
| Appearance | Pale yellow to light orange crystalline solid/powder | [1][9] |
| Melting Point | 93-98 °C | [2][7][9] |
| Boiling Point | ~285-311 °C | [1][2] |
| Density | ~1.32 g/cm³ | [2] |
| pKa | 7.43 (Predicted) | [1][7] |
| Solubility | Sparingly soluble in water (~0.1 g/100 mL at 20°C); readily soluble in organic solvents like ethanol, ether, and acetone. | [1] |
Insight: The predicted pKa of 7.43 indicates that this compound is a weak acid.[1][7] The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton compared to unsubstituted phenol (pKa ~10) by stabilizing the resulting phenoxide anion through resonance. This acidity is a critical parameter in designing reactions involving deprotonation of the hydroxyl group.
Synthesis Methodologies: A Mechanistic Approach
The synthesis of this compound is primarily achieved through electrophilic aromatic substitution, with the choice of starting material and reaction conditions being critical for achieving regioselectivity and high yield.
Method 1: Direct Nitration of o-Cresol
The most common historical and industrial approach involves the direct nitration of 2-methylphenol (o-cresol).[1] This reaction is a classic example of electrophilic aromatic substitution where the hydroxyl (-OH) and methyl (-CH₃) groups, both being ortho-, para-directing activators, guide the incoming nitronium ion (NO₂⁺).
Causality: The hydroxyl group is a stronger activating group than the methyl group. Therefore, the major product is the one where the nitro group is directed to the para position relative to the powerful hydroxyl director, resulting in this compound. Careful control of reaction temperature is essential to prevent over-nitration and the formation of byproducts like 2-methyl-6-nitrophenol or dinitro derivatives.
Method 2: Oxidation of 2-Methyl-4-nitrosophenol
An alternative route involves the oxidation of 2-methyl-4-nitrosophenol. This method can offer a different impurity profile and may be preferred in certain applications.
This protocol describes a lab-scale synthesis via the oxidation of the corresponding nitroso compound, valued for its relatively mild conditions.[1][10] The self-validating nature of this protocol lies in the visual confirmation of reaction progress (color change) and the straightforward isolation of a crystalline product.
-
Dissolution: Dissolve 15 g of 2-methyl-4-nitrosophenol in a solution containing 150 g of sodium hydroxide (NaOH) and 150 g of potassium ferricyanide (K₃[Fe(CN)₆]) in 3 liters of water.
-
Rationale: A basic medium is required to deprotonate the phenolic starting material, forming the phenoxide which is more susceptible to oxidation. Potassium ferricyanide serves as the oxidizing agent. A large excess is used to drive the reaction to completion.[10]
-
-
Reaction: Allow the solution to stand at room temperature for approximately 48 hours.
-
Rationale: The reaction proceeds slowly at ambient temperature, minimizing potential side reactions that could occur at elevated temperatures.
-
-
Acidification & Extraction: After the reaction period, acidify the solution with sulfuric acid (H₂SO₄). Extract the product multiple times with diethyl ether.
-
Rationale: Acidification protonates the newly formed 2-methyl-4-nitrophenoxide, converting it to the neutral phenol which is more soluble in ether than in the aqueous layer. Repeated extractions ensure maximum recovery.
-
-
Purification: Treat the combined ethereal layers with a 5% sodium hydroxide solution to convert the product back to its sodium salt, separating it from non-acidic impurities. The aqueous layer is then re-acidified with sulfuric acid, causing the purified this compound to precipitate.
-
Rationale: This acid-base extraction is a classic purification technique for phenols, effectively separating them from other organic compounds.
-
-
Isolation: Collect the resulting faintly yellow needles by filtration, wash with cold water, and dry. The expected melting point of the purified product is 93-95 °C.[10]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 99-53-6 [chemicalbook.com]
- 4. 2-Methyl-4-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 8. This compound | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. westliberty.edu [westliberty.edu]
- 10. prepchem.com [prepchem.com]
Spectroscopic data of 2-Methyl-4-nitrophenol
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-4-nitrophenol
Introduction
In the landscape of pharmaceutical development and materials science, the precise and unambiguous characterization of molecular structures is paramount. This compound (C₇H₇NO₃), a nitrophenol derivative, serves as a vital intermediate in various synthetic pathways.[1] Its chemical behavior and reactivity are intrinsically linked to the electronic and steric interplay of its hydroxyl, methyl, and nitro functional groups. A comprehensive understanding of its spectroscopic signature is therefore not merely an academic exercise, but a critical prerequisite for quality control, reaction monitoring, and the development of novel applications.
This guide provides an in-depth analysis of this compound through the principal techniques of modern analytical chemistry: Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the structural basis for the observed spectral features. Each section is designed as a self-validating system, presenting not only the data but also the rigorous protocols required to obtain it, ensuring scientific integrity and reproducibility.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy is a cornerstone technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.[2] For this compound, IR spectroscopy is instrumental in confirming the presence of the key -OH, -NO₂, C-H (aromatic and aliphatic), and C=C (aromatic) functionalities.
Experimental Protocol: Thin Solid Film Method
For a solid sample like this compound, obtaining a high-quality spectrum requires minimizing light scattering. The thin solid film method is a rapid and effective technique that avoids the complexities of KBr pellets or Nujol mulls, which can introduce their own spectral artifacts.[3][4]
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 50 mg of this compound into a clean glass vial.[3]
-
Solubilization: Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid. The choice of a volatile solvent is critical to ensure its complete evaporation, preventing solvent peaks from obscuring the sample spectrum.[3]
-
Film Deposition: Using a pipette, transfer one or two drops of the resulting solution onto the surface of a single, clean NaCl or KBr salt plate. These materials are chosen for their transparency in the mid-infrared region.[5]
-
Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid analyte on the plate. A film that is "just right" will often appear slightly hazy but not opaque.[3]
-
Instrument Setup: Place the salt plate into the sample holder of the FT-IR spectrometer. Ensure the instrument optics are protected from moisture, as the salt plates are water-soluble.[5]
-
Data Acquisition: Collect a background spectrum of the empty beam path. Subsequently, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
IR Data Summary & Interpretation
The FT-IR spectrum of this compound reveals several characteristic absorption bands. The interpretation of these bands provides a vibrational fingerprint of the molecule.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| ~3400-3200 | Broad, Strong | O-H (Phenolic) | Stretching (H-bonded) |
| ~3100-3000 | Medium | C-H (Aromatic) | Stretching |
| ~2980-2920 | Weak-Medium | C-H (Methyl) | Asymmetric/Symmetric Stretching |
| ~1600-1580 | Strong | C=C (Aromatic) | Ring Stretching |
| ~1520-1500 | Very Strong | N-O (Nitro group) | Asymmetric Stretching |
| ~1350-1330 | Strong | N-O (Nitro group) | Symmetric Stretching |
| ~1250 | Strong | C-O (Phenolic) | Stretching |
In-Depth Analysis:
-
O-H Region: The broad and intense absorption centered around 3300 cm⁻¹ is a definitive indicator of the phenolic hydroxyl (-OH) group. Its broadness is a direct consequence of intermolecular hydrogen bonding in the solid state, which creates a continuum of vibrational energy states.
-
Nitro Group Signatures: The presence of two very strong bands is characteristic of the nitro (-NO₂) group. The higher frequency band (~1510 cm⁻¹) corresponds to the asymmetric stretching mode, while the lower frequency band (~1340 cm⁻¹) is due to the symmetric stretch. These are among the most reliable diagnostic peaks in the spectrum.
-
Aromatic and Aliphatic C-H: Aromatic C-H stretching vibrations appear as medium-intensity bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex array of signals from C-O stretching, C-H bending, and aromatic ring vibrations. The strong band around 1250 cm⁻¹ is typical for the C-O stretch of a phenol. While complex, the pattern in this region is unique to the molecule and serves as a "fingerprint" for identification.[2]
Visualization: IR Spectroscopy Workflow
Caption: Workflow for obtaining an IR spectrum via the thin solid film method.
UV-Visible Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals.[6] For conjugated systems like this compound, the π → π* and n → π* transitions are particularly relevant. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are highly sensitive to the molecular structure and solvent environment.
Experimental Protocol: Quantitative Solution Analysis
This protocol is designed to determine the λ_max and molar absorptivity (ε) of the analyte, adhering to the Beer-Lambert Law (A = εbc).[7][8]
Step-by-Step Methodology:
-
Solvent Selection: Choose a spectroscopic grade solvent that dissolves the analyte and is transparent in the wavelength range of interest. Ethanol or methanol are common choices for polar aromatic compounds.
-
Stock Solution Preparation: Accurately weigh a small amount (e.g., 10 mg) of this compound and transfer it to a 100 mL volumetric flask. Dissolve the solid in the chosen solvent and dilute to the mark to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in separate volumetric flasks to create samples of varying, known concentrations. This is crucial for constructing a calibration curve and verifying the linear range of the Beer-Lambert Law.
-
Spectrometer Blanking: Fill a quartz cuvette (which is transparent in the UV range) with the pure solvent. Place it in the spectrometer and record a baseline or "blank" spectrum. This step digitally subtracts the absorbance of the solvent and the cuvette itself.[9]
-
Sample Measurement: Starting with the most dilute sample, rinse and fill the cuvette, wipe the optical surfaces, and place it in the spectrometer.[7] Record the absorbance spectrum over the desired range (e.g., 200-500 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).[10] Plot a graph of absorbance at λ_max versus concentration for the series of dilutions. The slope of the resulting line, according to the Beer-Lambert law, will be the molar absorptivity (ε), assuming a standard 1 cm path length.
UV-Vis Data Summary & Interpretation
The UV-Vis spectrum of this compound in a polar solvent like ethanol is dominated by strong absorption bands arising from its aromatic system, which is influenced by the electron-donating hydroxyl group and the powerful electron-withdrawing nitro group.
| λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type | Chromophore |
| ~230 | High | π → π | Benzene Ring |
| ~315-320 | Moderate | π → π | Conjugated System (n-NO₂) |
| ~400 (in basic solution) | Moderate | n → π* | Phenolate-Nitro System |
In-Depth Analysis:
-
The spectrum is characterized by two main absorption bands in neutral solution. The higher energy band (~230 nm) is a π → π* transition associated with the phenyl ring itself.
-
The lower energy, longer wavelength band (~315-320 nm) is also a π → π* transition but is significantly red-shifted (a bathochromic shift). This is due to the extended conjugation between the lone pairs on the phenolic oxygen, the aromatic ring, and the nitro group. This extended system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Effect of pH: In a basic solution, the phenolic proton is removed to form the phenolate anion. This introduces additional lone-pair electrons and enhances the electron-donating ability of the oxygen, leading to a further red shift of the long-wavelength absorption to around 400 nm. This phenomenon, known as a halochromic effect, is a classic indicator of a nitrophenol structure and is often exploited for colorimetric pH indication or quantification.
Visualization: UV-Vis Experimental Logic
References
- 1. This compound | 99-53-6 [chemicalbook.com]
- 2. amherst.edu [amherst.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. webassign.net [webassign.net]
- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. sim4t.com [sim4t.com]
- 9. ossila.com [ossila.com]
- 10. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
An In-depth Technical Guide to the Crystal Structure of 2-Methyl-4-nitrophenol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the solid-state architecture of 2-Methyl-4-nitrophenol (also known as 4-Nitro-o-cresol), a key chemical intermediate and a subject of interest in materials science and pharmacology. We will delve into the synthesis, crystallization, and detailed crystallographic analysis of this compound, focusing on the molecular geometry and the intricate network of intermolecular forces that dictate its crystal packing.
Introduction and Significance
This compound (C₇H₇NO₃) is a nitrophenol derivative with significant applications as a starting material in the synthesis of more complex molecules, such as 2-bromo-4-nitro-6-methylphenol.[1][2] Its presence in diesel exhaust particles and potential vasodilatation activity have also drawn scientific attention.[1] Understanding its three-dimensional structure is paramount for predicting its chemical reactivity, physical properties, and potential biological interactions. The study of its crystal structure reveals a nearly planar molecule, a feature that influences its packing and electronic properties.[1][3][4] This guide offers a detailed exploration of its molecular and supramolecular characteristics, grounded in single-crystal X-ray diffraction data.
Synthesis and Single Crystal Growth
The acquisition of high-quality single crystals is the critical first step for any crystallographic study. The quality of the crystal directly impacts the resolution and reliability of the final structure.
Synthesis of this compound
Several synthetic routes to this compound have been reported.[2][5][6] A common and effective method involves the direct nitration of 2-methylphenol. An alternative approach, reported in the study that yielded the crystallographic data discussed herein, utilizes an ultrasonic-assisted reaction for enhanced efficiency.[3]
Protocol Rationale: The use of zinc chloride as a catalyst facilitates the nitration process. The application of ultrasound provides the necessary activation energy and ensures efficient mixing, often leading to higher yields and shorter reaction times compared to conventional methods.
Crystallization Protocol
The process of growing a single crystal from a synthesized powder is a meticulous process of trial and error, guided by the principles of solubility. The goal is to allow molecules to slowly and orderly arrange themselves into a repeating lattice.
Methodology: The synthesized this compound product was purified and then dissolved in methanol. Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of the solvent at room temperature (294 K).[3] This method allows the concentration of the solute to increase gradually, promoting the formation of a single, well-defined crystal nucleus that can grow to a suitable size without the rapid precipitation that leads to polycrystalline or amorphous solids.
Crystal Structure Analysis
The core of this guide is the detailed analysis of the crystal structure of this compound as determined by single-crystal X-ray diffraction.
Molecular Geometry
The analysis reveals that the this compound molecule is nearly planar.[3][4] The benzene ring (C1-C6) is, by definition, planar. The substituent atoms (O1, O2, O3 from the nitro and hydroxyl groups, N from the nitro group, and C7 from the methyl group) show only minor deviations from this plane, with the largest deviation being 0.112 (3) Å for one of the nitro oxygen atoms.[3] This planarity is a key feature, facilitating efficient packing in the crystal lattice. Bond lengths and angles within the molecule fall within normal, expected ranges.[3]
Caption: Molecular structure of this compound.
Crystallographic Data
The compound crystallizes in the monoclinic system with the space group P2₁/n.[7] This centrosymmetric space group indicates that the crystal lattice is built upon inversion symmetry. A summary of the key crystallographic data is presented below.
| Parameter | Value |
| Chemical Formula | C₇H₇NO₃ |
| Formula Weight | 153.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.6210 (11) |
| b (Å) | 8.7420 (17) |
| c (Å) | 14.300 (3) |
| β (°) | 100.71 (3) |
| Volume (ų) | 690.4 (2) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 294 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (R₁) | 0.054 |
| Weighted R-factor (wR₂) | 0.181 |
| Data Source | [Bi et al., 2009][3][7] |
Supramolecular Assembly and Intermolecular Interactions
The stability of the crystal lattice is not merely a consequence of molecular shape but is dictated by a cooperative network of intermolecular forces. In the crystal of this compound, the molecules are linked into a robust three-dimensional network primarily through O—H⋯O and C—H⋯O hydrogen bonds.[3][4]
-
O—H⋯O Hydrogen Bonds: The strongest of these interactions is the classical hydrogen bond formed between the hydroxyl group (O3—H3A) of one molecule and a nitro group oxygen (O2) of an adjacent molecule. This interaction is a primary driver of the supramolecular assembly.
-
C—H⋯O Hydrogen Bonds: Weaker, non-classical C—H⋯O hydrogen bonds also play a crucial role in stabilizing the crystal structure. Specifically, a hydrogen atom from the methyl group (C7—H7C) interacts with a nitro oxygen atom (O1) on a neighboring molecule.
The geometry of these key interactions is summarized in the table below.
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| O3—H3A···O2ⁱ | 0.82 | 2.10 | 2.770 (4) | 138 |
| C7—H7C···O1ⁱⁱ | 0.96 | 2.57 | 3.505 (5) | 165 |
| Symmetry Codes: (i) x, y-1, z; (ii) -x-1, -y+1, -z+2 | ||||
| Data Source: [Bi et al., 2009][3][7] |
These interactions create a complex, interconnected network that holds the molecules in a fixed, ordered arrangement, defining the macroscopic properties of the crystal.
Caption: Intermolecular hydrogen bonding network in this compound.
Self-Validating Experimental Protocols
To ensure scientific integrity, the methodologies employed must be robust and reproducible. This section details the workflows for synthesis and structural analysis.
Detailed Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped for ultrasonic irradiation, combine 2-methylphenol (5.9 g) and zinc chloride (7.4 g) in ethyl acetate (150 ml).[3]
-
Nitration: While subjecting the flask to ultrasound, add nitric acid (5.9 g) dropwise over a period of 3 minutes.[3] The controlled addition is crucial to manage the exothermic nature of the reaction.
-
Workup: Upon completion of the reaction, add water (200 ml) to quench the reaction and dissolve inorganic salts.[3]
-
Extraction & Purification: Separate the organic layer. Evaporate the ethyl acetate to yield the crude product.[3] The product can be further purified by recrystallization. The reported melting point is in the range of 93-98 °C.[1]
Single-Crystal X-ray Diffraction Workflow
The determination of a crystal structure is a multi-stage process that translates diffraction patterns into a precise 3D atomic map.
Caption: Workflow for single-crystal X-ray structure determination.
Workflow Justification:
-
Data Collection: An Enraf-Nonius CAD-4 diffractometer was used for data collection.[3] A ψ-scan absorption correction was applied to account for the differential absorption of X-rays by the crystal, ensuring data accuracy.[3]
-
Structure Solution and Refinement: The structure was solved using SHELXS97 and refined with SHELXL97, which are the gold-standard programs for small-molecule crystallography.[3] The structure was solved by 'direct methods,' a powerful algorithm for determining initial atomic positions from the diffraction data. Refinement was performed against F², which is statistically more robust than refining against F. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[3] This is a standard and reliable practice when hydrogen atoms cannot be located precisely from the electron density map.
Conclusion
The crystal structure of this compound is defined by its near-planar molecular geometry and a comprehensive three-dimensional network of intermolecular O—H⋯O and C—H⋯O hydrogen bonds. The monoclinic P2₁/n packing is a result of these directional interactions efficiently organizing the molecules in the solid state. This detailed structural knowledge provides a fundamental basis for understanding the material's properties and for its rational application in chemical synthesis and materials design. The protocols and data presented herein serve as a robust reference for researchers in the chemical and pharmaceutical sciences.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. This compound | 99-53-6 [chemicalbook.com]
- 3. 2-Methyl-4-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methyl-4-nitro-phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2-Methyl-4-nitrophenol in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-methyl-4-nitrophenol in various organic solvents. As a crucial intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals, understanding its solubility is paramount for process design, purification, and formulation development.[1] This document synthesizes fundamental principles of solubility with practical experimental methodologies and thermodynamic modeling, offering a valuable resource for researchers, chemists, and drug development professionals. Key physicochemical properties, detailed experimental protocols for solubility determination, and the application of thermodynamic models such as the Apelblat and van't Hoff equations are discussed.
Introduction: The Significance of this compound Solubility
This compound (also known as 4-nitro-o-cresol) is a yellow crystalline solid with the molecular formula C₇H₇NO₃.[1] Its molecular structure, featuring a phenolic hydroxyl group, a methyl group, and a nitro group on an aromatic ring, dictates its chemical reactivity and physical properties, including its solubility profile. The compound is sparingly soluble in water but exhibits good solubility in a range of common organic solvents such as ethanol, acetone, and ether.[1]
The solubility of this compound is a critical parameter in various industrial applications:
-
Reaction Medium Selection: Choosing an appropriate solvent in which reactants are soluble is fundamental for optimizing reaction kinetics and yield.
-
Crystallization and Purification: The purification of this compound often relies on crystallization, a process governed by its temperature-dependent solubility in a given solvent.
-
Formulation Development: In the pharmaceutical and agrochemical industries, precise knowledge of solubility is essential for developing stable and effective formulations.
-
Process Design and Scale-up: Accurate solubility data is indispensable for the design of equipment such as reactors and crystallizers, ensuring efficient and safe large-scale production.
This guide will delve into the quantitative aspects of this compound's solubility, providing the necessary tools for its practical application in a research and development setting.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.14 g/mol | |
| CAS Number | 99-53-6 | |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 93-98 °C | |
| Boiling Point | 255-257 °C (decomposes) | |
| Water Solubility | Sparingly soluble (~0.1 g/100 mL at 20°C) | [1] |
Experimental Determination of Solubility
The accurate determination of solubility is a cornerstone of physical chemistry and chemical engineering. Several methods can be employed, with the choice depending on factors such as the nature of the solute and solvent, the required precision, and available equipment. This section will detail two common and reliable methods: the gravimetric method and UV-Vis spectroscopic analysis.
Gravimetric Method: A Foundational Technique
The gravimetric method is a classical and highly accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known mass of the saturated solution to determine the mass of the dissolved solute.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).
-
Stir the mixture vigorously for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature must be maintained at the desired value with high precision.
-
After stirring, allow the solution to stand undisturbed for several hours to permit the undissolved solid to settle.
-
-
Sample Withdrawal and Filtration:
-
Carefully withdraw a sample of the supernatant liquid using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid precipitation or further dissolution during sampling.
-
-
Mass Determination:
-
Accurately weigh an empty, dry container (e.g., a glass vial or evaporating dish).
-
Transfer the filtered saturated solution into the weighed container and record the total mass.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Once the solvent is completely removed, reweigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final mass minus the initial mass of the empty container.
-
The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.
-
Solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or as a mole fraction.
-
Diagram 1: Experimental Workflow for Gravimetric Solubility Determination
Caption: Workflow for determining solubility by the gravimetric method.
UV-Vis Spectroscopic Method: A High-Throughput Alternative
For compounds that absorb ultraviolet or visible light, UV-Vis spectroscopy offers a rapid and sensitive method for determining solubility. This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the desired organic solvent with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration. This should yield a straight line, the equation of which will be used to determine the concentration of unknown samples.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.
-
-
Sample Preparation and Analysis:
-
Withdraw a filtered sample of the saturated supernatant.
-
Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted sample.
-
Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specific temperature.
-
Thermodynamic Modeling of Solubility
Thermodynamic models are invaluable tools for correlating and predicting solubility data. They can reduce the number of experiments required and provide insights into the dissolution process.
The van't Hoff Equation: Understanding the Effect of Temperature
The van't Hoff equation describes the relationship between the equilibrium constant (in this case, related to solubility) and temperature. It allows for the determination of the thermodynamic properties of dissolution, such as the enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution.
The integrated form of the van't Hoff equation is:
ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)
where:
-
x is the mole fraction solubility of the solute
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
By plotting ln(x) versus 1/T, a linear relationship is often observed. The slope of this line is equal to -ΔH°sol/R, and the y-intercept is equal to ΔS°sol/R. This allows for the calculation of the enthalpy and entropy of solution.
-
A positive ΔH°sol indicates that the dissolution process is endothermic (absorbs heat), and thus solubility increases with increasing temperature.
-
A negative ΔH°sol indicates an exothermic process (releases heat), where solubility decreases with increasing temperature.
The Apelblat Equation: An Empirical Model for Correlation
The Apelblat equation is a semi-empirical model that is widely used to correlate the solubility of solids in liquids with temperature. It generally provides a more accurate fit to experimental data over a wider temperature range compared to the simplified van't Hoff equation.
The Apelblat equation is given by:
ln(x) = A + (B / T) + C * ln(T)
where:
-
x is the mole fraction solubility
-
T is the absolute temperature in Kelvin
-
A, B, and C are empirical parameters obtained by fitting the equation to experimental solubility data.
These parameters are specific to the solute-solvent system and can be determined using non-linear regression analysis.
Diagram 2: Logical Relationship for Thermodynamic Analysis
Caption: Logical workflow for the thermodynamic analysis of solubility data.
Safety Considerations
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Always consult the Safety Data Sheet (SDS) before handling this compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All work should be conducted in a well-ventilated fume hood.
Conclusion
The solubility of this compound in organic solvents is a fundamental property that has significant implications for its industrial application. This guide has provided a detailed framework for understanding, measuring, and modeling its solubility. By employing robust experimental techniques such as the gravimetric or spectroscopic methods and utilizing thermodynamic models like the van't Hoff and Apelblat equations, researchers and engineers can obtain the critical data needed for process optimization, purification, and formulation. A systematic approach to solubility determination, grounded in both experimental rigor and theoretical understanding, is essential for the successful and safe utilization of this important chemical intermediate.
References
Natural occurrence of nitrophenols in the environment
An In-Depth Technical Guide to the Natural Occurrence of Nitrophenols in the Environment
Abstract
Nitrophenols (NPs) are a class of organic compounds recognized for their environmental significance due to their potential toxicity and persistence. While extensively synthesized for industrial applications, a nuanced understanding of their presence in the environment reveals a complex interplay between direct anthropogenic release and formation through natural processes. This technical guide provides a comprehensive overview for researchers and scientific professionals on the sources, formation pathways, environmental fate, and analytical methodologies pertaining to nitrophenols. We will deconstruct the conventional understanding of NPs as purely synthetic pollutants to explore their atmospheric and biological formation routes, offering a more complete picture of their environmental lifecycle.
Introduction: Redefining "Natural Occurrence"
Historically, nitrophenols have been categorized as manufactured chemicals with no known natural sources.[1][2] They are foundational components in the synthesis of dyes, pharmaceuticals, rubber chemicals, and pesticides.[1][3] However, this perspective is incomplete. While large-scale biogenic production akin to flavonoids or terpenes has not been identified, significant quantities of nitrophenols are introduced into the environment via natural chemical and physical processes acting upon both anthropogenic and naturally occurring precursor compounds. Furthermore, evidence confirms that some microorganisms and plants are capable of synthesizing nitroaromatic compounds.[3]
Therefore, this guide defines "natural occurrence" not as an absence of anthropogenic influence, but as the formation and presence of nitrophenols resulting from environmental processes, including atmospheric chemistry, biodegradation of parent compounds, and direct biosynthesis by living organisms. Understanding these pathways is critical for developing accurate environmental fate models and effective remediation strategies.
Sources and Formation Pathways of Environmental Nitrophenols
The presence of nitrophenols in the environment is not due to a single origin but is a mosaic of direct emissions and secondary formation.
Primary Anthropogenic and Combustion Sources
A baseline understanding of primary sources is essential, as they provide the precursor compounds for subsequent environmental transformations.
-
Industrial Synthesis and Use: The manufacturing and processing industries are primary sources of direct release into soil and water.[1]
-
Vehicle Exhaust: The thermal reaction of fuel with nitrogen oxides in internal combustion engines forms and releases nitrophenols, making traffic activity a major source in urban air.[2][4]
-
Biomass and Coal Combustion: The burning of biomass and coal releases nitrated phenolic compounds directly into the atmosphere.[5]
-
Pesticide Degradation: Many nitrophenols are not applied directly to land but are formed from the environmental breakdown of organophosphate insecticides and other pesticides, such as parathion and fenitrothion.[1][2][6]
Atmospheric Formation: The Environment as a Chemical Reactor
The atmosphere is a significant reactor for the secondary formation of nitrophenols from volatile organic compounds (VOCs). These reactions occur in both the gas phase and the aqueous phase (within cloud and rain droplets).
2.2.1 Gas-Phase Reactions In the presence of nitrogen oxides (NOx), common aromatic hydrocarbons like benzene and toluene (originating from both industrial and natural sources) are oxidized to form nitrophenols.[5] The process is typically initiated by highly reactive hydroxyl (•OH) or nitrate (•NO₃) radicals. The OH-initiated oxidation of benzene and toluene first yields phenol and cresol, respectively, which are then subsequently oxidized and nitrated to produce nitrophenols and methyl-nitrophenols.[5]
2.2.2 Aqueous-Phase Reactions Aqueous-phase chemistry, occurring within cloud droplets, fog, and wet aerosols, is a highly efficient pathway for NP formation.[5][7] The high liquid water content allows for the dissolution of precursors and reactants, facilitating reactions that may be less favorable in the gas phase. For instance, phenol can react with the nitronium ion (NO₂⁺) in water to yield 4-nitrophenol.[5] Field studies have confirmed that the nitration of 2-nitrophenol and 4-nitrophenol within the atmospheric aqueous phase is a likely formation pathway for the more phytotoxic 2,4-dinitrophenol.[8][9] This process is often driven by the photolysis of dissolved nitrite/nitrous acid (NO₂⁻/HONO), highlighting the critical role of sunlight.[8][9] A significant portion of nitrophenols detected in the gas phase may actually be produced via these liquid-phase reactions and later partition back into the air.[7]
Caption: Atmospheric formation pathways of nitrophenols in gas and aqueous phases.
Biosynthesis of Nitroaromatic Compounds
Contrary to the assertion that nitrophenols are exclusively synthetic, a body of evidence shows that various bacteria, fungi, and plants can produce nitroaromatic compounds.[3] While this is a less-studied area compared to atmospheric chemistry, it represents a true "natural" source. For example, the metabolism of 3-nitrophenol by bacteria such as Cupriavidus necator JMP134 involves enzymatic reduction and rearrangement, demonstrating a biological pathway for NP transformation and potential synthesis.[3]
Environmental Distribution, Fate, and Transport
Once formed or released, nitrophenols are distributed across all environmental compartments. Their fate is governed by their physicochemical properties and susceptibility to degradation.
-
Distribution: A non-steady-state equilibrium model predicts that the vast majority of 4-nitrophenol will partition into water (94.6%) and sediment (4.44%), with very small fractions remaining in the air (0.0006%) or soil (0.95%). Despite low atmospheric retention, their continuous formation there makes the atmosphere a critical transport medium, with wet deposition via rain and snow being a primary mechanism for transferring them to terrestrial and aquatic systems.[10]
-
Degradation: The primary degradation processes are photolysis and biodegradation. Photolysis is particularly important in near-surface waters where sunlight penetration is high. Biodegradation is the dominant fate process in soils. The persistence of nitrophenols increases significantly in deeper soil and groundwater where both light and microbial activity are limited.[1]
Table 1: Estimated Environmental Half-Lives of Nitrophenols This table summarizes the time required for the concentration of nitrophenols to decrease by half in different environmental media under typical conditions.
| Environmental Compartment | Degradation Process | Estimated Half-Life | Reference(s) |
| Atmosphere | Photolysis & Deposition | 3–18 days | |
| Surface Water (Fresh) | Photolysis & Biodegradation | 1–8 days | |
| Surface Water (Sea) | Photolysis & Biodegradation | 13–139 days | |
| Topsoil (Aerobic) | Biodegradation | ~1–3 days (4-NP) | |
| Topsoil (Anaerobic) | Biodegradation | ~14 days (4-NP) | |
| Subsoil (Aerobic) | Biodegradation | ~40 days (4-NP) |
Source: Data synthesized from the Toxicological Profile for Nitrophenols.
Nitrophenols have been detected in a wide array of environmental samples, including air, rainwater, cloud water, aerosols, soil, and surface water, confirming their widespread distribution.[10] Concentrations in rainwater can reach levels higher than 1 µg/L for 4-nitrophenol.[11]
Methodologies for Environmental Analysis
Accurate quantification of nitrophenols in complex environmental matrices requires robust analytical methods. The choice of technique depends on the sample matrix, target analytes, and required detection limits. Common methods include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[12]
A modern, environmentally friendly approach is Stir Bar Sorptive Extraction (SBSE) coupled to thermal desorption GC-MS. This technique offers excellent preconcentration of analytes from water and soil extracts with minimal solvent use.
Experimental Protocol: SBSE-TDU-GC-MS for Nitrophenols in Water
This protocol outlines a validated methodology for the determination of seven nitrophenol compounds in water samples.
Causality and Self-Validation: This protocol is designed to be self-validating. The acetylation step is critical because it derivatizes the polar phenol group, making the analytes more volatile and amenable to GC analysis, which improves peak shape and sensitivity. The use of an internal standard (4-fluoro-2-nitrophenol) corrects for variations in extraction efficiency and instrument response, ensuring accuracy and reproducibility. Recovery studies are performed by analyzing fortified samples to validate the method's accuracy for a specific matrix.
Methodology:
-
Sample Preparation:
-
Collect a 10 mL water sample in a glass vial.
-
Add an internal standard (e.g., 4-fluoro-2-nitrophenol) to a final concentration of 20 ng/mL.
-
Adjust the sample to pH 5 using a phosphate buffer. Rationale: Optimal pH for the subsequent acetylation reaction.
-
Add 1 mL of acetic anhydride and 1.5 g of sodium acetate. Rationale: Acetylation reagents to derivatize the nitrophenols.
-
Stir the sample for 15 minutes at room temperature.
-
-
Stir Bar Sorptive Extraction (SBSE):
-
Introduce a commercially available polydimethylsiloxane (PDMS) stir bar into the vial.
-
Stir the sample at 1000 rpm for 90 minutes. Rationale: The non-polar acetylated nitrophenols partition from the aqueous sample into the PDMS coating of the stir bar, preconcentrating the analytes.
-
-
Analyte Desorption and Analysis:
-
Remove the stir bar, gently rinse with deionized water, and dry with a lint-free tissue.
-
Place the stir bar into a thermal desorption unit (TDU) tube.
-
The TDU rapidly heats the stir bar (e.g., from 40°C to 280°C), transferring the trapped analytes into the GC-MS system. Rationale: Thermal desorption is a solvent-free method for introducing the sample into the GC, aligning with green chemistry principles.
-
Perform analysis using a GC-MS system operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
-
-
Quality Control:
-
Analyze a method blank (reagent water) with each batch to check for contamination.
-
Analyze a fortified matrix sample to determine method recovery and ensure accuracy. Acceptable recoveries typically range from 79-120%.
-
Calculate analyte concentrations based on the calibration curve generated from the internal standard.
-
Caption: Workflow for the analysis of nitrophenols using SBSE-TDU-GC-MS.
Conclusion
The occurrence of nitrophenols in the environment is a multifaceted issue that transcends their identity as simple industrial pollutants. While direct anthropogenic emissions are a major contributor, this guide highlights the critical role of natural environmental processes in their formation and distribution. The atmosphere acts as a chemical reactor, transforming common pollutants into nitrophenols through complex gas- and aqueous-phase reactions. Concurrently, the degradation of widely used pesticides provides a persistent secondary source to soil and water. The emerging understanding of direct biosynthesis by organisms further complicates the picture, confirming that nitrophenols are not entirely foreign to the natural world. For researchers and environmental professionals, this holistic view is paramount for accurately modeling the environmental behavior of these compounds, assessing their ecotoxicological risk, and designing effective, science-based management and remediation strategies.
References
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- 2. Nitrophenols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hj.sdu.edu.cn [hj.sdu.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. ACP - Evaluation of the pathways of tropospheric nitrophenol formation from benzene and phenol using a multiphase model [acp.copernicus.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitrophenols in precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Toxicological profile of 2-Methyl-4-nitrophenol
An In-Depth Technical Guide to the Toxicological Profile of 2-Methyl-4-nitrophenol
Executive Summary
This compound, also known as 4-Nitro-o-cresol, is a significant industrial chemical intermediate used in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Its aromatic nitro and phenolic structure dictates its chemical reactivity and, consequently, its toxicological profile. This guide provides a comprehensive analysis of the toxicological properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, toxicokinetics, and toxicodynamics, supported by established experimental protocols and mechanistic insights. While comprehensive data for this compound is limited in some areas, this guide synthesizes available information and draws logical inferences from closely related nitrophenolic compounds to present a holistic toxicological assessment.
Physicochemical Properties
The toxicological behavior of a compound is fundamentally linked to its physical and chemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological systems.
| Property | Value | Source |
| CAS Number | 99-53-6 | [1][2][3] |
| Molecular Formula | C₇H₇NO₃ | [1][4][5] |
| Molecular Weight | 153.14 g/mol | [4][5] |
| Appearance | Yellow to light orange crystalline solid/powder | [1][2] |
| Melting Point | 93 - 98 °C | [2][3][6] |
| Solubility | Sparingly soluble in water; readily soluble in ethanol, acetone, and ether. | [1] |
| Synonyms | 4-Nitro-o-cresol, p-Nitro-o-cresol, 2-Hydroxy-5-nitrotoluene | [4][7] |
Toxicokinetics: The Journey Through the Body
Toxicokinetics describes the movement and fate of a chemical within a biological system. Understanding the ADME profile is critical for predicting target organ toxicity and designing effective safety studies. While specific quantitative data for this compound is scarce, the profile can be largely inferred from studies on the broader class of nitrophenols, particularly 4-nitrophenol.[8][9]
-
Absorption: Nitrophenols are rapidly absorbed following oral and dermal exposure.[8][9] The lipophilic nature of the non-ionized form, facilitated by the methyl group, likely enhances its ability to cross biological membranes.
-
Distribution: Upon absorption, nitrophenols are widely distributed throughout the body. Animal studies with 4-nitrophenol show initial high concentrations in the gastrointestinal tract, followed by distribution to the kidneys, liver, and plasma.[8][9]
-
Metabolism: The metabolism of nitrophenols is a critical detoxification process, occurring primarily in the liver. It involves two main phases:
-
Phase I: Reactions mediated by cytochrome P450 enzymes include oxidation to form catechols and reduction of the nitro group to an amino group, forming compounds like 2-amino-4-methylphenol.[8]
-
Phase II: The parent compound and its Phase I metabolites undergo conjugation with glucuronic acid or sulfate to form more water-soluble compounds that are easier to excrete.[8]
-
-
Excretion: The water-soluble conjugates are rapidly eliminated from the body, primarily via urine.[8][9] This rapid excretion prevents significant bioaccumulation.
Caption: Generalized toxicokinetic pathway of this compound.
Toxicodynamics: Mechanisms of Toxicity
Toxicodynamics examines the biochemical and physiological effects of toxicants on the body. This compound is classified under the Globally Harmonized System (GHS) as harmful if swallowed, a skin and eye irritant, and a respiratory irritant.[2][7]
Acute and Localized Toxicity
-
Oral Toxicity: Classified as Acute Toxicity Category 4, indicating it is harmful if swallowed.[2]
-
Dermal and Ocular Irritation: As a phenolic compound, it can cause significant irritation to the skin and eyes upon direct contact.[1][2]
-
Respiratory Irritation: Inhalation of the dust or powder may cause respiratory tract irritation.[2][10]
Systemic Toxicity
-
Methemoglobinemia: A key concern with nitroaromatic compounds is the induction of methemoglobinemia. The metabolic reduction of the nitro group can lead to intermediates that oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin, which cannot bind and transport oxygen. This results in cyanosis, headache, and nausea.[1]
-
Hepato- and Renal Toxicity: Prolonged or high-level exposure may lead to liver and kidney damage, likely due to the metabolic burden of detoxification and the direct cytotoxic effects of the parent compound or its metabolites.[1]
Genotoxicity and Carcinogenicity
-
Genotoxicity: Data for this compound is limited. However, studies on the broader class of nitrophenols have shown mixed results, suggesting they may be clastogenic (causing chromosomal damage) under certain conditions but are generally not mutagenic in bacterial reverse mutation assays.[11] The related isomer, 3-Methyl-4-nitrophenol, showed positive results in an in vitro chromosomal aberration test.[12]
-
Carcinogenicity: There is currently no definitive evidence to classify this compound as a carcinogen.[1] It is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[2]
Reproductive and Developmental Toxicity
Potential Signaling Pathway Disruption
While the precise molecular targets of this compound are not fully elucidated, research on related nitrophenols provides valuable insights into potential mechanisms of action.
-
Oxidative Stress and Nrf2 Pathway: Studies on 4-nitrophenol have shown that it can induce oxidative stress in testicular cells.[14] This leads to the activation of the Nrf2 antioxidant response pathway, a key cellular defense mechanism against oxidative damage. However, overwhelming this system can lead to apoptosis (programmed cell death).[14]
-
Cell Cycle Regulation: Research on 3-Methyl-4-nitrophenol has indicated it can disrupt the cell cycle in ovarian cells by increasing the expression of cyclin-dependent kinase inhibitors (p21, p27) and decreasing Cyclin D2, which is critical for cell cycle progression.[15]
Caption: Inferred mechanism of toxicity for this compound.
Experimental Protocols for Toxicological Assessment
To ensure the trustworthiness of toxicological data, standardized and validated protocols must be employed. Below are methodologies for key assays relevant to the toxicological profile of this compound.
Protocol: Acute Oral Toxicity (OECD TG 423)
-
Objective: To determine the acute oral toxicity (approximated LD₅₀) of a substance.
-
Methodology:
-
Animal Model: Use a single sex of healthy, young adult rats (e.g., Sprague-Dawley), typically females as they are often slightly more sensitive.
-
Dosing: Administer this compound, dissolved in a suitable vehicle (e.g., corn oil), by oral gavage. The test proceeds stepwise using starting doses of 300 mg/kg.
-
Procedure:
-
Dose a group of 3 animals at the starting dose.
-
Observe animals for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and central nervous system effects) for at least 14 days.
-
If mortality occurs in 2 or 3 animals, the test is terminated, and the substance is classified.
-
If one or no animals die, the procedure is repeated with 3 additional animals at the same dose or a higher dose, depending on the outcome.
-
-
Data Evaluation: The outcome is the classification of the substance into one of the GHS categories based on the observed mortality at given dose levels. Gross necropsy is performed on all animals at the end of the observation period.
-
Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)
-
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.
-
Methodology:
-
Test System: Use multiple bacterial strains with different known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is crucial as some chemicals only become mutagenic after metabolism.
-
Procedure (Plate Incorporation Method):
-
Prepare a series of dilutions of this compound.
-
To molten top agar, add the bacterial culture, the test substance dilution, and either S9 mix or a buffer control.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Evaluation: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.
-
Conclusion
This compound presents a moderate acute toxicological hazard, characterized by oral toxicity and irritation to the skin, eyes, and respiratory system. The primary systemic concern is the potential for methemoglobinemia, a known effect of nitroaromatic compounds. While data on genotoxicity and reproductive toxicity are not definitive for this specific compound, findings for related isomers suggest these are areas that warrant cautious handling and further investigation. The toxicokinetics are likely characterized by rapid absorption and excretion following metabolic conversion in the liver. A thorough understanding of this profile is essential for implementing appropriate safety measures in industrial settings and for guiding future research into its specific molecular mechanisms of toxicity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. westliberty.edu [westliberty.edu]
- 3. This compound | 99-53-6 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 13. Toxicological effects of 3-methyl-4-nitrophenol on mouse ovarian and testicular cell proliferation, apoptosis and oocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Nitrophenol induces activation of Nrf2 antioxidant pathway and apoptosis of the germ cells in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Environmental fate of 2-Methyl-4-nitrophenol
An In-depth Technical Guide to the Environmental Fate of 2-Methyl-4-nitrophenol
Executive Summary
This compound (also known as 4-nitro-o-cresol) is a nitroaromatic compound used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] Its release into the environment, stemming from manufacturing processes and its potential formation from other parent compounds, necessitates a thorough understanding of its persistence, mobility, and transformation. This guide provides a detailed analysis of the environmental fate of this compound, synthesizing current knowledge on its physicochemical properties, abiotic degradation pathways, and microbial biotransformation routes. We present proposed metabolic pathways based on enzymatic activities observed in closely related analogs, detail experimental protocols for its study, and summarize its ecotoxicological profile. This document is intended for environmental scientists, researchers, and chemical safety professionals engaged in risk assessment and remediation.
Physicochemical Profile and Environmental Mobility
The environmental behavior of this compound is dictated by its inherent chemical and physical properties. It exists as a pale yellow crystalline solid with limited solubility in water, a characteristic that influences its distribution between aqueous and solid environmental matrices.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 99-53-6 | [1][2] |
| Molecular Formula | C₇H₇NO₃ | [1][3] |
| Molecular Weight | 153.14 g/mol | [1][3] |
| Appearance | Pale yellow crystalline solid/powder | [1][4] |
| Melting Point | 93 - 98 °C | [2][4] |
| Water Solubility | Sparingly soluble (~0.1 g/100 mL at 20°C) | [1] |
| Vapor Pressure | Low (data not specified) | - |
| Log P (Octanol-Water Partition Coeff.) | 1.67 (estimated) | [5] |
| pKa | Data not specified | - |
The compound's limited water solubility and moderate octanol-water partition coefficient (Log P) suggest a potential for sorption to organic matter in soil and sediment.[5] This partitioning behavior can reduce its bioavailability for microbial degradation but also limit its transport in groundwater. In the atmosphere, nitrophenols are subject to photochemical reactions and physical removal processes like wet and dry deposition, with estimated atmospheric half-lives ranging from 3 to 18 days for related isomers.[6][7]
Abiotic Degradation Pathways
Abiotic processes, primarily photolysis and hydrolysis, contribute to the transformation of this compound in the environment, although their rates can be slow compared to biological processes.
Photodegradation
Direct photolysis in surface waters is a potential degradation route for nitrophenols.[6] UV radiation can induce the homolytic cleavage of the phenolic O-H bond or photo-ionization, leading to the formation of phenoxyl radicals.[8] These reactive species can then undergo further reactions, including polymerization or oxidation, contributing to the compound's degradation. For the structurally similar 3-methyl-4-nitrophenol, the estimated half-life for direct photodegradation in water is 1.35 years, suggesting that this is a slow process.[9] The presence of photosensitizers in natural waters, such as dissolved organic matter, could accelerate this rate through indirect photolysis mechanisms.
Hydrolysis
This compound is generally stable to hydrolysis under environmentally relevant pH conditions (pH 4-9).[9][10] The phenoxide ion is a relatively good leaving group, but the C-O bond of the phenol is strong, making hydrolytic cleavage unlikely without extreme conditions or catalytic assistance. Therefore, hydrolysis is not considered a significant environmental fate process for this compound.[9]
Biodegradation: The Primary Dissipation Route
Microbial degradation is the most significant process for the complete removal of this compound from the environment. Both aerobic and anaerobic pathways have been elucidated for structurally similar compounds, providing a strong basis for predicting its metabolic fate.
Aerobic Biodegradation
Under aerobic conditions, bacteria have evolved sophisticated enzymatic systems to mineralize nitrophenols. Based on extensive studies of p-nitrophenol (PNP) and 3-methyl-4-nitrophenol (3M4NP), the degradation of this compound is likely initiated by a monooxygenase-catalyzed reaction.[11][12]
A key organism, Burkholderia sp. strain SJ98, has been shown to degrade 3M4NP using enzymes also responsible for PNP catabolism.[12] This provides a robust model for the degradation of this compound. The proposed pathway involves two main steps before aromatic ring cleavage:
-
Oxidative Denitrification: A monooxygenase, such as p-nitrophenol 4-monooxygenase (PnpA), catalyzes the initial attack on the aromatic ring, replacing the nitro group with a hydroxyl group. This reaction forms 2-methyl-1,4-benzoquinone and releases nitrite (NO₂⁻).[12]
-
Reduction: The resulting benzoquinone is then reduced by a 1,4-benzoquinone reductase (like PnpB) to form 2-methylhydroquinone.[12]
-
Ring Cleavage: The 2-methylhydroquinone is subsequently cleaved by a dioxygenase, opening the aromatic ring and feeding the resulting intermediates into central metabolic pathways like the TCA cycle for complete mineralization.[12][13]
Anaerobic Biodegradation
In the absence of oxygen, a different set of microbial strategies is employed. While direct data for this compound is scarce, the anaerobic degradation of p-cresol (4-methylphenol) by sulfate-reducing bacteria like Desulfobacterium cetonicum serves as an excellent model.[14][15] This pathway does not involve oxidation of the methyl group but rather its activation through addition to fumarate.
The proposed anaerobic pathway is as follows:
-
Fumarate Addition: The methyl group of this compound is activated by the enzymatic addition to a molecule of fumarate, forming a substituted benzylsuccinate derivative.[14][16]
-
β-Oxidation: The resulting succinate derivative undergoes a series of reactions analogous to β-oxidation to form a benzoyl-CoA intermediate.[14]
-
Reductive Dehydroxylation & Denitrification: The hydroxyl and nitro groups are subsequently removed reductively, ultimately leading to intermediates that can be funneled into central anaerobic metabolism.[17]
Ecotoxicological Profile
This compound is considered moderately toxic upon ingestion, inhalation, or dermal contact.[1] High-level exposure can lead to symptoms such as methemoglobinemia, where the compound interferes with oxygen transport in the blood.[1] There is no definitive evidence classifying it as a carcinogen.[4] Its ecotoxicity is a significant concern, as its presence in aquatic environments can impact a range of organisms. Data for the closely related isomer, 3-methyl-4-nitrophenol, indicates moderate toxicity to aquatic life.[9]
Table 2: Ecotoxicity Data for Methyl-Nitrophenol Isomers
| Organism | Endpoint | Value (mg/L) | Compound | Reference |
| Fish (species not specified) | Acute LC₅₀ | 9.8 | 3-Methyl-4-nitrophenol | [9] |
| Daphnia magna (Water flea) | Acute EC₅₀ | 9.1 | 3-Methyl-4-nitrophenol | [9] |
| Algae (species not specified) | Acute EC₅₀ | 8.6 | 3-Methyl-4-nitrophenol | [9] |
| Daphnia magna (Water flea) | 21-day NOEC (reproduction) | 0.78 | 3-Methyl-4-nitrophenol | [9] |
LC₅₀: Lethal concentration for 50% of the population. EC₅₀: Effective concentration for 50% of the population. NOEC: No-observed-effect concentration.
Experimental Methodologies
To investigate the environmental fate of this compound, particularly its biodegradation, standardized laboratory protocols are essential. These protocols form a self-validating system where the disappearance of the parent compound is directly correlated with the appearance of metabolites and/or microbial growth.
Protocol: Aerobic Biodegradation Shake Flask Study
This protocol outlines a standard batch experiment to assess the aerobic biodegradability of this compound by a pure microbial culture or an environmental consortium.
Objective: To determine the degradation rate of this compound and identify major metabolites.
Materials:
-
Sterile 250 mL Erlenmeyer flasks with foam stoppers.
-
Basal Salts Medium (BSM), sterilized.
-
Stock solution of this compound in a suitable solvent (e.g., methanol), filter-sterilized.
-
Microbial inoculum (e.g., pure culture, activated sludge, or soil slurry).
-
Incubator shaker.
-
HPLC system for analysis.
Procedure:
-
Medium Preparation: Add 100 mL of sterile BSM to each flask.
-
Spiking: Add this compound from the stock solution to achieve the desired final concentration (e.g., 50 mg/L). The solvent volume should be minimal (<0.1% v/v) to avoid toxicity.
-
Inoculation: Inoculate the flasks with the microbial culture (e.g., 1% v/v).
-
Controls: Prepare the following controls:
-
Abiotic Control: Flask with BSM and this compound, but no inoculum (to check for abiotic degradation).
-
Biotic Control: Flask with BSM and inoculum, but no this compound (to monitor background microbial activity).
-
-
Incubation: Place all flasks in an incubator shaker at a controlled temperature (e.g., 28°C) and agitation speed (e.g., 150 rpm).
-
Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw a sample (e.g., 1 mL) from each flask.
-
Sample Preparation: Immediately centrifuge the sample to remove microbial cells. Collect the supernatant for chemical analysis.
-
Analysis: Analyze the supernatant using HPLC to quantify the concentration of this compound and detect the formation of potential metabolites.
Protocol: Analytical Quantification by HPLC
Objective: To quantify the concentration of this compound and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid). A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 318 nm for nitrophenols).
-
Quantification: Use an external standard calibration curve prepared with known concentrations of this compound.
Conclusion
The environmental fate of this compound is a multifaceted process governed by its physicochemical properties and susceptibility to transformation. While abiotic degradation through photolysis occurs, it is a slow process. The primary mechanism for its removal and detoxification in the environment is microbial biodegradation. Aerobic pathways, initiated by powerful monooxygenases, lead to the formation of benzoquinone and hydroquinone intermediates prior to ring cleavage and complete mineralization. Under anaerobic conditions, a distinct pathway involving activation via fumarate addition is probable. The compound exhibits moderate ecotoxicity, underscoring the importance of preventing its release and understanding the capacity of natural ecosystems to degrade it. Further research focusing on isolating and characterizing specific microbial strains capable of degrading this compound and elucidating the precise enzymatic steps will enhance our ability to predict its environmental behavior and develop effective bioremediation strategies.
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- 3. This compound | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
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- 10. chemrxiv.org [chemrxiv.org]
- 11. Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Initiation of Anaerobic Degradation of p-Cresol by Formation of 4-Hydroxybenzylsuccinate in Desulfobacterium cetonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Login | Universität Tübingen [uni-tuebingen.de]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Biodegradation Pathways of Nitrophenols
Introduction: The Environmental Imperative of Nitrophenol Remediation
Nitrophenols (NPs) are a class of nitroaromatic compounds extensively used in the synthesis of pesticides, herbicides, dyes, pharmaceuticals, and explosives.[1][2][3] Their widespread industrial application has led to their emergence as significant and persistent environmental pollutants in soil and water systems.[1][2][3] The presence of the electron-withdrawing nitro group on the aromatic ring makes these compounds recalcitrant and confers significant toxicity, with many listed as priority pollutants by environmental agencies.[1][2][4] Exposure to nitrophenols can lead to severe health issues, including skin irritation, liver and kidney damage, and systemic poisoning.[4]
While physical and chemical methods exist for removing these contaminants, they often involve high costs, harsh conditions, and the potential for generating secondary pollutants.[3] Bioremediation, which leverages the metabolic capabilities of microorganisms, presents a cost-effective, environmentally benign, and sustainable alternative for the complete mineralization of nitrophenols into harmless products like CO₂, water, and cell biomass.[2][3][4] This guide provides a detailed exploration of the microbial degradation pathways of nitrophenols, the key enzymatic players, and the scientific methodologies used to elucidate these complex biological processes.
Part 1: Aerobic Biodegradation Pathways
Under aerobic conditions, microorganisms employ oxygen-dependent enzymes, primarily monooxygenases and dioxygenases, to initiate the breakdown of the aromatic ring. Two principal, distinct pathways have been elucidated for the degradation of p-nitrophenol (PNP), largely segregated between Gram-negative and Gram-positive bacteria.
The Hydroquinone (HQ) Pathway
Predominantly observed in Gram-negative bacteria such as Moraxella and Pseudomonas species, this pathway involves the initial removal of the nitro group.[4][5]
-
Oxidative Denitrification: The pathway is initiated by a p-nitrophenol monooxygenase , a two-component flavoprotein. This enzyme catalyzes the oxidation of p-nitrophenol (PNP), leading to the formation of 1,4-benzoquinone (BQ) and the stoichiometric release of the nitro group as nitrite (NO₂⁻).[4][5][6] This initial step is critical as it removes the primary source of the compound's recalcitrance and toxicity.
-
Reduction: The highly reactive BQ is then reduced to hydroquinone (HQ) by a benzoquinone reductase .[3][4]
-
Ring Cleavage: The aromatic ring of hydroquinone is cleaved by hydroquinone 1,2-dioxygenase , an extradiol ring-cleavage enzyme, to form γ-hydroxymuconic semialdehyde.[5]
-
Downstream Metabolism: This intermediate is subsequently converted to maleylacetic acid and then to β-ketoadipic acid, which funnels into the central tricarboxylic acid (TCA) cycle for complete mineralization.[3][5]
The 1,2,4-Benzenetriol (BT) Pathway
This pathway is characteristic of Gram-positive bacteria, including various Arthrobacter and Bacillus species.[4] Instead of immediately removing the nitro group, this pathway begins with hydroxylation.
-
Initial Hydroxylation: A p-nitrophenol 2-monooxygenase hydroxylates PNP to form 4-nitrocatechol .[4]
-
Secondary Hydroxylation & Denitrification: A second monooxygenase acts on 4-nitrocatechol, replacing the nitro group with a hydroxyl group to form 1,2,4-benzenetriol (BT) and releasing nitrite.[7]
-
Ring Cleavage: The BT ring is then cleaved between carbons 1 and 2 by benzenetriol 1,2-dioxygenase to yield maleylacetic acid.[7]
-
Downstream Metabolism: Maleylacetic acid is subsequently reduced to β-ketoadipate and enters the TCA cycle.[7]
Degradation of Other Isomers
-
o-Nitrophenol (ONP): The degradation of ONP, for instance by Pseudomonas putida, typically proceeds via an initial oxidative denitrification by a nitrophenol oxygenase to form catechol .[8][9] Catechol is a common intermediate in aromatic degradation and is subsequently cleaved by either ortho- or meta-pathways.
-
2,4-Dinitrophenol (2,4-DNP): The degradation of 2,4-DNP is more complex due to the presence of two nitro groups. In some bacteria like Rhodococcus imtechensis, the pathway is initiated by a nitroreductase that forms a hydride-Meisenheimer complex , followed by the release of nitrite.[10] The resulting 4-nitrocatechol can then enter established degradation pathways.
Caption: Aerobic degradation pathways of p-nitrophenol.
Part 2: Anaerobic Biodegradation Pathways
In the absence of oxygen, microorganisms utilize different strategies, primarily involving the reduction of the nitro group as the initial step. This reductive step is crucial because it lowers the electron-withdrawing effect of the nitro group, making the aromatic ring more susceptible to subsequent attack.
-
Nitro Group Reduction: The primary step in anaerobic degradation is the enzymatic reduction of the nitro group (-NO₂) to an amino group (-NH₂) via nitroso (-NO) and hydroxylamino (-NHOH) intermediates.[9] This converts nitrophenols into their less toxic aminophenol counterparts.[11][[“]] For example, 4-nitrophenol is reduced to 4-aminophenol.
-
Ring Cleavage of Aminophenols: The subsequent degradation of aminophenols under anaerobic conditions is less universally conserved than aerobic pathways. It can proceed through mechanisms such as reductive deamination or carboxylation followed by hydrolytic ring cleavage, eventually leading to metabolites like volatile fatty acids (VFAs).
-
Role of Co-substrates: Anaerobic degradation of nitrophenols is often slow and can be significantly enhanced by the presence of a readily available carbon and electron source, known as a co-substrate.[13] Glucose, acetate, and other VFAs can serve this role, providing the necessary reducing power for the initial nitroreduction and supporting overall microbial activity.[14][15]
-
Toxicity and Inhibition: The toxicity of nitrophenols can inhibit microbial activity, particularly methanogenesis.[14] The order of toxicity under anaerobic conditions has been observed as 2,4-dinitrophenol > 4-nitrophenol > 2-nitrophenol.[[“]][14]
Caption: Generalized anaerobic degradation pathway for nitrophenols.
Part 3: Key Microbial Players and Enzymes
A diverse array of bacteria and fungi have been identified with the ability to degrade nitrophenols. The specific enzymes they produce dictate the degradation pathway utilized.
| Enzyme Class | Specific Enzyme Example | Function | Microbial Source (Genus) |
| Monooxygenases | p-Nitrophenol monooxygenase | Oxidative removal of -NO₂ group from PNP to form benzoquinone.[5] | Pseudomonas, Moraxella[4][5] |
| p-Nitrophenol 2-monooxygenase | Hydroxylation of PNP to 4-nitrocatechol. | Arthrobacter, Rhodococcus[7] | |
| Reductases | Benzoquinone reductase | Reduction of benzoquinone to hydroquinone.[3] | Pseudomonas |
| Nitroreductase | Reduction of -NO₂ group to -NH₂ group under anaerobic conditions.[8] | Various anaerobic bacteria | |
| Dioxygenases | Hydroquinone 1,2-dioxygenase | Aromatic ring cleavage of hydroquinone.[5] | Pseudomonas, Moraxella |
| 1,2,4-Benzenetriol 1,2-dioxygenase | Aromatic ring cleavage of 1,2,4-benzenetriol. | Arthrobacter, Bacillus | |
| Catechol 1,2- or 2,3-dioxygenase | Aromatic ring cleavage of catechol (from ONP degradation). | Pseudomonas, Alcaligenes |
Part 4: Experimental Protocol: Isolation and Analysis of a PNP-Degrading Microbe
To study these pathways, researchers must first isolate organisms with the desired metabolic capabilities. The following protocol outlines a standard workflow. The rationale is to use selective pressure—the presence of the pollutant as the only food source—to enrich for and isolate microbes that can degrade it.
Methodology
-
Enrichment and Isolation:
-
Objective: To selectively grow microorganisms from an environmental sample that can utilize PNP.
-
Step 1: Inoculate 100 mL of a sterile Minimal Salts Medium (MSM) containing 50-100 mg/L of PNP as the sole source of carbon and nitrogen with 1 g (or 1 mL) of soil/water from a contaminated site.[13]
-
Step 2: Incubate the flask at 30°C on a rotary shaker (150 rpm) for 7-10 days. The appearance of turbidity and a decrease in the characteristic yellow color of PNP indicate potential microbial growth and degradation.
-
Step 3: Transfer 1 mL of the enriched culture into fresh MSM with PNP and incubate again. Repeat this sub-culturing step 3-4 times to ensure a highly enriched community.
-
Step 4: Perform serial dilutions of the final enriched culture and plate onto MSM agar plates containing PNP. Incubate until distinct colonies appear.
-
Step 5: Pick individual colonies and re-streak onto fresh plates to ensure purity.
-
-
Degradation Kinetics Assay:
-
Objective: To quantify the degradation rate of the isolated strain.
-
Step 1: Grow the pure isolate in a nutrient-rich broth (e.g., Luria-Bertani) to obtain sufficient biomass. Harvest cells by centrifugation, wash twice with sterile phosphate buffer to remove residual media.
-
Step 2: Resuspend the cell pellet in MSM to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
Step 3: Inoculate a known volume of this cell suspension into replicate flasks of MSM containing a defined initial concentration of PNP (e.g., 100 mg/L). Include an uninoculated flask as an abiotic control.
-
Step 4: At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.
-
Step 5: Centrifuge the aliquots to pellet the cells and analyze the supernatant for residual PNP concentration using a spectrophotometer (at ~400 nm) or High-Performance Liquid Chromatography (HPLC) for greater accuracy and sensitivity.[3][6]
-
-
Metabolite Identification:
-
Objective: To identify intermediate products to elucidate the degradation pathway.
-
Step 1: Set up a larger-scale degradation experiment as described above.
-
Step 2: Collect samples at time points where the PNP concentration is significantly reduced but not yet zero.
-
Step 3: Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Step 4: Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the chemical structures of the intermediate metabolites.[7][16] Comparison of mass spectra with known standards (e.g., hydroquinone, 4-nitrocatechol) confirms the pathway.
-
Caption: Workflow for studying nitrophenol biodegradation.
Part 5: Conclusion and Future Outlook
The microbial world possesses a remarkable and diverse enzymatic arsenal for the detoxification and mineralization of nitrophenols. The degradation pathways, whether aerobic routes via hydroquinone and benzenetriol or anaerobic reductive pathways, are elegant examples of biochemical adaptation. Understanding these intricate mechanisms is paramount for developing effective bioremediation strategies.[17] By isolating and characterizing potent microbial strains and consortia, and by optimizing environmental conditions such as pH, temperature, and the presence of co-substrates, we can significantly enhance the efficiency of pollutant removal in contaminated environments.[4]
Future research will undoubtedly focus on multi-omics approaches (genomics, proteomics, metabolomics) to uncover novel degradation pathways and regulatory networks.[1][2] The development of engineered microorganisms or stable microbial consortia tailored for specific nitrophenolic wastes holds immense promise for robust, predictable, and highly efficient bioremediation applications in industrial wastewater treatment and soil decontamination.[2][3]
References
- 1. Microbial biodegradation of nitrophenols and their derivatives: A Review | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of p-nitrophenol by engineered strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iwaponline.com [iwaponline.com]
- 5. Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]
- 10. Degradation of 2,4-dinitroanisole (DNAN) by metabolic cooperative activity of Pseudomonas sp. strain FK357and Rhodococcus imtechensis strain RKJ300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. consensus.app [consensus.app]
- 13. Biodegradation of p-nitrophenol by a member of the genus Brachybacterium, isolated from the river Ganges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Anaerobic biodegradation of nitrophenols with glucose as co-substrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
The Versatile Intermediate: A Technical Guide to 2-Methyl-4-nitrophenol in Chemical Synthesis
In the landscape of industrial and pharmaceutical chemistry, the strategic selection of intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic pathway. Among the myriad of available building blocks, 2-Methyl-4-nitrophenol, also known as 4-Nitro-o-cresol, emerges as a compound of significant interest. Its unique constellation of functional groups—a hydroxyl, a methyl, and a nitro group on an aromatic scaffold—renders it a versatile precursor for a diverse array of target molecules, from vibrant azo dyes to complex active pharmaceutical ingredients (APIs). This guide provides an in-depth technical exploration of this compound, offering field-proven insights into its synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Profile
This compound (CAS No. 99-53-6) is a pale yellow crystalline solid at room temperature.[1] A comprehensive understanding of its physical and chemical characteristics is fundamental to its effective handling and utilization in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₃ | [2] |
| Molecular Weight | 153.14 g/mol | [2] |
| Melting Point | 93-98 °C | [3] |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and acetone. | [1] |
| pKa | 7.43 ± 0.22 (Predicted) | [1] |
Spectroscopic Data: The structural elucidation and purity assessment of this compound and its derivatives rely on standard spectroscopic techniques. Spectroscopic data is available for 1H NMR, 13C NMR, IR, and Mass Spectrometry.[2][4][5][6]
Synthesis of this compound: A Matter of Regioselectivity
The primary industrial synthesis of this compound involves the electrophilic nitration of o-cresol.[1] However, this reaction is not without its challenges, primarily the formation of isomeric byproducts. The hydroxyl and methyl groups are both ortho-, para-directing, leading to a mixture of nitrated products.
Direct Nitration of o-Cresol
The direct nitration of o-cresol with nitric acid, typically in the presence of a strong acid catalyst like sulfuric acid, is a common approach.[7] The nitronium ion (NO₂⁺), formed in situ, is the active electrophile.[7]
Causality Behind Experimental Choices: The ratio of isomers formed is highly dependent on the reaction conditions, particularly the concentration of sulfuric acid.[8] In 50-83% sulfuric acid, the ratio of 2-methyl-6-nitrophenol to the desired this compound changes from 1.5 to 0.8, highlighting the influence of the reaction medium on regioselectivity.[9] The formation of undesired isomers necessitates purification steps, such as recrystallization or column chromatography, to isolate the this compound.[1]
Strategies for Improved Regioselectivity
To circumvent the challenges of poor regioselectivity in direct nitration, alternative strategies have been developed. One effective approach involves the use of protecting groups. For instance, converting the hydroxyl group of m-cresol to a phosphate ester, followed by nitration and subsequent hydrolysis, has been shown to selectively yield the 4-nitro isomer.[10] Another method involves the use of milder nitrating agents, such as cerium (IV) ammonium nitrate (CAN) in the presence of sodium bicarbonate, which has been reported to favor ortho-nitration of phenols.[11]
Key Reactions and Mechanistic Insights
The synthetic utility of this compound stems from the reactivity of its functional groups, particularly the nitro and hydroxyl moieties.
Reduction of the Nitro Group: Gateway to Amines
A pivotal transformation of this compound is the reduction of its nitro group to an amine, yielding 2-methyl-4-aminophenol. This reaction is a cornerstone in the synthesis of many downstream products, including pharmaceuticals. The reduction is typically achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride (NaBH₄) in the presence of a metal catalyst.[7][12]
Mechanism of Catalytic Reduction: The catalytic reduction of nitrophenols is a well-studied process. The generally accepted mechanism, based on the Langmuir-Hinshelwood model, involves the following key steps:[13]
-
Adsorption: Both the 4-nitrophenolate ion and the borohydride ions (or hydrogen gas) adsorb onto the surface of the metal catalyst.[12][13]
-
Hydrogenation: The adsorbed 4-nitrophenolate undergoes stepwise hydrogenation, with the formation of nitroso and hydroxylamino intermediates.
-
Product Formation: Further hydrogenation leads to the formation of 2-methyl-4-aminophenol.
-
Desorption: The final product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Azo Coupling: The Basis of Dye Synthesis
The phenolic hydroxyl group of this compound activates the aromatic ring, making it susceptible to electrophilic substitution. This reactivity is harnessed in azo coupling reactions to produce a variety of azo dyes. The general route involves the diazotization of a primary aromatic amine, followed by coupling with this compound.[14]
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients.
Synthesis of a Sorafenib Intermediate
A notable application is its use in the synthesis of an intermediate for Sorafenib, a multi-kinase inhibitor used in the treatment of cancer.[15] While the proprietary details of many industrial syntheses are not fully disclosed, patent literature reveals that p-nitro-o-cresol can be used to prepare a multi-target intermediate of Sorafenib. The synthesis of Sorafenib typically involves the formation of a diaryl ether linkage, and the corresponding aminophenol derived from this compound is a key precursor for this step.[16][17][18][19]
Analytical Methodologies
The robust quality control of this compound and its reaction products is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant analytical techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of nitrophenols. A validated method for the quantification of 3-methyl-4-nitrophenol in urine has been reported, which can be adapted for this compound.[20][21]
Representative HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[4]
-
Detection: UV detector at an appropriate wavelength (e.g., 270 nm).[20][21]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity, particularly for the identification and quantification of volatile and semi-volatile compounds. For polar analytes like nitrophenols, derivatization may be necessary to improve chromatographic performance.[22]
Representative GC-MS Protocol (with derivatization):
-
Column: A non-polar capillary column such as a DB-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Injector Temperature: 250 °C.[4]
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[4]
-
Carrier Gas: Helium or Nitrogen.[4]
-
Derivatization: Silylation with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve volatility and thermal stability.[23]
-
Detection: Mass spectrometer in either full scan or selected ion monitoring (SIM) mode.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[24] Work should be conducted in a well-ventilated area or a fume hood.[24]
Disposal: Waste material must be disposed of in accordance with national and local regulations.[25] It is recommended to contact a licensed professional waste disposal service.[24]
Conclusion
This compound stands as a testament to the power of functional group interplay in a seemingly simple aromatic molecule. Its utility as a chemical intermediate is well-established, with critical roles in the synthesis of dyes and life-saving pharmaceuticals. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for any researcher or drug development professional seeking to leverage its synthetic potential. As the demand for more efficient and selective synthetic methodologies continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly remain a cornerstone of chemical innovation.
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A Technical Guide to the Synthesis of 2-Methyl-4-nitrophenol: History, Core Methodologies, and Mechanistic Insights
Introduction: The Enduring Relevance of a Classic Nitroaromatic
2-Methyl-4-nitrophenol, also known as 4-nitro-o-cresol, is an organic aromatic compound of significant industrial and research interest. Its molecular structure, featuring a phenol ring substituted with both a methyl and a nitro group, imparts a unique combination of reactivity and functionality.[1] This has led to its application as a key intermediate in the synthesis of a diverse range of commercially important products, including dyes, agrochemicals, and pharmaceutical agents.[1] At ambient conditions, it presents as a yellow to light orange crystalline solid with limited solubility in water but good solubility in common organic solvents like ethanol and ether.[1] This guide provides an in-depth exploration of the discovery and historical development of its synthesis, a detailed examination of the core synthetic methodologies with mechanistic insights, and practical, field-proven protocols for its preparation.
Part 1: Historical Perspective on the Synthesis of this compound
The first documented synthesis of this compound dates back to the early 20th century, emerging from broader investigations into substituted phenolic derivatives.[1] While the precise details of its initial discovery remain somewhat obscure, the early methodologies centered on the direct nitration of o-cresol.[1]
Pioneering work in this area, such as the 1925 study "Nitro-derivatives of o-Cresol" by George Philip Gibson, highlighted the complexities of this seemingly straightforward electrophilic aromatic substitution.[2] Gibson's research detailed the formation of multiple isomers, primarily 3-nitro-o-cresol and 5-nitro-o-cresol, alongside the desired 4-nitro isomer and dinitrated byproducts.[2] These early investigations underscored the significant challenge of controlling the regioselectivity of the nitration reaction and the subsequent difficulties in isolating and purifying this compound.[2]
The inherent difficulties in achieving high yields and purity through direct nitration spurred the development of alternative and more controlled synthetic strategies throughout the 20th century, as evidenced by numerous patents and research publications. These advancements focused on improving reaction conditions, employing different nitrating agents, and exploring indirect routes to enhance the formation of the desired para-nitro isomer.
Part 2: Core Synthetic Methodologies
The synthesis of this compound can be broadly categorized into three primary approaches: direct nitration of o-cresol, nitrosation of o-cresol followed by oxidation, and a multi-step synthesis commencing from benzene. The choice of methodology is often dictated by factors such as desired purity, scale of production, and available starting materials.
Method 1: Direct Nitration of o-Cresol
The direct nitration of o-cresol remains a fundamental and widely practiced method for the synthesis of this compound. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and a strong acid catalyst, most commonly sulfuric acid.
Mechanism and Regioselectivity:
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by sulfuric acid.[3] The nitronium ion then attacks the electron-rich aromatic ring of o-cresol. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators. The hydroxyl group is a significantly stronger activator and will primarily direct the incoming electrophile. However, the interplay between these two groups leads to the formation of a mixture of isomers.
The major products are typically this compound and 2-methyl-6-nitrophenol, with the ratio being highly dependent on the reaction conditions.[4] The formation of the 4-nitro isomer is generally favored due to reduced steric hindrance compared to the 6-position, which is flanked by the methyl and hydroxyl groups.
Causality Behind Experimental Choices:
-
Temperature Control: The nitration of phenols is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and the formation of oxidative side products and tars.[5]
-
Acid Concentration: The concentration of sulfuric acid influences the rate of nitronium ion formation and the overall reaction rate. The ratio of nitric acid to sulfuric acid is a key parameter in optimizing the yield of the desired mononitro product.[4]
-
Addition Rate: Slow, controlled addition of the nitrating agent to the cresol solution is essential for maintaining temperature control and minimizing side reactions.
Experimental Protocol: Direct Nitration of o-Cresol
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of o-cresol in a suitable solvent (e.g., glacial acetic acid or a chlorinated hydrocarbon).
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:2 molar ratio) and cool it separately in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred o-cresol solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period (e.g., 2-3 hours) to ensure complete reaction.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid product, wash it thoroughly with cold water to remove residual acids, and then dry it.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to isolate the this compound isomer.
Data Presentation: Isomer Ratios in o-Cresol Nitration
| Sulfuric Acid Concentration | Ratio of 2-methyl-6-nitrophenol to this compound | Reference |
| 50% | 1.5 | [4] |
| 83% | 0.8 | [4] |
This table illustrates how the reaction conditions, specifically the acidity of the medium, can influence the product distribution.
Visualization: Direct Nitration of o-Cresol
Caption: Reaction pathway for the direct nitration of o-cresol.
Method 2: Nitrosation of o-Cresol followed by Oxidation
To overcome the challenges of controlling direct nitration, a two-step process involving the nitrosation of o-cresol followed by oxidation of the resulting p-nitroso-o-cresol has been developed. This method often provides better regioselectivity for the 4-position.
Mechanism and Rationale:
The first step involves the reaction of o-cresol with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite and a mineral acid. The electrophile in this reaction is the nitrosonium ion (NO⁺) or a related species. The hydroxyl group strongly directs the nitroso group to the para position, yielding 2-methyl-4-nitrosophenol with high selectivity.
The second step is the oxidation of the nitroso group to a nitro group. Various oxidizing agents can be employed, including nitric acid, hydrogen peroxide, or potassium ferricyanide.[6][7] This two-step approach allows for greater control over the introduction of the nitrogen-containing functional group at the desired position.
Experimental Protocol: Nitrosation-Oxidation of o-Cresol
Step 1: Nitrosation
-
Dissolve o-cresol in a suitable solvent (e.g., dilute sulfuric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature.
-
Stir the mixture for a period to allow for the formation of 2-methyl-4-nitrosophenol, which may precipitate from the solution.
-
Isolate the nitroso intermediate by filtration.
Step 2: Oxidation
-
Create a solution of the oxidizing agent (e.g., dilute nitric acid or an alkaline solution of potassium ferricyanide).[6]
-
Add the 2-methyl-4-nitrosophenol obtained in the previous step to the oxidizing solution.
-
The reaction may be allowed to proceed at room temperature or with gentle heating, depending on the oxidizing agent used.[6]
-
After the reaction is complete, the this compound is isolated by acidification (if in a basic medium) and extraction or filtration.
-
The crude product is then purified by recrystallization.
Visualization: Nitrosation-Oxidation Pathway
Caption: Two-step synthesis via nitrosation and oxidation.
Method 3: Multi-Step Synthesis from Benzene
A more elaborate but highly controlled synthesis of this compound can be achieved starting from benzene. This route involves a series of well-established organic reactions to build the desired molecule with precise substitution patterns.
Sequence of Reactions and Rationale:
-
Friedel-Crafts Alkylation: Benzene is first alkylated with a methylating agent (e.g., methyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce toluene.[8][9]
-
Sulfonation (Para-blocking): Toluene is then treated with fuming sulfuric acid (oleum) to introduce a sulfonic acid group. Due to steric hindrance from the methyl group, the major product is p-toluenesulfonic acid. This step serves to "block" the para position.[8][9]
-
Nitration: The resulting p-toluenesulfonic acid is nitrated. The sulfonic acid group is a meta-director, while the methyl group is an ortho-, para-director. In this case, the directing effects reinforce each other to place the incoming nitro group at the position ortho to the methyl group and meta to the sulfonic acid group.
-
Desulfonation: The sulfonic acid group is removed by heating the compound in dilute acid. The sulfonation reaction is reversible, and this step regenerates the aromatic ring with the desired substitution pattern.[8][9]
-
Sandmeyer Reaction: The nitro group is reduced to an amino group using a reducing agent like tin and hydrochloric acid. The resulting amine is then diazotized with nitrous acid, and the diazonium salt is decomposed in the presence of acidic water to introduce a hydroxyl group.[8][9]
-
Final Nitration: The resulting o-cresol is then nitrated. As the hydroxyl group is a stronger activator than the methyl group, it directs the incoming nitro group primarily to the para position, yielding this compound.[8]
Visualization: Multi-Step Synthesis from Benzene
Caption: A multi-step synthetic route starting from benzene.
Part 3: Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating through careful monitoring of reaction parameters and characterization of intermediates and the final product. Key validation points include:
-
Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of the reaction, confirming the consumption of starting materials and the formation of products.
-
Intermediate Characterization: In multi-step syntheses, the isolation and characterization of key intermediates (e.g., by melting point, NMR, or IR spectroscopy) provide confidence in the progression of the synthetic sequence.
-
Final Product Purity: The purity of the final this compound should be assessed using appropriate analytical methods. A sharp melting point corresponding to the literature value is a good indicator of purity. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) should be used to confirm the structure and identify any impurities.
By incorporating these analytical checkpoints, the researcher can ensure the reliability and reproducibility of the synthesis.
Conclusion
The synthesis of this compound is a classic example of electrophilic aromatic substitution with a rich history of methodological development. From the early challenges of controlling the direct nitration of o-cresol to the more refined and selective approaches of nitrosation-oxidation and multi-step syntheses, the journey to efficiently produce this valuable compound reflects the broader advancements in synthetic organic chemistry. The choice of the optimal synthetic route depends on a careful consideration of factors such as scale, desired purity, and economic viability. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. VII.—Nitro-derivatives of o-cresol - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. US1380186A - Process of making nitrophenolic compounds - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. US3510527A - Preparation of p-nitrophenols - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
An In-Depth Technical Guide to the Stability and Degradation of 2-Methyl-4-nitrophenol
Introduction
2-Methyl-4-nitrophenol, a prominent member of the nitrophenolic class of compounds, is a key intermediate in the synthesis of a variety of industrial chemicals, including dyes, pesticides, and pharmaceuticals. Its chemical structure, characterized by a phenol ring substituted with a methyl and a nitro group, imparts a unique combination of reactivity and environmental persistence. This guide provides a comprehensive technical overview of the stability of this compound and the intricate pathways of its degradation. Understanding these aspects is paramount for researchers, scientists, and drug development professionals to ensure the safe handling, formulation, and environmental management of this important chemical entity.
This document delves into the abiotic and biotic degradation mechanisms of this compound, offering insights into its stability under various environmental conditions. Where direct experimental data for this compound is not available, we will draw upon established knowledge of structurally similar compounds to provide a scientifically robust and predictive analysis.
Physicochemical Properties and Stability Profile
This compound is a pale yellow crystalline solid at room temperature. Its stability is influenced by several factors, including temperature, light, and pH.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₃ | --INVALID-LINK-- |
| Molecular Weight | 153.14 g/mol | --INVALID-LINK-- |
| Melting Point | 96-98 °C | --INVALID-LINK-- |
| Boiling Point | 255-257 °C (decomposes) | --INVALID-LINK-- |
| Solubility in water | Sparingly soluble | - |
| pKa | ~7.6 | - |
Thermal Stability:
This compound exhibits moderate thermal stability. Upon heating to its boiling point, it undergoes decomposition, releasing toxic fumes of nitrogen oxides.[1] Studies on the thermal decomposition of related cresol compounds indicate that the primary degradation pathways involve demethylation and dehydroxylation, leading to the formation of phenol, toluene, and benzene, which can further decompose into simpler gaseous products like carbon monoxide, carbon dioxide, methane, and hydrogen at higher temperatures.[2] The presence of the nitro group in this compound is expected to lower the decomposition temperature compared to unsubstituted cresols and introduce additional decomposition pathways involving the nitro functional group.
Photostability:
Exposure to ultraviolet (UV) radiation can induce the photodegradation of this compound. While specific studies on this compound are limited, research on p-nitrophenol provides valuable insights into the potential degradation mechanisms.[3] Photodegradation is likely initiated by the photo-ionization of the phenol group, leading to the formation of a phenoxyl radical.[3] This highly reactive intermediate can then undergo further reactions, including ring-opening and eventual mineralization to carbon dioxide and water, particularly in the presence of oxygen and photocatalysts.[3][4]
pH Stability and Hydrolysis:
Degradation Pathways
The environmental fate of this compound is largely governed by microbial degradation, which represents the primary mechanism for its removal from soil and water. Abiotic degradation processes, while generally slower, can also contribute to its transformation.
Biotic Degradation
Microorganisms, particularly bacteria, have evolved diverse enzymatic machinery to utilize nitrophenolic compounds as a source of carbon and nitrogen. The biodegradation of this compound is expected to proceed through pathways analogous to those established for other methylated and nitrated phenols.
Proposed Microbial Degradation Pathway of this compound:
Caption: Proposed microbial degradation pathway of this compound.
The initial step in the aerobic degradation is likely catalyzed by a monooxygenase enzyme. This enzyme facilitates the oxidative removal of the nitro group, leading to the formation of Methyl-1,4-benzoquinone . This intermediate is then reduced by a reductase to form Methylhydroquinone . Subsequently, a dioxygenase enzyme catalyzes the aromatic ring cleavage of methylhydroquinone, generating aliphatic intermediates that can enter the central metabolic pathways, such as the Tricarboxylic Acid (TCA) cycle, for complete mineralization.
Abiotic Degradation
Abiotic degradation of this compound can occur through photodegradation and, to a lesser extent, thermal degradation and hydrolysis.
Proposed Photodegradation Pathway of this compound:
Caption: Proposed photodegradation pathway of this compound.
Under UV irradiation, this compound can absorb photons, leading to the homolytic cleavage of the O-H bond and the formation of a phenoxyl radical.[3] This radical species is highly reactive and can initiate a cascade of reactions with molecular oxygen and water, resulting in the formation of hydroxylated derivatives and ring-opened products. Ultimately, these intermediates can be mineralized to carbon dioxide, water, and nitrate ions.
Experimental Protocols for Degradation Studies
To rigorously assess the stability and degradation of this compound, well-defined experimental protocols are essential. The following outlines a general workflow for such studies, emphasizing the principles of scientific integrity and self-validation.
Workflow for Stability and Degradation Analysis
Caption: General workflow for studying the degradation of this compound.
Detailed Methodologies
1. High-Performance Liquid Chromatography (HPLC) for Quantification
-
Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with a small amount of formic or phosphoric acid to ensure the analyte is in its protonated form). The exact composition should be optimized for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound (determined by UV-Vis spectroscopy).
-
Sample Preparation: Samples from the degradation studies are diluted with the mobile phase, filtered through a 0.22 µm syringe filter, and injected into the HPLC system.
-
Validation: The analytical method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.[6][7][8]
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Product Identification
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).
-
Chromatographic Conditions: Similar to the HPLC method, but optimized for compatibility with the mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically suitable for phenolic compounds.
-
Data Acquisition: Full scan mode to detect all ions and product ion scan (MS/MS) mode to fragment the parent ions of potential degradation products for structural elucidation.
-
Causality: The use of high-resolution mass spectrometry allows for the determination of the elemental composition of the degradation products, which is crucial for their unambiguous identification.
Trustworthiness and Self-Validating Systems
The reliability of any degradation study hinges on the implementation of a self-validating experimental design. This includes:
-
Control Samples: For each stress condition, a control sample (e.g., protected from light for photodegradation studies, kept at room temperature for thermal studies) must be included to account for any non-degradative losses.
-
Mass Balance: The sum of the amount of remaining this compound and the amounts of all major degradation products should be calculated to ensure that a significant portion of the initial compound is accounted for throughout the experiment.
-
Method Validation: As mentioned previously, the analytical methods used for quantification and identification must be rigorously validated to ensure the data generated is accurate and reliable.[6][7][8]
Conclusion
This compound is a compound of significant industrial importance, and a thorough understanding of its stability and degradation is crucial for its safe and responsible use. While microbial degradation appears to be the most significant pathway for its environmental dissipation, abiotic factors such as light, heat, and pH also play a role in its transformation. This guide has provided a comprehensive overview of the current knowledge, drawing on data from structurally related compounds to build a predictive model for the behavior of this compound. The experimental protocols and workflows outlined herein provide a robust framework for researchers to conduct further studies, generate specific data for this compound, and contribute to a more complete understanding of its environmental fate and stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. ijrrjournal.com [ijrrjournal.com]
A Comprehensive Technical Guide to the Thermochemical Properties of 2-Methyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the thermochemical properties of 2-Methyl-4-nitrophenol (CAS No. 99-53-6), a key intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] An understanding of its thermodynamic stability, energy of formation, and phase change behavior is critical for process safety, optimization, and predicting its reactivity. This document synthesizes available experimental data, theoretical calculations, and established analytical methodologies to offer a comprehensive resource. While direct experimental thermochemical data for this compound is limited in publicly accessible databases, this guide contextualizes its properties through comparison with related nitrophenol isomers and details the state-of-the-art techniques for their determination.
Introduction: The Significance of Thermochemical Data
This compound, a derivative of nitrophenol, is a molecule of significant interest in organic synthesis.[2] Its molecular structure, featuring a phenolic hydroxyl group, a methyl group, and a nitro group on an aromatic ring, imparts a unique combination of reactivity and physical properties.[2][3][4] The thermochemical properties of this compound are fundamental to its practical application and safe handling.
-
Enthalpy of Formation (ΔfH°) : This value is a measure of the energy change when a compound is formed from its constituent elements in their standard states. It is a critical parameter for calculating the heat of reaction for any chemical process involving this compound, which is essential for reactor design and thermal management.
-
Enthalpy of Combustion (ΔcH°) : The heat released during complete combustion, this property is not only vital for safety assessments, particularly in determining the explosive potential of nitroaromatic compounds, but also serves as a primary experimental route to determine the enthalpy of formation.
-
Enthalpy of Sublimation (ΔsubH°) : This parameter quantifies the energy required for a substance to transition from a solid to a gaseous state. It is crucial for understanding the compound's volatility, which is important in purification processes like sublimation and in predicting its environmental fate.
-
Heat Capacity (Cp) : The heat capacity of this compound dictates the amount of heat required to raise its temperature. This is a fundamental property for any heat transfer calculations in process design and for understanding its thermal behavior under different conditions.
The interplay of these properties governs the stability and reactivity of this compound, making their accurate determination a cornerstone of its chemical and pharmaceutical development.
Physicochemical and Thermochemical Properties
General Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [1][5][6] |
| Molecular Weight | 153.14 g/mol | [1][6] |
| CAS Number | 99-53-6 | [1][5][6] |
| Appearance | Pale yellow to orange crystalline solid | [1] |
| Melting Point | 93-98 °C | [2] |
Thermochemical Data
Direct experimental values for the enthalpy of formation and combustion of this compound are not widely reported in the literature. However, data for related isomers and estimations from computational models provide valuable insights. A recent study has provided experimental vapor pressure data, which is crucial for determining the enthalpy of sublimation.[7]
| Property | This compound | 2-Nitrophenol | 3-Nitrophenol | 4-Nitrophenol |
| Enthalpy of Formation (gas, kJ/mol) | -150.82 (Joback Method) | |||
| Enthalpy of Combustion (solid, kJ/mol) | Not Experimentally Determined | -2789.0 ± 1.2 | ||
| Enthalpy of Sublimation (kJ/mol) | Experimentally Determined[7] | 73.2 ± 1.3 | 91.2 ± 0.5 | 91 ± 2 |
| Heat Capacity (solid, J/mol·K) | Not Experimentally Determined | 144 |
Note: The enthalpy of combustion for 4-nitrophenol is a well-established value. The enthalpy of sublimation for this compound has been experimentally determined, though the precise value from the cited source requires access to the full publication. The values for other isomers are provided for comparison.
Experimental Determination of Thermochemical Properties
The determination of the thermochemical properties of this compound relies on a suite of well-established experimental techniques. The choice of method is dictated by the property of interest and the physical state of the compound.
Combustion Calorimetry: Determining the Enthalpy of Formation
Combustion calorimetry is the cornerstone for the experimental determination of the enthalpy of formation of organic compounds.[8] The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a constant-volume container known as a "bomb".
-
Sample Preparation : A pellet of a precisely weighed sample of this compound (typically 0.5-1.0 g) is placed in a crucible within the bomb calorimeter.
-
Bomb Assembly : A fuse wire is attached to the ignition system, with its end in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup : The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition and Data Acquisition : The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis : The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of this compound is then calculated from the observed temperature rise. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample.
-
Calculation of Enthalpy of Formation : The standard enthalpy of combustion is used, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), to calculate the standard enthalpy of formation of this compound using Hess's Law.
Combustion Calorimetry Workflow.
Knudsen Effusion Method: Measuring Vapor Pressure and Enthalpy of Sublimation
The Knudsen effusion method is a highly sensitive technique for determining the vapor pressure of low-volatility solids. This method is particularly well-suited for organic compounds like this compound.
-
Sample Loading : A small amount of crystalline this compound is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice of known area.
-
High Vacuum : The cell is placed in a high-vacuum chamber.
-
Mass Loss Measurement : As the sample is heated to a specific temperature, it sublimes, and the vapor effuses through the orifice. The rate of mass loss is measured with a high-precision microbalance.
-
Varying Temperature : The experiment is repeated at several different temperatures.
-
Data Analysis : The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.
-
Enthalpy of Sublimation Calculation : The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.
Knudsen Effusion Method Workflow.
Differential Scanning Calorimetry (DSC): Characterizing Phase Transitions and Heat Capacity
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[9][10] It is particularly useful for determining the melting point, enthalpy of fusion, and heat capacity of this compound.
-
Sample Encapsulation : A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Temperature Program : The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which typically involves a linear heating rate.
-
Heat Flow Measurement : The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis :
-
Melting Point and Enthalpy of Fusion : An endothermic peak in the DSC thermogram indicates melting. The peak onset temperature corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.
-
Heat Capacity : The heat capacity is determined by measuring the displacement of the baseline of the DSC thermogram.
-
Computational Thermochemistry: A Predictive Approach
In the absence of comprehensive experimental data, computational chemistry provides a robust framework for predicting the thermochemical properties of molecules like this compound. High-level ab initio methods can yield accurate thermochemical data.
G3(MP2)//B3LYP Method
The Gaussian-3 (G3) theory and its variants, such as G3(MP2)//B3LYP, are composite computational methods designed to achieve high accuracy in calculating thermochemical properties like enthalpies of formation.[11]
-
Geometry Optimization : The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set.
-
Vibrational Frequency Calculation : Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections.
-
Single-Point Energy Calculations : A series of higher-level single-point energy calculations are performed using methods like MP2 and QCISD(T) with larger basis sets.
-
Composite Energy Calculation : The final G3(MP2) energy is obtained by combining the energies from the different levels of theory and applying empirical corrections.
-
Enthalpy of Formation Calculation : The gas-phase enthalpy of formation at 298.15 K is calculated using an atomization or isodesmic reaction scheme, which leverages the high accuracy of the computed energies.
G3(MP2)//B3LYP Computational Workflow.
Conclusion and Future Outlook
This technical guide has provided a comprehensive overview of the thermochemical properties of this compound, emphasizing the experimental and computational methodologies for their determination. While there is a notable scarcity of publicly available, experimentally determined thermochemical data for this specific compound, this guide has synthesized the existing information and provided a framework for its understanding by drawing comparisons with related isomers. The recent experimental determination of its vapor pressure is a significant step forward.
For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these properties is paramount for ensuring process safety, optimizing reaction conditions, and predicting the behavior of this important molecule. It is recommended that further experimental work be undertaken to determine the enthalpy of formation and combustion of this compound to provide a complete and validated thermochemical dataset. Such data would be invaluable for the continued and safe application of this versatile chemical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 99-53-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methyl-4-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenol, 2-methyl-4-nitro- [webbook.nist.gov]
- 6. This compound | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Quantum Chemical Calculations for 2-Methyl-4-nitrophenol: A Technical Guide for Researchers and Drug Development Professionals
<
This in-depth technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 2-Methyl-4-nitrophenol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles and practical methodologies necessary to explore the molecular characteristics of this compound. By integrating theoretical foundations with step-by-step computational protocols, this guide serves as a self-validating resource for leveraging computational chemistry in scientific inquiry.
Introduction: The Scientific and Pharmaceutical Relevance of this compound
This compound, a derivative of phenol, is a molecule of significant interest in diverse chemical and pharmaceutical contexts. Its structure, featuring a methyl group, a nitro group, and a hydroxyl group attached to a benzene ring, gives rise to a complex interplay of electronic and steric effects that dictate its chemical behavior.[1] A thorough understanding of these intramolecular forces is crucial for predicting its reactivity, spectroscopic signatures, and potential biological activities.
Quantum chemical calculations provide a powerful in silico approach to unravel the molecular intricacies of this compound. These computational methods enable the determination of key properties such as optimized molecular geometry, vibrational frequencies, and electronic structure, which can be challenging and costly to ascertain through experimental means alone.[2] For professionals in drug development, these calculations offer invaluable insights into molecular interactions, binding affinities, and metabolic pathways, thereby streamlining the discovery and design of new therapeutic agents.[3]
Part 1: Theoretical Framework and Methodological Choices
The selection of an appropriate computational method is a foundational step that balances accuracy with computational expense. For a molecule such as this compound, a judicious choice of theory and basis set is paramount for obtaining reliable results.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a favorable balance of accuracy and computational efficiency for a wide array of molecular systems.[4] DFT calculations are predicated on the principle that the total energy of a system can be determined from its electron density.
A critical component of DFT is the selection of the exchange-correlation functional. For organic molecules containing nitro groups, hybrid functionals are often the preferred choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which incorporates a portion of exact Hartree-Fock exchange, is a well-established and reliable option for studying nitrophenol systems.[5][6]
Basis Sets
The basis set is a collection of mathematical functions used to describe the atomic orbitals within a molecule. The choice of basis set directly influences the quality of the calculation.
A Pople-style basis set, such as 6-311++G(d,p) , is well-suited for calculations on this compound.[7][8][9] This basis set includes:
-
Triple-zeta valence description (6-311G): Provides a flexible description of the valence electrons.
-
Diffuse functions (++): Essential for accurately modeling the lone pairs on oxygen and nitrogen atoms.
-
Polarization functions (d,p): Allow for the description of non-spherical electron distributions, which is crucial for capturing the nuances of chemical bonding.
Modeling Solvation Effects
To simulate the behavior of this compound in a realistic chemical environment, it is often necessary to account for the presence of a solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium.[10][11][12][13] This approach effectively captures the bulk electrostatic interactions between the solute and the solvent, providing a more accurate representation of the molecule's properties in solution.[14]
Part 2: A Step-by-Step Computational Protocol
The following workflow provides a systematic approach to performing quantum chemical calculations on this compound. Each step is designed to build upon the previous one, ensuring a robust and validated computational study.
Caption: A systematic workflow for quantum chemical calculations.
Step 1: Initial Structure Generation
-
Construct the initial 3D structure of this compound using a molecular editor such as Avogadro or GaussView.
-
Perform a preliminary geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting conformation.
Step 2: Geometry Optimization
The primary goal of this step is to locate the minimum energy structure of the molecule on the potential energy surface.
-
Computational Details:
-
Level of Theory: B3LYP/6-311++G(d,p)
-
Solvation: PCM (specify solvent, e.g., water)
-
Software: Gaussian, Q-Chem, or similar.
-
This calculation will provide the optimized Cartesian coordinates and the total electronic energy of the molecule.
Step 3: Vibrational Frequency Analysis
A frequency calculation must be performed at the same level of theory as the geometry optimization. This serves two critical functions:
-
Verification of the Stationary Point: A true energy minimum will possess no imaginary vibrational frequencies.
-
Prediction of Spectroscopic Data: The calculated frequencies can be compared with experimental IR and Raman spectra.[15][16]
Step 4: Calculation of Electronic Properties
With the optimized geometry confirmed, a range of electronic properties can be computed to understand the molecule's reactivity and electronic landscape.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a measure of molecular stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecular surface, highlighting electrophilic and nucleophilic regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis offers insights into charge distribution, hybridization, and intramolecular interactions.[15]
Part 3: Data Visualization and Interpretation
Tabulated Summary of Key Data
Presenting the quantitative results in a clear and concise table is essential for effective communication.
| Computational Parameter | Method/Basis Set |
| Level of Theory | B3LYP/6-311++G(d,p) |
| Solvation Model | PCM (Water) |
| Calculated Property | Value |
| Total Electronic Energy (Hartree) | Insert Value |
| HOMO Energy (eV) | Insert Value |
| LUMO Energy (eV) | Insert Value |
| HOMO-LUMO Gap (eV) | Insert Value |
| Dipole Moment (Debye) | Insert Value |
Visualizing Molecular Structure and Properties
Caption: Ball-and-stick model of this compound.
Molecular Orbitals: The 3D isosurfaces of the HOMO and LUMO should be visualized. For this compound, the HOMO is expected to be localized primarily on the phenol ring and the hydroxyl group, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group.
Molecular Electrostatic Potential (MEP) Map: The MEP should be mapped onto the electron density surface. Regions of negative potential (red) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas. This visualization will clearly illustrate the nucleophilic character of the phenolic oxygen and the electrophilic nature of the nitro group.
Conclusion
This technical guide has outlined a robust and scientifically sound methodology for conducting quantum chemical calculations on this compound. By employing Density Functional Theory with an appropriate basis set and solvation model, researchers can obtain detailed insights into the structural, electronic, and spectroscopic properties of this molecule. The computational protocols and data interpretation strategies presented herein provide a solid foundation for utilizing computational chemistry as a powerful tool in both fundamental research and applied drug development.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Processes | Special Issue : Small Molecule Organic Compounds: Synthesis and Medicinal Properties [mdpi.com]
- 4. baranlab.org [baranlab.org]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
- 7. Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity among a group of olive oil phenols [explorationpub.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polarizable continuum model - Wikipedia [en.wikipedia.org]
- 11. Group of Prof. Hendrik Zipse | The Polarizable Continuum Model (PCM) [zipse.cup.uni-muenchen.de]
- 12. 12.2.2 Polarizable Continuum Models⣠12.2 Chemical Solvent Models ⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 13. Polarizable continuum model: some basic remarks — DIRAC not found documentation [diracprogram.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Methodological & Application
HPLC method for 2-Methyl-4-nitrophenol analysis
An Application Note for the Quantitative Analysis of 2-Methyl-4-nitrophenol by Reverse-Phase High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. This compound is a significant intermediate in the synthesis of dyes, pigments, and pharmaceuticals and is monitored as a potential environmental contaminant.[1][2] The described method is tailored for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure. The protocol is grounded in established chromatographic principles and has been structured for clarity and reproducibility. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[3][4][5]
Introduction and Scientific Rationale
This compound (also known as 4-Nitro-o-cresol) is an aromatic compound whose accurate quantification is critical for process control in chemical manufacturing and for monitoring environmental samples.[1][6] Its chemical structure, featuring a phenolic hydroxyl group, a methyl group, and a nitro group, imparts moderate polarity and strong UV absorbance, making it an ideal candidate for analysis by RP-HPLC with UV detection.
The core principle of this method is the partitioning of the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase. By optimizing the mobile phase composition, pH, and other chromatographic parameters, a sharp, symmetrical peak for this compound can be achieved, ensuring selective and accurate measurement. The causality behind the experimental choices, from sample preparation to final analysis, is explained to provide a deeper understanding of the method's mechanics.
Physicochemical Properties of this compound
Understanding the analyte's properties is fundamental to developing a successful HPLC method. These properties dictate choices regarding solvent selection, column chemistry, and detector settings.
| Property | Value | Significance for HPLC Method |
| Molecular Formula | C₇H₇NO₃[1][7] | Basic identifier for the analyte. |
| Molecular Weight | 153.14 g/mol [7][8][9] | Used for preparing standard solutions of known molarity. |
| Appearance | Yellow crystalline solid[1] | Visual identifier. |
| Melting Point | 93-98 °C[2][6][8][10] | Indicates the purity of the reference standard. |
| Solubility | Sparingly soluble in water; soluble in methanol, acetonitrile, ethanol, and ether.[1] | Justifies using methanol or acetonitrile for stock solutions and as the organic component of the mobile phase. |
| UV Absorption | Strong absorbance in the UV region. The optimal wavelength should be determined using a PDA detector, but a wavelength of ~290 nm is a good starting point based on similar nitrophenol structures.[11] | Critical for selecting the detector wavelength to ensure maximum sensitivity. |
Experimental Protocol: Materials and Methodology
Instrumentation and Consumables
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or variable wavelength UV detector.[12]
-
Chromatography Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Data Acquisition: Chromatography data station (CDS) software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Glassware: Class A volumetric flasks and pipettes.
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon).
Reagents and Standards
-
Reference Standard: this compound, purity ≥97%.
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Water: High-purity, HPLC-grade water (e.g., Milli-Q or equivalent).
-
Buffer Reagents: Sodium acetate and acetic acid (or phosphoric acid) for mobile phase pH adjustment.
Solution Preparation
The pH of the mobile phase is critical for controlling the ionization of the phenolic group. Maintaining a pH well below the pKa of the phenol ensures it remains in its protonated, less polar form, leading to better retention and peak shape on a C18 column. A pH of 5.0 is recommended.[13][14]
-
Prepare 50 mM Acetate Buffer (pH 5.0): Dissolve an appropriate amount of sodium acetate in HPLC-grade water. Adjust the pH to 5.0 ± 0.05 with glacial acetic acid.
-
Prepare the Mobile Phase: Mix the acetate buffer and acetonitrile in a ratio of 80:20 (v/v) .
-
Degas: Degas the mobile phase using an inline degasser, sonication, or vacuum filtration before use to prevent pump cavitation and baseline noise.
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL Class A volumetric flask.
-
Dissolve and dilute to volume with methanol or acetonitrile. Mix thoroughly. This stock solution should be stored under refrigeration (2-8 °C) and protected from light.[15]
Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These are used to construct the calibration curve.
Sample Preparation Protocol
The choice of sample preparation is matrix-dependent. For aqueous samples like wastewater, pre-concentration is often necessary to achieve the required sensitivity.
This protocol is designed to concentrate the analyte and remove interfering matrix components.[13][16]
-
Column Conditioning: Condition a polymeric SPE cartridge (e.g., LiChrolut EN) by passing 3 mL of methanol followed by 3 mL of HPLC-grade water.[13][16]
-
Sample Loading: Acidify the water sample (e.g., 100 mL) to a pH of ~2 with phosphoric acid.[16] Pass the sample through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5 mL/min).
-
Washing: Wash the cartridge with 3 mL of HPLC-grade water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the trapped this compound from the cartridge with 2 x 2 mL aliquots of acetonitrile or a mixture of acetonitrile and methanol.[13]
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1.0 mL) of the mobile phase. Filter through a 0.45 µm syringe filter before injection.
HPLC Chromatographic Conditions
The following table summarizes the recommended starting parameters for the analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for moderately polar aromatic compounds. |
| Mobile Phase | Isocratic: 80% 50mM Acetate Buffer (pH 5.0) : 20% Acetonitrile[13][14] | The acidic pH suppresses the ionization of the phenol, ensuring good peak shape. The ACN content can be adjusted to optimize retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | UV/PDA at 290 nm | Provides high sensitivity for the nitro-aromatic chromophore. A PDA detector is recommended to confirm peak purity. |
| Injection Volume | 10 µL | A typical volume; can be adjusted based on analyte concentration and sensitivity requirements.[15] |
| Run Time | ~10 minutes | Should be sufficient to elute the analyte and any late-eluting peaks. |
Method Validation Protocol (ICH Q2(R1) Framework)
A self-validating system is one where the protocols are designed to prove the method's suitability. The following steps, based on ICH guidelines, establish the trustworthiness of the analytical procedure.[3][5][17][18]
Caption: Workflow for HPLC Method Validation.
System Suitability
Before initiating any validation experiments, the suitability of the chromatographic system must be confirmed.
-
Procedure: Inject the working standard solution (e.g., 25 µg/mL) five or six times.
-
Acceptance Criteria:
-
% Relative Standard Deviation (%RSD): ≤ 2.0% for peak area and retention time.
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): ≥ 2000.
-
Specificity
Specificity demonstrates that the analytical signal is solely from the analyte of interest.
-
Procedure: Inject a blank (mobile phase), a sample matrix blank (e.g., extracted control water), and a spiked sample.
-
Acceptance Criteria: The blank and matrix blank chromatograms should show no interfering peaks at the retention time of this compound.
Linearity and Range
This establishes the relationship between concentration and detector response.
-
Procedure: Analyze the prepared calibration standards (e.g., 5 levels from 1 to 100 µg/mL) in triplicate.[5] Plot the average peak area against the concentration.
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999.
-
The plot should be visually linear, and the y-intercept should be minimal.
-
Range: The validated interval between the upper and lower concentrations that meet accuracy and precision requirements.[3]
-
Accuracy
Accuracy is the closeness of the measured value to the true value.
-
Procedure: Perform a recovery study by spiking the sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Calculation: % Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[4]
Precision
Precision measures the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day by the same analyst.
-
Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest concentration that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
-
Procedure: These can be estimated from the calibration curve using the following equations:
-
LOD = 3.3 x (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 x (Standard Deviation of the Intercept / Slope)
-
-
Alternatively, they can be determined by finding the concentration that yields a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in parameters.
-
Procedure: Introduce small changes to the method and observe the effect on the results.
-
Mobile Phase Composition: ± 2% (e.g., 78:22 and 82:18 Buffer:ACN).
-
Mobile Phase pH: ± 0.2 units (e.g., pH 4.8 and 5.2).
-
Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).
-
-
Acceptance Criteria: System suitability parameters should still be met, and the results should not significantly deviate from the nominal conditions.
Caption: Decision logic for HPLC method development.
Conclusion
The RP-HPLC method detailed in this application note provides a selective, accurate, and precise system for the quantitative analysis of this compound. By explaining the scientific rationale behind the chosen parameters and providing a comprehensive validation protocol based on ICH guidelines, this document serves as a complete guide for implementation in a regulated or research laboratory. The method's robustness ensures reliable performance for routine analysis in quality control and environmental monitoring applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 99-53-6 [chemicalbook.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. chemwhat.com [chemwhat.com]
- 9. Phenol, 4-methyl-2-nitro- [webbook.nist.gov]
- 10. westliberty.edu [westliberty.edu]
- 11. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column [repositorio.comillas.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. agilent.com [agilent.com]
- 17. actascientific.com [actascientific.com]
- 18. database.ich.org [database.ich.org]
Application Note: High-Sensitivity GC-MS Analysis of Atmospheric 2-Methyl-4-nitrophenol
Introduction
2-Methyl-4-nitrophenol (2M4NP) is a nitrophenolic compound of significant environmental interest due to its presence in the atmosphere and potential impacts on air quality and ecosystem health.[1][2] It originates from both primary emission sources, such as biomass burning and vehicle exhaust, and secondary atmospheric formation from the photo-oxidation of aromatic precursors in the presence of nitrogen oxides.[1][3] Given its potential toxicity and role in atmospheric chemistry, sensitive and reliable methods for its quantification in atmospheric samples are crucial for environmental monitoring and research.[2][4]
This application note provides a detailed protocol for the analysis of this compound in atmospheric samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of nitrophenols, which can lead to poor chromatographic performance, a derivatization step is employed to enhance volatility and improve analytical sensitivity.[5][6] This method is designed for researchers in environmental science, atmospheric chemistry, and analytical chemistry requiring a robust and validated protocol for trace-level analysis.
Sample Collection and Preparation
Accurate quantification of atmospheric 2M4NP begins with effective sample collection and meticulous preparation. The choice of sampling media and extraction procedure is critical to ensure representative capture of the analyte from both the gaseous and particulate phases.
Atmospheric Sample Collection
For comprehensive analysis, both particulate and gaseous phase samples should be collected. A high-volume air sampler is typically employed for this purpose.
-
Particulate Phase: Aerosol particles are collected on quartz fiber filters.[7]
-
Gaseous Phase: The air stream is passed through a cartridge containing a solid sorbent, such as polyurethane foam (PUF) or a resin like XAD-2, to trap gas-phase compounds.[1][8]
Protocol:
-
Assemble a high-volume air sampler with a quartz fiber filter followed by a PUF or XAD-2 cartridge.
-
Operate the sampler for a defined period (e.g., 24 hours) at a constant flow rate to collect a known volume of air.
-
After sampling, carefully remove the filter and sorbent cartridge, wrap them in pre-cleaned aluminum foil, and store them at -20°C until extraction to prevent degradation of the target analytes.[1]
Sample Extraction
Solvent extraction is used to isolate the target analytes from the collection media.
Protocol:
-
Cut the quartz fiber filter into small pieces and place them in a Soxhlet extraction thimble.
-
Place the PUF or XAD-2 sorbent into a separate Soxhlet thimble.
-
Extract the samples with a suitable solvent, such as dichloromethane or a mixture of pentane and ether, for a period of 8-12 hours.[9]
-
After extraction, concentrate the solvent volume using a rotary evaporator or a gentle stream of nitrogen.
-
The extract is then ready for the derivatization step.
Derivatization
To overcome the challenges of analyzing polar nitrophenols by GC, a derivatization step is essential.[5] Silylation is a common and effective technique where an active hydrogen in the hydroxyl group of 2M4NP is replaced by a silyl group, typically a tert-butyldimethylsilyl (TBDMS) group. This process increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity during GC-MS analysis.[5][8] N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) is a widely used silylating agent for this purpose.[5][8]
Protocol:
-
Transfer a precise volume (e.g., 100 µL) of the concentrated sample extract into a GC vial.
-
Add an equal volume (100 µL) of the derivatizing agent, MTBSTFA.[5]
-
Seal the vial and heat it at 60-80°C for 30-60 minutes to ensure complete derivatization.[5][10]
-
Allow the vial to cool to room temperature before GC-MS analysis.
Caption: Workflow for atmospheric sample collection and preparation.
GC-MS Instrumentation and Parameters
The selection and optimization of GC-MS parameters are critical for achieving the desired separation and sensitivity for the analysis of derivatized 2M4NP.
Instrumentation
A gas chromatograph coupled with a mass spectrometer is required. The use of a capillary column is essential for high-resolution separation.
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column. A non-polar column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[11]
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer capable of electron ionization (EI) and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.
Optimized GC-MS Parameters
The following table provides a starting point for the GC-MS parameters, which should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| GC Inlet | |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 280°C |
| Oven Program | |
| Initial Temperature | 60 - 80°C, hold for 1-2 minutes |
| Ramp Rate | 10 - 15°C/min |
| Final Temperature | 280 - 300°C, hold for 5-10 minutes |
| Carrier Gas | |
| Gas Type | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| SIM Ions for 2M4NP-TBDMS Derivative | |
| Quantifier Ion | m/z [M-57]+ (loss of tert-butyl group) |
| Qualifier Ions | Molecular ion [M]+ and other characteristic fragments |
Note: The specific m/z values for the TBDMS derivative of this compound should be confirmed by analyzing a derivatized standard. The [M-57]+ ion is typically the base peak for TBDMS derivatives and is therefore ideal for quantification due to its high abundance.[8][10]
Caption: GC-MS analysis workflow for derivatized 2M4NP.
Data Analysis and Quantification
Calibration
For accurate quantification, an external calibration curve should be prepared using a certified standard of this compound.
Protocol:
-
Prepare a stock solution of 2M4NP in a suitable solvent (e.g., acetonitrile).
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the atmospheric samples.
-
Derivatize each calibration standard using the same procedure as the samples.[5]
-
Analyze the derivatized standards by GC-MS under the same conditions as the samples.
-
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of 2M4NP. A linear regression with a correlation coefficient (R²) of ≥ 0.99 is desirable.[12]
Quality Control
To ensure the reliability of the results, the following quality control measures should be implemented:
-
Field Blanks: Analyze blank filters and sorbent tubes that have been handled in the same manner as the samples but without air being drawn through them. This helps to identify any contamination introduced during sampling and handling.[1]
-
Method Blanks: Analyze a solvent blank with each batch of samples to check for contamination from reagents and glassware.
-
Spiked Samples: Spike a known amount of 2M4NP standard onto a blank filter or sorbent and analyze it along with the samples to determine the method's recovery. Average recovery rates for nitrophenols are typically in the range of 78-85%.[1]
-
Internal Standards: The use of an isotopically labeled internal standard is recommended for the most accurate quantification, as it can compensate for variations in extraction efficiency and instrument response.
Typical Method Validation Parameters
The following table summarizes typical validation parameters for the quantification of nitrophenols using GC-MS with derivatization.
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 5 - 20 pg/m³ |
| Limit of Quantification (LOQ) | 20 - 60 pg/m³ |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 75 - 110% |
These values are representative and may vary depending on the specific instrumentation and matrix.[8][10]
Conclusion
The GC-MS method detailed in this application note, incorporating a crucial derivatization step, provides a sensitive, selective, and reliable approach for the quantification of this compound in atmospheric samples. By following the outlined protocols for sample collection, preparation, and instrumental analysis, researchers can obtain high-quality data to better understand the sources, transport, and fate of this important atmospheric compound. The implementation of rigorous quality control measures is essential for ensuring the accuracy and defensibility of the analytical results.
References
- 1. hj.sdu.edu.cn [hj.sdu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Synthesis of Azo Dyes Using 2-Methyl-4-nitrophenol
Introduction: The Role of 2-Methyl-4-nitrophenol as a Diazo Component
This compound is a valuable aromatic intermediate in the synthesis of a specific class of azo dyes. Its structure, featuring a primary aromatic amine precursor group (after reduction of the nitro group) or a phenolic hydroxyl group, allows it to function as either a diazo component or a coupling component. However, its most common application is as a diazo component following the reduction of its nitro group to an amine. The presence of the methyl and nitro groups on the aromatic ring influences the final color and properties of the dye. Azo dyes, characterized by the functional group R-N=N-R', are one of the most important classes of synthetic dyes, accounting for over half of the dyes used in industries such as textiles, printing, and food.[1][2] The synthesis is a robust two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich nucleophile like a phenol or another aniline.[2]
This guide provides a detailed protocol for the synthesis of an azo dye using this compound as the precursor to the diazo component. We will focus on the synthesis of 1-((2-methyl-4-nitrophenyl)diazenyl)naphthalen-2-ol, a representative azo dye, by coupling diazotized 2-amino-5-nitrotoluene (derived from this compound) with 2-naphthol (β-naphthol). The principles and techniques described are broadly applicable to the synthesis of other azo dyes.
Core Chemical Principles
The synthesis hinges on two fundamental reactions in aromatic chemistry:
-
Diazotization: This reaction converts a primary aromatic amine into a diazonium salt.[3] It is performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3] The reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose, leading to reduced yield and side products.[1][3] The resulting diazonium ion (Ar-N₂⁺) is a weak electrophile.
-
Azo Coupling: This is an electrophilic aromatic substitution reaction where the diazonium ion reacts with an activated aromatic ring, the "coupling component."[4] Common coupling components are phenols and anilines, which are electron-rich and readily attacked by the diazonium electrophile.[5] The hydroxyl group of 2-naphthol is a strong activating group, directing the incoming diazonium salt to the ortho position (the C1 position).[6] The reaction is typically carried out in a slightly alkaline solution to deprotonate the phenol, forming the more strongly activating phenoxide ion.[1]
Experimental Workflow and Reaction Scheme
The overall process involves the preparation of the diazonium salt from 2-amino-5-nitrotoluene, preparation of the coupling component solution, the coupling reaction itself, and finally, the isolation and purification of the resulting azo dye.
Figure 1: High-level experimental workflow for the synthesis of the azo dye.
The chemical transformation is illustrated below:
Figure 2: Overall reaction scheme for the synthesis of the target azo dye.
Detailed Synthesis Protocol: 1-((2-methyl-4-nitrophenyl)diazenyl)naphthalen-2-ol
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.[7]
-
Conduct the experiment in a well-ventilated fume hood.[7]
-
This compound and its derivatives are harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7] Avoid inhalation of dust and contact with skin and eyes.[8]
-
Sodium nitrite is an oxidizer and is toxic if swallowed.[9]
-
Concentrated acids (HCl) and bases (NaOH) are corrosive and should be handled with extreme care.[9]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-Amino-5-nitrotoluene | C₇H₈N₂O₂ | 152.15 | 1.52 g | 10.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g | 11.0 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 2.5 mL | ~30 |
| 2-Naphthol (β-Naphthol) | C₁₀H₈O | 144.17 | 1.44 g | 10.0 |
| Sodium Hydroxide | NaOH | 40.00 | 2.0 g | 50.0 |
| Deionized Water | H₂O | 18.02 | - | - |
| Ethanol | C₂H₅OH | 46.07 | - | - |
| Ice | - | - | - | - |
Step-by-Step Procedure
Part A: Preparation of the Diazonium Salt Solution
-
Prepare the Amine Salt Suspension: In a 100 mL beaker, combine 1.52 g (10.0 mmol) of 2-amino-5-nitrotoluene with 20 mL of deionized water.
-
While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. The amine will dissolve to form its hydrochloride salt, which may then precipitate as a fine slurry.
-
Cooling: Place the beaker in an ice-salt bath and cool the stirred suspension to an internal temperature of 0–5 °C. It is crucial to maintain this temperature range for the stability of the diazonium salt.[3]
-
Prepare Nitrite Solution: In a separate small beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, vigorously stirred amine salt suspension over a period of 10 minutes. Use a Pasteur pipette for controlled addition. Keep the thermometer in the reaction mixture and ensure the temperature does not rise above 5 °C.[1]
-
After the addition is complete, continue stirring in the ice bath for an additional 10 minutes to ensure the reaction goes to completion. The resulting clear or slightly yellow solution is the diazonium salt, which should be used immediately.[3]
Part B: Preparation of the Coupling Component Solution
-
In a 250 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 40 mL of a 5% sodium hydroxide solution (prepared by dissolving 2.0 g of NaOH in 38 mL of water).
-
Stir until the 2-naphthol is completely dissolved to form a clear solution of sodium 2-naphthoxide.
-
Cool this solution in a separate ice bath to below 5 °C.
Part C: The Azo Coupling Reaction
-
While maintaining vigorous stirring of the cold 2-naphthoxide solution, slowly add the freshly prepared diazonium salt solution (from Part A) dropwise.
-
A deeply colored precipitate (typically red or orange) should form immediately upon addition.[1]
-
The addition should take about 10-15 minutes. Continue to stir the reaction mixture in the ice bath for another 20-30 minutes to ensure the coupling is complete.
Part D: Isolation and Purification of the Dye
-
Isolation: Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter paper with several portions of cold deionized water to remove any unreacted salts and base.
-
Purification: The crude dye can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the crystallization of the pure dye.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air-dry completely.
-
Weigh the final product and calculate the percentage yield.
Characterization
The synthesized azo dye should be characterized to confirm its identity and purity.
-
Melting Point: Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity.
-
UV-Visible Spectroscopy: Dissolve a small, accurately weighed sample of the dye in a suitable solvent (e.g., ethanol or THF) to a known concentration (e.g., 5 x 10⁻⁵ M).[10] Record the UV-Vis absorption spectrum, typically between 250-700 nm.[10] The wavelength of maximum absorbance (λmax) in the visible region is characteristic of the dye's color and conjugated system.[11] Azo dyes typically exhibit strong absorption bands due to π→π* and n→π* transitions of the extended chromophore.[11]
References
- 1. cuhk.edu.hk [cuhk.edu.hk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method [jns.kashanu.ac.ir]
- 5. journalpsij.com [journalpsij.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. westliberty.edu [westliberty.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 10. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 11. worldwidejournals.com [worldwidejournals.com]
2-Methyl-4-nitrophenol: A Standard for Precise Environmental Analysis
Application Note and Protocol
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of 2-Methyl-4-nitrophenol as a standard in environmental analysis. This compound, a derivative of nitrophenol, is of significant environmental interest due to its presence as a pollutant and its use as an intermediate in the synthesis of various industrial chemicals.[1] Accurate and reliable quantification of this compound in environmental matrices, particularly water, is crucial for monitoring and risk assessment. This document outlines the physicochemical properties of this compound and presents a detailed, field-proven protocol for its analysis in water samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol includes sample preparation using Solid-Phase Extraction (SPE), preparation of calibration standards, and instrumental analysis. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction: The Environmental Significance of this compound
This compound (4-nitro-o-cresol) is an organic compound that can enter the environment through industrial effluents and as a degradation product of certain pesticides.[1] Nitrophenols, as a class of compounds, are recognized as environmental pollutants due to their potential toxicity to aquatic life and humans. Therefore, sensitive and specific analytical methods are required for their detection and quantification in various environmental compartments. The use of a well-characterized analytical standard is paramount for the accuracy and validation of such methods. This guide focuses on the use of this compound as a reference standard for the development and validation of analytical protocols for environmental monitoring.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a robust analytical method. These properties influence its behavior during sample extraction, chromatographic separation, and detection.
| Property | Value | Source |
| Chemical Formula | C₇H₇NO₃ | --INVALID-LINK-- |
| Molecular Weight | 153.14 g/mol | --INVALID-LINK-- |
| CAS Number | 99-53-6 | --INVALID-LINK-- |
| Appearance | Pale yellow crystalline solid | --INVALID-LINK-- |
| Melting Point | 93-98 °C | --INVALID-LINK-- |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol and acetonitrile. | --INVALID-LINK-- |
| pKa | 7.43 (Predicted) | --INVALID-LINK-- |
Analytical Methodology: HPLC-UV for Water Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of nitrophenols in aqueous samples due to its robustness, sensitivity, and specificity.[2][3] The following protocol is an adaptation of established methods for the analysis of phenols and nitrophenols in water.[2][4]
Principle of the Method
The method involves the extraction and pre-concentration of this compound from a water sample using Solid-Phase Extraction (SPE). The analyte is then eluted, and the eluate is analyzed by reversed-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.
Materials and Reagents
-
This compound certified reference standard (≥97% purity)[5][6]
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Acetic acid, glacial
-
Sodium acetate
-
Hydrochloric acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric, 200 mg)[2]
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
SPE manifold
-
Nitrogen evaporator
-
pH meter
-
Analytical balance
-
Vortex mixer
Preparation of Standard Solutions
Causality: The preparation of accurate standard solutions is the cornerstone of quantitative analysis. A stock solution is prepared in a solvent in which the analyte is highly soluble and stable. Working standards are then prepared by serial dilution in the mobile phase to ensure compatibility with the HPLC system and to mimic the final sample solvent.
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (see section 3.6). A typical calibration range for environmental analysis would be from 5 to 200 µg/L.[2]
Sample Preparation: Solid-Phase Extraction (SPE)
Causality: Environmental water samples often contain the analyte at low concentrations and may have complex matrices that can interfere with the analysis. SPE is a crucial step to clean up the sample, remove interfering substances, and concentrate the analyte, thereby increasing the sensitivity and reliability of the method.[4][7] Adjusting the sample pH to below the pKa of the phenol ensures it is in its neutral form, which promotes its retention on the non-polar C18 sorbent.
-
Sample pH Adjustment: For a 200 mL water sample, add hydrochloric acid to adjust the pH to below 3.[4]
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pH-adjusted water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of HPLC-grade water to remove any polar impurities.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of a methanol/acetonitrile mixture (1:1, v/v).[2]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the HPLC mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
HPLC Operating Conditions
Causality: The choice of HPLC parameters is critical for achieving good separation and detection. A C18 column is used for the separation of moderately polar compounds like this compound. The mobile phase, a mixture of acetate buffer and acetonitrile, provides the necessary polarity and ionic strength to control the retention and peak shape of the analyte. An isocratic elution is sufficient for this analysis, simplifying the method and improving reproducibility. The UV detection wavelength is chosen to be near the maximum absorbance of the nitrophenol for optimal sensitivity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 50 mM Acetate Buffer (pH 5.0) : Acetonitrile (80:20, v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV at 280 nm |
| Run Time | 10 minutes |
Data Analysis and Quality Control
Calibration Curve
A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The linearity of the calibration curve should be verified over the working range.
Example Calibration Data (Hypothetical)
| Concentration (µg/L) | Peak Area (Arbitrary Units) |
| 5 | 15,000 |
| 10 | 31,000 |
| 25 | 78,000 |
| 50 | 155,000 |
| 100 | 312,000 |
| 200 | 620,000 |
The concentration of this compound in the prepared water sample is determined by interpolating its peak area on the calibration curve.
Method Validation Parameters
To ensure the trustworthiness of the analytical method, it should be validated for several key parameters. The following table provides typical acceptance criteria for these parameters in environmental analysis.
| Parameter | Typical Acceptance Criteria | Rationale |
| Linearity (r²) | ≥ 0.995 | Ensures a direct proportional relationship between concentration and response. |
| Accuracy (% Recovery) | 80 - 120% | Measures the closeness of the measured value to the true value. |
| Precision (% RSD) | < 15% | Indicates the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of this compound in water samples using a certified reference standard. By following the outlined procedures for sample preparation, standard preparation, and HPLC analysis, researchers and scientists can achieve accurate and reproducible results for environmental monitoring. The provided rationale for each step of the protocol is intended to empower the analyst to understand the underlying principles and to troubleshoot any potential issues. The use of a high-purity standard, coupled with a validated analytical method, is essential for generating data of the highest quality and integrity in environmental science.
References
Synthesis of Pharmaceutical Intermediates from 2-Methyl-4-nitrophenol: A Detailed Guide for Drug Development Professionals
This comprehensive guide provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates starting from 2-Methyl-4-nitrophenol. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights, field-proven methodologies, and a strong emphasis on scientific integrity and safety. We will explore the transformation of this compound into valuable building blocks, elucidating the causality behind experimental choices and providing self-validating protocols.
Introduction: The Versatility of this compound in Pharmaceutical Synthesis
This compound, a readily available starting material, serves as a crucial precursor for a variety of more complex molecules used in the pharmaceutical industry. Its aromatic core, substituted with a hydroxyl, a methyl, and a nitro group, offers multiple avenues for synthetic modification. The most pivotal of these is the reduction of the nitro group to a primary amine, which opens up a vast landscape of further chemical transformations. This guide will focus on the synthesis of three key intermediates: 4-Amino-2-methylphenol, 2-Amino-5-methylphenol, and 2-Cyano-4-methylphenol, each with significant potential in the development of active pharmaceutical ingredients (APIs).
I. Synthesis of 4-Amino-2-methylphenol: A Cornerstone Intermediate
The most direct and industrially significant transformation of this compound is its reduction to 4-Amino-2-methylphenol.[1] This aminophenol derivative is a valuable building block in organic synthesis.[1] The conversion of the nitro group to an amino group can be achieved through several reliable methods, with catalytic hydrogenation and metal-acid reduction being the most common.
A. Catalytic Hydrogenation: The Green and Efficient Route
Catalytic hydrogenation is often the preferred industrial method due to its high efficiency, cleaner reaction profile, and the formation of water as the primary byproduct. The choice of catalyst and reaction conditions is critical for achieving high yield and purity.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups.[2] The carbon support provides a high surface area for the palladium nanoparticles, maximizing catalytic activity. A 5% or 10% loading of palladium is typically sufficient for this transformation.
-
Hydrogen Source: Pressurized hydrogen gas is the reagent of choice for industrial-scale synthesis. For laboratory-scale preparations, a hydrogen balloon at atmospheric pressure is often sufficient and safer to handle.[3]
-
Solvent: Protic solvents like ethanol or methanol are generally preferred as they can accelerate the hydrogenation rate.[3]
-
Safety: Palladium on carbon is pyrophoric, especially after use when it is saturated with hydrogen and exposed to air.[4] It is crucial to handle it under an inert atmosphere and to quench it properly after the reaction. Hydrogen gas is highly flammable and forms explosive mixtures with air.
Experimental Protocol: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) (handle with care, pyrophoric)
-
Methanol
-
Hydrogen gas (H₂)
-
Nitrogen or Argon gas
-
Celite®
Equipment:
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stir bar and stir plate
-
Hydrogen balloon or hydrogenation apparatus
-
Vacuum/inert gas manifold
-
Büchner funnel and filter flask
Procedure:
-
Vessel Preparation: To a clean, dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Inerting: Flush the flask with nitrogen or argon gas.
-
Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C (typically 1-5 mol% of Pd relative to the substrate).
-
Solvent Addition: Add methanol to the flask to create a slurry.
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.
-
Purging: Carefully evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process 3-5 times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.
-
Filtration: Dilute the reaction mixture with additional methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely as it is pyrophoric. Wash the filter cake with a small amount of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-2-methylphenol.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[5][6]
B. Metal-Acid Reduction (Bechamp Reduction): The Classic and Cost-Effective Method
The reduction of aromatic nitro compounds using iron metal in the presence of an acid is a long-established, reliable, and economical method.[7]
Causality Behind Experimental Choices:
-
Reducing Agent: Iron powder is an inexpensive and effective reducing agent for nitro groups.[8]
-
Acid: Hydrochloric acid (HCl) or acetic acid is used to activate the iron surface and act as a proton source for the reaction. The reaction generates iron salts as byproducts.
-
Solvent: A mixture of ethanol and water is commonly used to dissolve the starting material and facilitate the reaction.
-
Work-up: After the reaction, the mixture is typically made basic to precipitate iron hydroxides, which can then be removed by filtration.
Experimental Protocol: Fe/HCl Reduction of this compound
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Celite®
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stir bar and stir plate with heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and a mixture of ethanol and water.
-
Addition of Iron: To the stirred suspension, add iron powder (typically 3-5 eq).
-
Initiation: Heat the mixture to reflux and then add a small amount of concentrated HCl to initiate the reaction. The reaction is often exothermic.
-
Reaction: Continue to heat the mixture at reflux, with careful portion-wise addition of the remaining HCl.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully basify with a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide to a pH of ~8-9. This will precipitate iron salts.
-
Filtration: Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. If necessary, add water and extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Amino-2-methylphenol.
-
Purification: Further purify the product by recrystallization.
Quantitative Data Summary for the Synthesis of 4-Amino-2-methylphenol
| Parameter | Catalytic Hydrogenation (Pd/C) | Metal-Acid Reduction (Fe/HCl) |
| Catalyst/Reagent | 10% Pd/C | Iron powder, HCl |
| Solvent | Methanol or Ethanol | Ethanol/Water |
| Temperature | Room Temperature | Reflux |
| Pressure | Atmospheric (H₂ balloon) | Atmospheric |
| Typical Reaction Time | 2-16 hours | 1-4 hours |
| Typical Yield | >90% | 80-90% |
| Work-up | Filtration of catalyst | Filtration of iron salts, extraction |
| Purity | Generally high | May require more rigorous purification |
II. Synthesis of 2-Amino-5-methylphenol: An Isomeric Intermediate
While structurally similar to 4-Amino-2-methylphenol, the synthesis of 2-Amino-5-methylphenol does not typically start from this compound due to the regioselectivity of common aromatic substitution reactions. The more direct precursor is 5-methyl-2-nitrophenol.[9] The reduction of the nitro group in this isomer can be achieved using similar methods as described for this compound.
Synthetic Pathway for 2-Amino-5-methylphenol
Caption: General synthetic route to 2-Amino-5-methylphenol.
Experimental Protocol: Reduction of 5-Methyl-2-nitrophenol
Materials:
-
5-Methyl-2-nitrophenol
-
Iron powder (Fe)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium bicarbonate solution
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stir bar and stir plate with heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-Methyl-2-nitrophenol (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (excess) and glacial acetic acid.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture and filter to remove the excess iron.
-
Neutralization and Extraction: Dilute the filtrate with water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Isolation and Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
III. Synthesis of 2-Cyano-4-methylphenol: Introducing a Cyano Group via the Sandmeyer Reaction
The introduction of a cyano group onto the aromatic ring can be effectively achieved through the Sandmeyer reaction.[10][11][12] This multi-step synthesis begins with the previously prepared 4-Amino-2-methylphenol. The amino group is first converted to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[10][13]
Synthetic Pathway for 2-Cyano-4-methylphenol
Caption: Multi-step synthesis of 2-Cyano-4-methylphenol.
A. Diazotization of 4-Amino-2-methylphenol
Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[14]
Causality Behind Experimental Choices:
-
Temperature Control: Diazonium salts are often thermally unstable and can be explosive in solid form.[15][16][17] Therefore, the reaction is carried out at low temperatures (0-5 °C) to prevent decomposition.
-
Acid: A strong acid, such as hydrochloric acid, is required to generate nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.
-
Stoichiometry: A stoichiometric amount of sodium nitrite should be used to avoid side reactions and the presence of excess nitrous acid, which can be quenched with sulfamic acid.[15]
Experimental Protocol: Diazotization of 4-Amino-2-methylphenol
Materials:
-
4-Amino-2-methylphenol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Water
Equipment:
-
Beaker or flask
-
Magnetic stir bar and stir plate
-
Ice bath
-
Thermometer
Procedure:
-
Amine Solution: In a beaker, suspend 4-Amino-2-methylphenol (1.0 eq) in a mixture of water and concentrated HCl (at least 3 eq).
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C.
-
Reaction Completion: Stir the resulting solution at 0-5 °C for an additional 20-30 minutes. The resulting diazonium salt solution should be used immediately in the next step.
B. Sandmeyer Cyanation
The Sandmeyer reaction utilizes a copper(I) salt to catalyze the displacement of the diazonium group with a nucleophile.[10] For cyanation, copper(I) cyanide is the reagent of choice.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) cyanide serves as both the source of the cyanide nucleophile and the catalyst for the radical-nucleophilic aromatic substitution mechanism.
-
Reaction Conditions: The diazonium salt solution is added to the copper cyanide solution. The reaction may require gentle warming to drive it to completion, as evidenced by the cessation of nitrogen gas evolution.
Experimental Protocol: Sandmeyer Cyanation to form 2-Cyano-4-methylphenol
Materials:
-
Diazonium salt solution (from the previous step)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, to help dissolve CuCN)
-
Water
-
Ethyl acetate or Diethyl ether
-
Sodium bicarbonate solution
Equipment:
-
Reaction flask
-
Magnetic stir bar and stir plate
-
Heating mantle
-
Separatory funnel
Procedure:
-
Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water. If solubility is an issue, a solution of sodium cyanide can be added to form a soluble complex. Cool this solution in an ice bath.
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and extract the product with ethyl acetate or diethyl ether (3x).
-
Washing: Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-Cyano-4-methylphenol can be purified by column chromatography or recrystallization.
IV. Safety and Handling
This compound:
-
Harmful if swallowed or in contact with skin.
-
Causes skin and eye irritation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or fume hood.
Catalytic Hydrogenation:
-
Palladium on carbon (Pd/C) is pyrophoric. Handle under an inert atmosphere and never allow the used, hydrogen-saturated catalyst to dry in the air.[4]
-
Hydrogen gas is highly flammable and explosive. Ensure there are no ignition sources in the vicinity.[3]
Diazonium Salts:
-
Diazonium salts can be explosive in the solid state and are thermally unstable.[15][16][17]
-
Always perform diazotization reactions at low temperatures (0-5 °C).[16]
-
Never isolate diazonium salts unless absolutely necessary and with extreme caution on a very small scale.[17][18]
-
Use a blast shield and appropriate PPE.
-
Quench any residual diazonium salt before work-up.
Cyanides:
-
Copper(I) cyanide and sodium cyanide are highly toxic.
-
Handle with extreme care in a well-ventilated fume hood.
-
Avoid contact with acids, which will release highly toxic hydrogen cyanide gas.
-
Have a cyanide antidote kit readily available and be trained in its use.
V. Characterization of Intermediates
The synthesized intermediates should be characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.[1][19][20]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups (e.g., -OH, -NH₂, -C≡N).[1]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound.
-
Melting Point: The melting point is a useful indicator of purity.
Conclusion
This compound is a versatile and cost-effective starting material for the synthesis of valuable pharmaceutical intermediates. The protocols detailed in this guide for the preparation of 4-Amino-2-methylphenol, 2-Amino-5-methylphenol, and 2-Cyano-4-methylphenol provide robust and reliable methods for researchers in the field of drug development. By understanding the underlying chemical principles and adhering to strict safety protocols, these synthetic transformations can be carried out efficiently and safely, paving the way for the discovery and development of new therapeutic agents.
References
- 1. 4-Amino-2-methylphenol | 2835-96-3 | Benchchem [benchchem.com]
- 2. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Diazotisation [organic-chemistry.org]
- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 16. researchgate.net [researchgate.net]
- 17. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 4-Amino-2-methylphenol(2835-96-3) 1H NMR [m.chemicalbook.com]
- 20. 2835-96-3|4-Amino-2-methylphenol|BLD Pharm [bldpharm.com]
Application Note & Protocol: Regioselective Synthesis of 2-Methyl-4-nitrophenol
Abstract
This document provides a comprehensive protocol for the laboratory-scale synthesis of 2-Methyl-4-nitrophenol via the electrophilic nitration of 2-methylphenol (o-cresol). The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. It emphasizes not only the procedural steps but also the underlying chemical principles, regioselectivity, and critical safety considerations inherent to nitration reactions. This guide includes a detailed reaction mechanism, step-by-step procedures for synthesis and purification, methods for characterization, and a thorough discussion of safety protocols to ensure a safe and successful synthesis.
Introduction: Significance and Background
This compound, also known as 4-nitro-o-cresol, is a valuable chemical intermediate in various industrial applications. It serves as a precursor in the synthesis of dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a reactive aromatic core with hydroxyl, methyl, and nitro functional groups, allows for versatile downstream chemical transformations.[1]
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, the aromatic ring of 2-methylphenol acts as a nucleophile, attacking the electrophilic nitronium ion (NO₂⁺). The regiochemical outcome of this substitution is governed by the directing effects of the pre-existing substituents on the aromatic ring—the hydroxyl (-OH) and methyl (-CH₃) groups.
Reaction Mechanism and Regioselectivity
The nitration of 2-methylphenol proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺), from the protonation of nitric acid by a stronger acid, typically sulfuric acid.
Mechanism of Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Once formed, the nitronium ion is attacked by the electron-rich π system of the 2-methylphenol ring. The hydroxyl group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The methyl group is a weaker activating, ortho-, para-director via an inductive effect. The directing effects of these two groups are synergistic, reinforcing electron density at the positions ortho and para to the hydroxyl group.
Due to steric hindrance from the adjacent methyl group at the C2 position, the electrophilic attack at the C6 position (ortho to -OH) is sterically hindered. Consequently, the nitration reaction predominantly occurs at the C4 position (para to the -OH group), which is sterically accessible, leading to this compound as the major product.[2] A smaller amount of the 2-methyl-6-nitrophenol isomer is also typically formed.[3]
Caption: Reaction mechanism for the nitration of 2-methylphenol.
Critical Safety Protocols
Nitration reactions are inherently hazardous due to their high exothermicity and the corrosive and oxidizing nature of the reagents.[4] Strict adherence to safety protocols is mandatory.
-
Reagent Hazards :
-
Nitric Acid : A strong oxidizer and highly corrosive. It can cause severe chemical burns upon contact with skin or eyes and can ignite combustible materials.[5][6][7] Vapors are toxic if inhaled.[5][8]
-
Sulfuric Acid : A strong dehydrating agent and highly corrosive. It causes severe burns on contact. The dilution of concentrated sulfuric acid is highly exothermic.
-
2-Methylphenol (o-cresol) : Toxic and corrosive. It can be absorbed through the skin and is harmful if ingested or inhaled.
-
-
Engineering Controls :
-
Personal Protective Equipment (PPE) :
-
Reaction Control :
-
The reaction is highly exothermic. The addition of the nitrating mixture must be slow and controlled, with efficient cooling and stirring to manage the temperature.[4]
-
A cooling bath (ice-water or ice-salt) is essential to maintain the reaction temperature within the specified range.
-
Never add water to concentrated acid; always add acid slowly to water.
-
-
Spill & Waste Management :
-
Have a spill kit with appropriate neutralizing agents (e.g., sodium bicarbonate for acids) readily available.[10]
-
Nitric acid waste should not be mixed with other waste streams, especially organic solvents, to prevent violent reactions.[10] Dispose of all chemical waste according to institutional and local regulations.
-
Materials and Equipment
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| 2-Methylphenol (o-cresol) | C₇H₈O | 108.14 | ≥98% | |
| Nitric Acid (68-70%) | HNO₃ | 63.01 | Reagent Grade | Concentrated |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | Reagent Grade | Concentrated |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Reagent Grade | For extraction |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Reagent Grade | For neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Reagent Grade | For drying |
| Deionized Water | H₂O | 18.02 | - | |
| Ice | H₂O | 18.02 | - | For cooling bath |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Condenser
-
Ice bath
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware
Detailed Experimental Protocol
Caption: Experimental workflow for the synthesis of this compound.
Step 1: Preparation of Reactant Solution
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 5.4 g (0.05 mol) of 2-methylphenol in 50 mL of dichloromethane.
-
Place the flask in an ice-water bath and begin stirring. Cool the solution to 0-5 °C.
Step 2: Preparation of the Nitrating Mixture
-
In a separate beaker or flask placed in an ice bath, carefully and slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid. Caution : This mixing is exothermic. Add the sulfuric acid dropwise with constant swirling or stirring.
-
Allow the nitrating mixture to cool to below 10 °C before use.
Step 3: The Nitration Reaction
-
Transfer the cold nitrating mixture to a dropping funnel and place it on the central neck of the three-neck flask containing the 2-methylphenol solution.
-
Add the nitrating mixture dropwise to the stirred 2-methylphenol solution over a period of 30-45 minutes.
-
Carefully monitor the internal temperature and maintain it below 10 °C throughout the addition. Adjust the addition rate as necessary to control the exotherm.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
Step 4: Quenching and Work-up
-
Pour the reaction mixture slowly and carefully into a beaker containing 100 g of crushed ice with stirring.
-
Transfer the mixture to a 500 mL separatory funnel. Allow the layers to separate.
-
Drain the lower organic (dichloromethane) layer. Extract the aqueous layer with an additional 25 mL of dichloromethane.
-
Combine the organic extracts. Wash the combined organic layer sequentially with:
-
50 mL of cold deionized water.
-
50 mL of saturated sodium bicarbonate solution (to neutralize residual acids). Caution : Vent the separatory funnel frequently to release CO₂ gas pressure.
-
50 mL of brine (saturated NaCl solution).
-
-
Dry the organic layer over anhydrous sodium sulfate.
Step 5: Isolation and Purification
-
Decant or filter the dried organic solution to remove the sodium sulfate.
-
Remove the dichloromethane solvent using a rotary evaporator. A yellow-orange solid crude product will be obtained.
-
Purify the crude product by recrystallization. A suitable solvent system is an ethanol-water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified yellow crystals of this compound by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator. A typical yield is 60-70%.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Value |
| Appearance | Yellow to light orange crystalline solid[1] |
| Melting Point | 93-98 °C[11] |
| Molecular Formula | C₇H₇NO₃ |
| Molar Mass | 153.14 g/mol |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, acetone[1] |
-
Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.
-
Melting Point: Compare the experimental melting point with the literature value. A sharp melting point range indicates high purity.
-
Spectroscopy:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic peaks: broad O-H stretch (~3200-3500 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹).
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirm the structure by analyzing the chemical shifts and splitting patterns of the aromatic protons and the methyl group protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirm the number and types of carbon atoms in the molecule.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; loss of product during work-up; temperature too high leading to side reactions. | Ensure reaction stirs for the full time. Be careful during extractions. Maintain strict temperature control during nitrating agent addition. |
| Dark, Tarry Product | Over-nitration or oxidation due to excessive temperature or concentrated reagents. | Ensure slow, controlled addition of the nitrating mixture at low temperatures. Use diluted nitric acid if necessary.[12] |
| Product is an Oil, Not a Solid | Presence of impurities (e.g., isomeric byproducts) lowering the melting point. | Confirm product identity with spectroscopy (NMR). Improve purification by performing a second recrystallization or using column chromatography.[1] |
| Violent Reaction/Runaway | Addition of nitrating mixture is too fast; inadequate cooling. | Immediately stop the addition and ensure the cooling bath is effective. Nitration reactions can be dangerous; always work on a small scale first and have emergency procedures in place.[4] |
References
- 1. guidechem.com [guidechem.com]
- 2. mono nitration of 1) o-cresol 2) p-chloro andine b) Give Huckel's rule of.. [askfilo.com]
- 3. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. ehs.com [ehs.com]
- 7. essr.umd.edu [essr.umd.edu]
- 8. itwreagents.com [itwreagents.com]
- 9. youtube.com [youtube.com]
- 10. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 11. This compound | 99-53-6 [chemicalbook.com]
- 12. ncert.nic.in [ncert.nic.in]
Application Note: Electrochemical Detection of 2-Methyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the electrochemical detection of 2-Methyl-4-nitrophenol (2M4NP), a significant environmental pollutant and industrial intermediate. We delve into the fundamental principles of its electrochemical reduction, offer detailed, field-proven protocols for the fabrication of modified glassy carbon electrodes (GCE), and present step-by-step procedures for sensitive and selective analysis using cyclic voltammetry (CV) and differential pulse voltammetry (DPV). This guide is designed to equip researchers with the necessary knowledge to implement robust and reliable electrochemical sensing strategies for 2M4NP and related nitroaromatic compounds.
Introduction: The Rationale for Electrochemical Sensing
This compound (also known as 4-nitro-o-cresol) is a nitroaromatic compound widely used in the synthesis of pesticides, dyes, and pharmaceuticals. Its persistence and toxicity in ecosystems necessitate sensitive and reliable detection methods.[1] Traditional analytical techniques like chromatography offer high accuracy but are often lab-bound, time-consuming, and require expensive instrumentation.[2][3] Electrochemical methods present a compelling alternative, offering rapid response times, high sensitivity, excellent portability for in-situ measurements, and cost-effectiveness.[2][3]
The core of 2M4NP's electrochemical detection lies in the irreversible reduction of its nitro (-NO₂) group at an electrode surface.[4][5] This process generates a measurable current that is directly proportional to the concentration of 2M4NP in the sample. However, the use of bare electrodes often suffers from low sensitivity and fouling.[3] To overcome these limitations, electrode surfaces are commonly modified with nanomaterials that enhance electrocatalytic activity, increase surface area, and facilitate faster electron transfer, thereby amplifying the analytical signal.[3][6]
Principle of Electrochemical Detection
The electrochemical detection of 2M4NP is predicated on the reduction of the nitro group. In an aqueous acidic or neutral medium, this is typically a multi-electron, multi-proton process. The generally accepted mechanism involves a four-electron, four-proton reduction of the nitro group to a hydroxylamine group, as depicted below. This reduction process is irreversible, which is characteristic of many organic electrochemical reactions.[4][7][8]
Overall Reduction Reaction: R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O (Where R represents the 2-methylphenol group)
This initial reduction product, 2-methyl-4-hydroxylaminophenol, can be further reduced to an amine or oxidized in a subsequent step, depending on the potential window scanned.[8][9] The primary, well-defined reduction peak is the most utilized for quantitative analysis due to its stability and clear signal.
The choice of supporting electrolyte and its pH is critical. The reaction involves protons, making the peak potential (Ep) and peak current (Ip) highly pH-dependent.[2][10] Typically, a slightly acidic to neutral pH (e.g., pH 5.0 to 7.0 using acetate or phosphate buffers) provides the optimal signal.[10][11] In this range, a sufficient supply of protons is available to facilitate the reduction, leading to a well-defined and sensitive voltammetric peak.
Sensor Fabrication: Enhancing the Electrode Surface
A standard glassy carbon electrode (GCE) serves as the foundational substrate. Its performance is significantly amplified through modification. Below are protocols for two common and effective types of modifications.
Protocol: GCE Pre-treatment (Mandatory First Step)
Causality: Proper pre-treatment is crucial to remove surface impurities and ensure a reproducible starting surface for modification. Polishing creates a smooth, clean surface, while electrochemical cleaning activates the surface, improving electron transfer kinetics.
-
Mechanical Polishing:
-
Polish the GCE surface (typically 3 mm diameter) with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with deionized (DI) water between polishing steps.
-
-
Sonication:
-
Sonicate the polished electrode in a 1:1 solution of ethanol and DI water for 2 minutes to remove any embedded alumina particles.
-
Rinse again with copious DI water.
-
-
Electrochemical Cleaning:
-
Place the cleaned GCE in 0.5 M H₂SO₄.
-
Perform cyclic voltammetry by scanning the potential from -0.5 V to +1.5 V for 10-15 cycles at a scan rate of 100 mV/s, or until a stable voltammogram is achieved.
-
Rinse the electrode with DI water and allow it to dry at room temperature.
-
Protocol: Reduced Graphene Oxide (rGO) and Gold Nanoparticle (AuNP) Composite Modification
Causality: This composite leverages the high surface area and excellent conductivity of rGO with the superior electrocatalytic activity of AuNPs.[6] The synergistic effect greatly enhances the current response to 2M4NP reduction.[6]
-
Graphene Oxide (GO) Dispersion: Prepare a stable 1 mg/mL dispersion of GO in DI water by sonicating for 1 hour.
-
Electrochemical Reduction of GO:
-
Drop-cast 5 µL of the GO dispersion onto the pre-treated GCE surface and let it dry under an infrared lamp or in an oven at 50°C.[2]
-
Immerse the GO/GCE in a 0.1 M phosphate buffer solution (PBS) at pH 7.0.
-
Apply a constant negative potential (e.g., -1.2 V) for approximately 300 seconds to electrochemically reduce GO to rGO directly on the electrode surface.
-
Rinse the resulting rGO/GCE gently with DI water.
-
-
Electrochemical Deposition of AuNPs:
-
Prepare a solution of 1 mM HAuCl₄ in 0.5 M H₂SO₄.
-
Immerse the rGO/GCE in this solution.
-
Apply a constant potential of -0.2 V for 60 seconds to deposit AuNPs onto the rGO surface.[6]
-
Rinse the AuNP/rGO/GCE with DI water and let it dry.
-
Electrochemical Analysis Protocols
All electrochemical measurements should be performed in a standard three-electrode cell, containing the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl (3M KCl) electrode as the reference.
Cyclic Voltammetry (CV) for Qualitative Analysis
Purpose: CV is primarily used to characterize the electrochemical behavior of 2M4NP at the modified electrode, confirm the reduction process, and study the effect of scan rate to understand the reaction kinetics.[5]
-
Prepare the Electrolyte: Use 0.1 M PBS (pH 7.0) as the supporting electrolyte. Deoxygenate the solution by bubbling with high-purity nitrogen gas for 15 minutes prior to the experiment and maintain a nitrogen atmosphere over the solution during measurements.
-
Obtain Background Scan: Record a CV of the modified GCE in the blank electrolyte from approximately +0.2 V to -1.0 V at a scan rate of 50 mV/s.
-
Spike with Analyte: Add a known concentration of 2M4NP (e.g., 100 µM) to the cell.
-
Record Analyte Scan: Record the CV under the same conditions. An irreversible cathodic peak corresponding to the reduction of the nitro group should appear.
-
Scan Rate Study (Optional): Vary the scan rate (e.g., from 10 to 200 mV/s) and record the CVs.[2] A linear relationship between the peak current (Ip) and the square root of the scan rate (ν¹/²) indicates a diffusion-controlled process.
Differential Pulse Voltammetry (DPV) for Quantitative Determination
Purpose: DPV is the preferred technique for quantitative analysis due to its enhanced sensitivity and superior rejection of background charging current compared to CV.[12] This results in well-defined, peak-shaped voltammograms where the peak height is directly proportional to the analyte concentration.[13]
-
Prepare the Electrolyte: Use the same deoxygenated 0.1 M PBS (pH 7.0) as for CV.
-
Optimize DPV Parameters:
-
Potential Range: -0.4 V to -0.9 V (centered around the reduction peak observed in CV).
-
Pulse Amplitude: 50 mV.
-
Pulse Width: 50 ms.
-
Scan Increment: 4 mV.
-
-
Construct Calibration Curve:
-
Record a DPV scan of the blank electrolyte.
-
Make successive additions of a standard 2M4NP solution to the electrochemical cell to achieve a series of concentrations (e.g., 0.1 µM to 100 µM).
-
Record the DPV response after each addition, allowing for a brief equilibration period (e.g., 30 seconds) with gentle stirring.
-
-
Data Analysis:
-
Measure the peak current for each concentration, ensuring to correct for the baseline.
-
Plot the baseline-corrected peak current (Ip) versus the concentration of 2M4NP.
-
The resulting plot should be linear in the tested concentration range. The limit of detection (LOD) can be calculated using the formula: LOD = 3 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve).[2]
-
Data Presentation and Performance Metrics
The performance of an electrochemical sensor is evaluated based on several key parameters. A comparison of recently developed sensors for the closely related 4-nitrophenol is provided below, offering a benchmark for expected performance.
| Electrode Modification | Analyte | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| SrTiO₃/Ag/rGO/SPCE | 4-Nitrophenol | 0.1 - 1000 | 0.03 | [2] |
| AuNP/rGO/GCE | 4-Nitrophenol | 0.05 - 100 | 0.01 | [6] |
| PDPP-GO/GCE | 4-Nitrophenol | 0.5 - 163 | 0.10 | [14] |
| Pt NPs/PPy-CB/ZnO/GCE | 4-Nitrophenol | 1.5 - 40.5 | 1.25 | [15] |
| Graphite Nanoflakes/GCE | 4-Nitrophenol | 1 - 6000 | 0.7 | [16] |
| Poly(methylene blue)/GCE | 4-Nitrophenol | 0.015 - 0.25 | 0.09 | [17] |
Validation and Quality Control
Reproducibility and Stability
-
Reproducibility: To assess reproducibility, fabricate multiple (e.g., 5) identical modified electrodes and measure the DPV response for a fixed concentration of 2M4NP. A relative standard deviation (RSD) below 5% is considered excellent.[2]
-
Stability: The long-term stability of a single modified electrode can be evaluated by measuring the DPV response of a 2M4NP solution periodically (e.g., daily) over a week or more. A stable sensor should retain over 95% of its initial signal.
Interference Studies
Causality: Real-world samples are complex matrices. Interference studies are critical to validate the selectivity of the sensor.
-
Record the DPV response of a known concentration of 2M4NP (e.g., 10 µM).
-
Introduce a potential interfering species at a significantly higher concentration (e.g., 10- to 100-fold excess). Common interferents for nitrophenol detection include other phenolic compounds (o-cresol, hydroquinone), isomers (e.g., 2-nitrophenol), and common inorganic ions (Na⁺, K⁺, Cl⁻, SO₄²⁻).[14][17]
-
Record the DPV response again. A change in the 2M4NP signal of less than ±5% indicates that the species does not significantly interfere.[14]
Real Sample Analysis
To demonstrate practical applicability, the method should be tested on real samples (e.g., river water, industrial effluent).
-
Collect the water sample and filter it to remove suspended solids.
-
Adjust the pH of the sample to match the supporting electrolyte (e.g., pH 7.0).
-
Use the standard addition method for quantification. Spike the sample with known concentrations of 2M4NP and record the DPV response for each addition.
-
Calculate the recovery percentage to validate the accuracy of the method in a complex matrix. Recoveries between 95% and 105% are generally considered acceptable.[2]
Visualizing the Workflow and Mechanism
Conclusion
This application note outlines a robust framework for the electrochemical detection of this compound. By employing modified glassy carbon electrodes, particularly with nanocomposites like rGO/AuNPs, researchers can achieve high sensitivity and selectivity. The detailed protocols for electrode fabrication, voltammetric analysis, and method validation provide a solid foundation for developing reliable sensing platforms. The principles and techniques described herein are not only applicable to 2M4NP but can be readily adapted for the detection of a wide range of other electroactive environmental and pharmaceutical compounds.
References
- 1. Rapid and sensitive determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, parathion-methyl, fenitrothion, and parathion-ethyl by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Voltammetric Behavior of o-Nitrophenol and Damage to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of nitrobenzene by differential pulse voltammetry and its application in wastewater analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
- 13. mdpi.com [mdpi.com]
- 14. Sensitive detection of 4-nitrophenol based on pyridine diketopyrrolopyrrole-functionalized graphene oxide direct electrochemical sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Nanomolar determination of 4-nitrophenol based on a poly(methylene blue)-modified glassy carbon electrode - Analyst (RSC Publishing) [pubs.rsc.org]
Application Note: High-Recovery Solid-Phase Extraction of 2-Methyl-4-nitrophenol from Environmental Water Samples
Abstract
This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of 2-Methyl-4-nitrophenol from water samples. This compound, a derivative of nitrophenol, is a compound of environmental concern. Its accurate quantification in aqueous matrices is crucial for monitoring and risk assessment. This guide provides a robust methodology employing polymeric reversed-phase SPE, ensuring high recovery and reproducibility for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The protocol is designed for researchers, environmental scientists, and analytical chemists requiring a reliable method for the pre-concentration and purification of this analyte from complex water samples.
Introduction: The Rationale for SPE in Nitrophenol Analysis
This compound (CAS 99-53-6) is an organic compound that can be introduced into the environment through industrial processes and as a degradation product of certain pesticides.[1] Due to its potential toxicity, monitoring its presence in water bodies is a significant task. Direct analysis of environmental water samples is often challenging due to the low concentration of the analyte and the presence of interfering matrix components.
Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by concentrating the analyte of interest and removing impurities.[2] The principle of SPE involves partitioning the analyte between a solid sorbent and the liquid sample. By selecting an appropriate sorbent and optimizing the extraction conditions, this compound can be selectively retained on the SPE cartridge while interferences are washed away. The concentrated analyte is then eluted with a small volume of organic solvent, rendering the sample suitable for sensitive instrumental analysis.[3]
This document provides a comprehensive, step-by-step protocol grounded in established analytical principles for the effective extraction of this compound.
Analyte Properties: Understanding this compound
A successful SPE method hinges on understanding the physicochemical properties of the target analyte.[4]
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [5] |
| Molecular Weight | 153.14 g/mol | [5] |
| pKa | ~7.43 | [5][6] |
| Appearance | Pale yellow crystalline solid | [5] |
| Solubility in Water | Sparingly soluble | [5] |
The pKa of ~7.43 is a critical parameter.[5][6] At a pH significantly below the pKa, the phenolic hydroxyl group will be protonated (-OH), making the molecule less polar and more amenable to retention on a non-polar (reversed-phase) sorbent. Conversely, at a pH above the pKa, the molecule will be in its ionized, more polar phenolate form (-O⁻), which has a lower affinity for reversed-phase sorbents. Therefore, sample pH adjustment is a mandatory pre-treatment step to ensure efficient extraction.[7][8]
SPE Method and Protocol
This protocol is optimized for the extraction of this compound from a 500 mL water sample using a polymeric reversed-phase SPE cartridge. Polymeric sorbents, such as those based on polystyrene-divinylbenzene (PS-DVB), are recommended due to their high surface area, stability across a wide pH range, and enhanced retention for a broad range of organic compounds, including phenols.[3][9][10]
Materials and Reagents
-
SPE Cartridge: Polymeric Reversed-Phase (e.g., Polystyrene-Divinylbenzene), 200 mg / 6 mL
-
Reagents:
-
Methanol (HPLC Grade)
-
Deionized Water (HPLC Grade)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (HPLC Grade)
-
Sodium Sulfate (Anhydrous)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Vacuum pump
-
pH meter or pH paper
-
Glass sample bottles (500 mL)
-
Graduated cylinders
-
Conical collection vials
-
Nitrogen evaporator or rotary evaporator
-
Vortex mixer
-
Experimental Workflow Diagram
Caption: Workflow for Solid-Phase Extraction of this compound.
Step-by-Step Protocol
Part 1: Sample Pre-treatment
-
Sample Collection: Collect a 500 mL representative water sample in a clean glass bottle.
-
Acidification: Adjust the pH of the water sample to between 2 and 3 by adding concentrated HCl dropwise while gently stirring.[11] Verify the pH using a calibrated pH meter or pH paper. This step is crucial to ensure that the this compound is in its non-ionized form for optimal retention on the reversed-phase sorbent.[8]
Part 2: Solid-Phase Extraction Procedure
The following steps should be performed using an SPE vacuum manifold.
-
Cartridge Conditioning:
-
Cartridge Equilibration:
-
Pass 5 mL of deionized water through the cartridge, ensuring the pH of the water is similar to the adjusted sample.[12] This removes the methanol and prepares the sorbent for the aqueous sample. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the entire 500 mL acidified water sample through the SPE cartridge at a steady flow rate of approximately 5-10 mL/min. A consistent and slow flow rate is important to ensure sufficient interaction time between the analyte and the sorbent for efficient retention.
-
-
Washing (Interference Removal):
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water. This step removes any remaining polar impurities and salts that are not retained on the sorbent.[12]
-
-
Drying the Sorbent:
-
Dry the cartridge thoroughly by drawing a vacuum through it for 10-15 minutes. Removing residual water is critical for ensuring efficient elution of the analyte with an organic solvent.[8]
-
Part 3: Elution and Concentration
-
Analyte Elution:
-
Place a clean collection vial inside the manifold.
-
Elute the retained this compound by passing 2 x 4 mL aliquots of Ethyl Acetate through the cartridge. Allow the solvent to soak the sorbent bed for about one minute before applying a vacuum to slowly draw it through. Using two separate, smaller volumes can improve elution efficiency.[12]
-
-
Drying the Eluate:
-
To remove any residual water from the eluate, add a small amount of anhydrous sodium sulfate.[11]
-
-
Concentration:
-
Decant the dried eluate into a clean conical vial.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the residue in a small, precise volume (e.g., 1.0 mL) of a solvent compatible with the subsequent analytical method (e.g., methanol or mobile phase for HPLC).[12] Vortex the vial to ensure the analyte is fully dissolved. The sample is now ready for analysis.
-
Analytical Determination
The concentrated and purified extract can be analyzed using various chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common and robust method for the determination of nitrophenols.[1][13] A C18 column is typically used with a mobile phase consisting of an acetonitrile and acidified water gradient.
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS) is also suitable.[9][14] Derivatization may be required for some GC methods to improve volatility and peak shape.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of this compound from water samples. By carefully controlling the sample pH and utilizing a polymeric reversed-phase sorbent, this method achieves effective concentration of the analyte and removal of matrix interferences. The detailed step-by-step procedure, from sample pre-treatment to final elution, serves as a reliable guide for obtaining high-quality extracts for subsequent chromatographic analysis, ultimately enabling accurate and sensitive environmental monitoring.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 3. mdpi.com [mdpi.com]
- 4. How to Select a Sorbent | Products | GL Sciences [glsciences.com]
- 5. Page loading... [guidechem.com]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. epa.gov [epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. epa.gov [epa.gov]
Application Note: Derivatization of 2-Methyl-4-nitrophenol for Enhanced Gas Chromatography (GC) Analysis
Abstract
This technical guide provides a detailed framework for the derivatization of 2-Methyl-4-nitrophenol, a compound often challenging to analyze directly using gas chromatography (GC) due to its polarity and low volatility. Direct injection can lead to poor chromatographic performance, including peak tailing and low sensitivity, stemming from interactions with active sites within the GC system.[1][2] Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[3][4][5][6] This note explores the principal derivatization strategies—silylation and acylation—offering in-depth explanations of the reaction mechanisms, field-proven insights for procedural choices, and step-by-step protocols for researchers, scientists, and drug development professionals.
The Imperative for Derivatization: Overcoming Analytical Hurdles
This compound (CAS 99-53-6) is a pale yellow crystalline solid with a melting point of approximately 93-98°C and a relatively high boiling point.[7] Its chemical structure, featuring a polar phenolic hydroxyl (-OH) group, is the primary cause of analytical difficulties in GC.
-
Polarity and Adsorption: The active hydrogen of the hydroxyl group readily forms hydrogen bonds, leading to strong interactions with any active sites (e.g., free silanol groups) on the GC inlet liner or column stationary phase. This results in significant peak tailing, reduced column efficiency, and poor sensitivity.[1][2][5]
-
Low Volatility: Strong intermolecular hydrogen bonding means more energy is required to transition the analyte into the gas phase, contributing to its low volatility. Without modification, high injector temperatures are needed, which can risk thermal degradation.[8]
-
Thermal Stability: While moderately stable, nitrophenols can be susceptible to degradation at the elevated temperatures often used in GC injectors, especially in the presence of a non-inert flow path.[8]
Derivatization addresses these challenges by replacing the active hydrogen of the polar hydroxyl group with a non-polar, bulky group.[4][9] This chemical "capping" effectively shields the polar site, which in turn:
-
Increases Volatility: By eliminating hydrogen bonding capabilities, the derivative becomes much more volatile than the parent compound.
-
Improves Thermal Stability: The resulting ether or ester bond is often more thermally stable than the free hydroxyl group.
-
Enhances Chromatographic Peak Shape: The non-polar derivative exhibits minimal interaction with the GC system, resulting in sharp, symmetrical peaks and improved analytical sensitivity.[5]
Experimental Workflow Overview
The general process for analyzing this compound via GC involves sample extraction, a crucial derivatization step, and subsequent chromatographic analysis.
Core Derivatization Strategies and Mechanisms
The choice of derivatization agent depends on the analytical objective, required sensitivity, available instrumentation, and the sample matrix. Silylation is the most common approach, while acylation offers a robust alternative.
Silylation: The Gold Standard
Silylation is a highly effective and widely used technique that involves replacing the active hydrogen of the phenolic hydroxyl group with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3][5]
Mechanism: The reaction is a nucleophilic substitution (SN2) where the oxygen of the hydroxyl group attacks the silicon atom of the silylating reagent. This process is driven by the formation of a stable leaving group.[9][10]
Common Silylating Reagents:
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): A powerful and highly volatile TMS donor. Its byproducts are also highly volatile, minimizing chromatographic interference, making it a preferred choice in many laboratories.[3][6][11]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Another potent TMS donor, often used with a catalyst like trimethylchlorosilane (TMCS) to increase its reactivity, especially for hindered hydroxyl groups.[12]
-
MTBSTFA (N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide): This reagent forms a TBDMS derivative. TBDMS ethers are significantly more stable and less susceptible to hydrolysis than their TMS counterparts, which is a major advantage for complex sample workups or when delayed analysis is necessary.[10][13]
Causality Behind Silylation: The presence of the electron-withdrawing nitro group in this compound reduces the nucleophilicity of the phenolic oxygen, which can make the silylation reaction slower compared to simple phenols.[1] Therefore, heating is almost always required to drive the reaction to completion in a reasonable timeframe. Furthermore, all silylation reactions are highly sensitive to moisture, as the reagents will readily react with water.[5] This underscores the critical importance of using anhydrous solvents and ensuring sample extracts are thoroughly dried.
Acylation: A Stable and Cost-Effective Alternative
Acylation involves reacting the phenolic hydroxyl group with an acylating agent, such as acetic anhydride, to form a stable ester derivative.
Mechanism: In the presence of a base catalyst (e.g., pyridine or potassium carbonate), the phenoxide ion is formed, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
Advantages:
-
Derivative Stability: The resulting esters are significantly more resistant to hydrolysis than silyl ethers, providing greater sample stability.[5]
-
Cost-Effectiveness: Reagents like acetic anhydride are inexpensive and readily available.
-
Matrix Compatibility: The reaction can sometimes be performed directly in aqueous samples under basic conditions, simplifying sample preparation.[5]
Considerations: The acylation reaction can sometimes be slower than silylation and may require a post-reaction cleanup or extraction step to remove excess reagent and catalyst.
| Feature | Silylation (MSTFA/BSTFA) | Silylation (MTBSTFA) | Acylation (Acetic Anhydride) |
| Derivative Formed | Trimethylsilyl (TMS) Ether | tert-Butyldimethylsilyl (TBDMS) Ether | Acetyl Ester |
| Reaction Speed | Fast (typically 30-60 min with heat) | Moderate (typically 30-90 min with heat)[10] | Moderate to Slow |
| Derivative Stability | Moderately stable; sensitive to moisture | Highly stable; resistant to hydrolysis[10] | Highly stable[5] |
| Reagent Cost | Moderate to High | High | Low |
| Byproducts | Volatile and often non-interfering[6] | Volatile | May require removal |
| Key Advantage | High reactivity and volatile byproducts | Excellent derivative stability | Low cost and high derivative stability |
| Key Disadvantage | Moisture sensitivity of derivative | Higher reagent cost | Potentially slower reaction |
Detailed Experimental Protocols
Safety Precaution: Always handle derivatizing agents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Silylation with MSTFA
This protocol is designed for the derivatization of a dried sample extract prior to GC-MS analysis.
Materials:
-
Dried sample extract containing this compound
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Pyridine or Acetonitrile (anhydrous grade)
-
2 mL GC vials with PTFE-lined screw caps
-
Heating block or laboratory oven
-
Vortex mixer
Methodology:
-
Sample Preparation: Ensure the sample extract is completely free of water. If the sample was concentrated from an organic solvent (e.g., dichloromethane), use a gentle stream of dry nitrogen to evaporate the solvent completely in a conical vial. For residual moisture removal, co-evaporate with a small amount of anhydrous toluene.
-
Reconstitution: Add 100 µL of anhydrous pyridine or acetonitrile to the dried extract. Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Scientist's Note: Pyridine can act as a catalyst by scavenging the proton released during the reaction, thereby accelerating the process.[4] Acetonitrile is a good aprotic alternative.
-
-
Reagent Addition: Add 100 µL of MSTFA to the vial. The reagent is added in excess to ensure the reaction equilibrium is shifted towards the product.
-
Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or oven set to 70°C for 60 minutes .[9][10] This thermal energy is crucial to overcome the activation energy barrier, especially for the less reactive nitrophenol.
-
Cooling: After the reaction is complete, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. An aliquot (typically 1 µL) can be injected directly.
Protocol 2: Acylation with Acetic Anhydride
This protocol is suitable for forming a stable acetylated derivative.
Materials:
-
Sample extract containing this compound
-
Acetic Anhydride
-
Pyridine (as catalyst and solvent)
-
Hexane (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Methodology:
-
Sample Preparation: Start with a dried sample extract as described in the silylation protocol.
-
Reagent Addition: Add 200 µL of pyridine and 100 µL of acetic anhydride to the dried extract.
-
Scientist's Note: Pyridine serves as both the solvent and the base catalyst required to activate the phenolic hydroxyl group.
-
-
Reaction: Securely cap the vial and heat at 60°C for 30 minutes in a heating block.
-
Quenching and Extraction: Cool the vial to room temperature. Carefully add 1 mL of deionized water to quench the excess acetic anhydride. Add 1 mL of hexane, vortex vigorously for 1 minute, and allow the layers to separate.
-
Washing: Transfer the upper hexane layer to a clean vial. Wash the hexane layer by vortexing with 1 mL of saturated NaHCO₃ solution to remove any remaining acidic components.
-
Drying: Transfer the final hexane layer to a new vial and dry it by passing it through a small plug of anhydrous sodium sulfate.
-
Analysis: The dried hexane solution containing the acetylated derivative is ready for GC-MS analysis.
Expected Results and Data Interpretation
Upon successful derivatization, the resulting derivative will elute earlier from the GC column and produce a sharp, symmetrical peak. When using mass spectrometry, the mass spectrum will confirm the identity of the derivative.
-
TMS Derivative of this compound:
-
Molecular Weight of parent: 153.14 g/mol
-
Molecular Weight of TMS derivative: 225.28 g/mol
-
Expected Mass Spectrum: A molecular ion (M⁺) at m/z 225 may be observed. A highly characteristic and often base peak will be the [M-15]⁺ ion at m/z 210 , corresponding to the loss of a methyl group from the TMS moiety.[1]
-
-
TBDMS Derivative of this compound:
-
Molecular Weight of TBDMS derivative: 267.36 g/mol
-
Expected Mass Spectrum: The most characteristic and abundant ion will be the [M-57]⁺ ion at m/z 210 , resulting from the loss of the stable tert-butyl group.[10][13] This fragment is a hallmark of TBDMS derivatives and is excellent for selected ion monitoring (SIM) for trace quantification.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 99-53-6 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methyl-4-nitrophenol as a Precursor for Aminophenols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophenols are a critical class of intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. Their versatile reactivity, stemming from the presence of both amino and hydroxyl functionalities on an aromatic ring, makes them invaluable building blocks. 2-Methyl-4-nitrophenol serves as a readily available and strategic precursor for the synthesis of 2-amino-5-methylphenol, a key component in various drug development programs. The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis, and a variety of reliable methods have been developed to achieve this with high efficiency and selectivity.[1]
This document provides a comprehensive guide to the reduction of this compound to its corresponding aminophenol. It is designed for researchers and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and safety considerations. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Chemical Principles and Mechanistic Overview
The reduction of a nitro group to an amine is a six-electron process that can be achieved through various chemical pathways.[2] The most common and industrially relevant methods involve catalytic hydrogenation or the use of reducing metals in acidic media.[3]
The generally accepted mechanism for the reduction of a nitroaromatic compound proceeds through a series of intermediates, including nitroso and hydroxylamine species.[4][5] The specific pathway can be influenced by the choice of reducing agent and reaction conditions.
Catalytic Hydrogenation
In catalytic hydrogenation, molecular hydrogen (H₂) or a hydrogen donor is used in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[4] The catalyst facilitates the dissociation of hydrogen and its stepwise addition to the nitro group. This method is often preferred for its clean reaction profile and the ease of catalyst removal by filtration.[4]
Chemical Reduction
Classical chemical reduction methods often employ metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, like hydrochloric acid (HCl).[3] This process involves a series of single-electron transfers from the metal surface to the nitro group, with subsequent protonation by the acidic medium.[2] These methods are robust and often tolerant of a wider range of functional groups compared to some catalytic methods.
Reaction Pathway Visualization
References
Application Note: High-Throughput Quantification of 2-Methyl-4-nitrophenol in Complex Soil Matrices
Abstract
This comprehensive guide provides detailed application notes and protocols for the robust quantification of 2-Methyl-4-nitrophenol in diverse soil samples. Designed for researchers, environmental scientists, and analytical chemists, this document outlines optimized methodologies from sample preparation to instrumental analysis. We delve into the rationale behind procedural choices, offering a comparative overview of extraction techniques and analytical platforms, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are engineered for high accuracy, precision, and throughput, ensuring reliable data for environmental monitoring and risk assessment.
Introduction: The Significance of this compound Monitoring
This compound, a derivative of nitrophenol, is an organic compound of significant environmental concern.[1][2] It enters the soil ecosystem through various channels, including its use as an intermediate in the synthesis of pesticides, dyes, and pharmaceuticals.[3] Its presence in soil can pose risks to environmental and human health due to its potential toxicity.[4][5] Therefore, accurate and sensitive quantification of this compound in soil is paramount for environmental assessment and remediation efforts.
Soil, as a complex and heterogeneous matrix, presents considerable analytical challenges, including strong analyte-matrix interactions and the presence of interfering substances.[6][7] This application note provides a selection of robust methods to overcome these challenges, ensuring reliable quantification of this compound.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [3][4] |
| Molecular Weight | 153.14 g/mol | [3][4] |
| Appearance | Pale yellow crystalline solid | [3] |
| Melting Point | 93-98 °C | [8][9] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ether. | [3] |
Sample Preparation: Extracting the Analyte from a Complex Matrix
The primary goal of sample preparation is the efficient extraction of this compound from the soil matrix while minimizing the co-extraction of interfering compounds. The choice of method depends on factors such as soil type, analyte concentration, available equipment, and desired throughput.
Method 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Originally developed for pesticide residue analysis in food, the QuEChERS method has been effectively adapted for soil samples.[10][11] It is a high-throughput technique that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup.
Rationale: The QuEChERS method utilizes the principle of partitioning the analyte between an aqueous sample (hydrated soil) and an organic solvent, typically acetonitrile.[11] The addition of salts enhances the extraction efficiency by inducing phase separation. A subsequent d-SPE step with specific sorbents removes interfering matrix components.
Experimental Protocol: QuEChERS for this compound in Soil
-
Sample Hydration: Weigh 3 g of air-dried soil into a 50 mL centrifuge tube. Add 7 mL of deionized water, vortex briefly, and allow the sample to hydrate for 30 minutes. For moist soil (≥70% water content), use 10 g of the sample directly.[6][7]
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube.
-
Shaking: Shake the tube vigorously for 5 minutes using a mechanical shaker.
-
Salting Out: Add the contents of a commercially available QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium citrate) to the tube.[6]
-
Second Shaking: Immediately shake for at least 2 minutes to prevent the agglomeration of salts.
-
Centrifugation: Centrifuge the tube for 5 minutes at ≥ 3000 rcf.[6]
-
d-SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents, along with anhydrous magnesium sulfate.
-
Vortex and Centrifuge: Vortex the d-SPE tube for 1 minute and then centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.[6][7]
-
Final Extract: Filter the purified supernatant through a 0.2 µm syringe filter into an autosampler vial for analysis.[6]
Caption: QuEChERS workflow for soil sample preparation.
Method 2: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is a technique that utilizes the energy of ultrasonic waves to enhance the extraction of analytes from solid matrices.[12][13] The cavitation bubbles produced by ultrasound disrupt the soil structure, increasing the contact between the solvent and the analyte.[13]
Rationale: This method is generally faster and requires less solvent than traditional extraction methods like Soxhlet. The choice of solvent is critical; a mixture of polar and non-polar solvents is often effective for extracting a wide range of organic compounds from soil.[14]
Experimental Protocol: Ultrasound-Assisted Extraction for this compound in Soil
-
Sample Preparation: Weigh 10 g of homogenized soil into a glass beaker.
-
Solvent Addition: Add 20 mL of a dichloromethane and n-hexane mixture (2:1, v/v).[5]
-
Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 20 minutes.[15]
-
Phase Separation: After sonication, transfer the mixture to a centrifuge tube and centrifuge to separate the solid and liquid phases.
-
pH Adjustment and Back-Extraction: Decant the supernatant into a separatory funnel. Add a strong alkaline aqueous solution (e.g., 1M NaOH) to adjust the pH to >12.[5][16] This converts the phenolic analyte into its water-soluble salt, allowing for separation from non-polar interferences.
-
Purification: Discard the organic layer. Re-acidify the aqueous layer to pH < 2 with a strong acid (e.g., concentrated HCl).[5][16]
-
Final Extraction: Extract the acidified aqueous phase with a dichloromethane-ethyl acetate mixture (4:1, v/v).[5]
-
Concentration and Reconstitution: Collect the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to near dryness using a rotary evaporator or a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for instrumental analysis.
Caption: Ultrasound-Assisted Extraction workflow with pH adjustment.
Instrumental Analysis
The final extracts can be analyzed using various chromatographic techniques. HPLC and GC-MS are the most common and reliable methods for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the analysis of moderately polar compounds like this compound. It generally does not require derivatization, simplifying the analytical workflow.[17]
Instrumentation and Conditions:
| Parameter | Setting |
| Instrument | HPLC system with a UV or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (e.g., 60:40 v/v)[18] |
| Flow Rate | 1.0 mL/min[18] |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 270 nm[18] |
Calibration: Prepare a series of calibration standards of this compound in the mobile phase or a compatible solvent.[17] A matrix-matched calibration is recommended to compensate for any matrix effects.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent choice for trace-level analysis and confirmation of the analyte's identity. For polar compounds like phenols, derivatization may be necessary to improve their volatility and chromatographic performance.[19][20] However, direct analysis is also possible.
Instrumentation and Conditions (Underivatized):
| Parameter | Setting |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min[17] |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min)[17] |
| Ion Source Temp. | 230 °C |
| MS Mode | Electron Ionization (EI) at 70 eV, with Selected Ion Monitoring (SIM) for enhanced sensitivity |
| Monitored Ions | To be determined from the mass spectrum of this compound (parent ion and characteristic fragment ions) |
Derivatization (Optional): If derivatization is required to improve peak shape and sensitivity, methylation with diazomethane or silylation with agents like BSTFA can be employed. Note that some derivatization procedures may not be suitable for all nitrophenols.[20]
Method Validation and Quality Control
To ensure the reliability of the analytical results, a thorough method validation should be performed. Key validation parameters include:
-
Linearity: Assessed by analyzing calibration standards at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response.
-
Accuracy: Evaluated through recovery studies by spiking blank soil samples with known amounts of this compound at different concentration levels.
-
Precision: Determined by replicate analyses of spiked samples, expressed as the relative standard deviation (%RSD).
-
Matrix Effects: Investigated by comparing the response of the analyte in a matrix-matched standard to that in a pure solvent standard.
Quality Control: Incorporate method blanks, laboratory control samples, and matrix spikes in each analytical batch to monitor the performance of the method.[21]
Expected Performance Data (Literature Values for Similar Analytes):
| Parameter | HPLC | GC-MS | Source |
| LOD | 0.1-0.2 µg/kg | 0.02-0.107 ng/g | [5] |
| Accuracy (% Recovery) | 61.7 - 90.8% | 82 - 111% | [5][15] |
| Precision (%RSD) | < 10.0% | 1.6 - 7.9% | [5][15] |
Conclusion
The quantification of this compound in soil is a critical task in environmental analysis. The choice between QuEChERS and UAE for sample preparation will depend on the specific laboratory setup and desired sample throughput, with QuEChERS generally being faster for large batches. Both HPLC and GC-MS are powerful techniques for the final determination, with HPLC offering a simpler workflow and GC-MS providing higher sensitivity and confirmatory data. By following the detailed protocols and quality control measures outlined in this application note, researchers and scientists can achieve accurate and reliable quantification of this compound in challenging soil matrices.
References
- 1. This compound | 99-53-6 [chemicalbook.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry [ykcs.ac.cn]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. unitedchem.com [unitedchem.com]
- 8. chemwhat.com [chemwhat.com]
- 9. westliberty.edu [westliberty.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 12. Exploring the progress and challenges of ultrasonic technology in environmental remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasound-assisted soil washing processes using organic solvents for the remediation of PCBs-contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. phmethods.net [phmethods.net]
- 19. researchgate.net [researchgate.net]
- 20. epa.gov [epa.gov]
- 21. www2.gov.bc.ca [www2.gov.bc.ca]
Application Note & Protocol: High-Sensitivity Detection of 2-Methyl-4-nitrophenol in Atmospheric Aerosols by Derivatization-Coupled Gas Chromatography-Mass Spectrometry
Abstract
This document provides a comprehensive guide for the sensitive and selective quantification of 2-Methyl-4-nitrophenol (2M4NP), a key atmospheric pollutant, in airborne particulate matter. 2M4NP is a nitrated aromatic compound originating from both primary sources, such as biomass burning and vehicle exhaust, and secondary atmospheric formation from aromatic precursors.[1][2] Due to its potential toxicity, including skin and eye irritation and harmful effects if swallowed, monitoring its atmospheric concentration is of significant interest for environmental and health research.[3][4][5][6] This guide details a robust workflow encompassing aerosol sample collection, solvent extraction, chemical derivatization, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each protocol step is explained to provide researchers with a deep understanding of the methodology, ensuring both accuracy and reproducibility.
Introduction: The Significance of this compound in Aerosol Science
Atmospheric aerosols are complex mixtures of solid and liquid particles suspended in the air, playing a critical role in climate and air quality.[7][8] The organic fraction of these aerosols is particularly complex, containing thousands of compounds.[8] Among these, nitrated phenols like this compound (2M4NP) are receiving increased attention. They are recognized as significant components of "brown carbon," which absorbs solar radiation and contributes to atmospheric warming.[9]
The primary sources of 2M4NP include direct emissions from the combustion of fossil fuels and biomass.[1] Furthermore, it is formed through the secondary atmospheric photooxidation of aromatic precursors like toluene in the presence of nitrogen oxides (NOx).[2][10] Given its widespread presence and toxicological profile, sensitive and reliable analytical methods are essential for quantifying 2M4NP in atmospheric samples to assess human exposure and understand its role in atmospheric chemistry.[3][11]
This application note presents a field-proven protocol centered on GC-MS, a technique offering high sensitivity and specificity.[12] A critical challenge in the GC analysis of phenolic compounds is their high polarity and low volatility, which leads to poor chromatographic peak shape and low sensitivity. To overcome this, this protocol employs a chemical derivatization step.[13] Specifically, a silylation reaction is used to convert the polar hydroxyl group of 2M4NP into a less polar, more volatile silyl ether, making it ideally suited for GC-MS analysis.[13][14][15]
Principle of the Method
The overall analytical workflow is based on a multi-step process designed to isolate, stabilize, and accurately quantify 2M4NP from a complex aerosol matrix.
-
Aerosol Collection: High-volume air samplers are used to collect total suspended particulates (TSP) or size-fractionated particles (e.g., PM2.5) onto an inert filter medium over a defined period.
-
Analyte Extraction: The collected aerosol sample is extracted using an organic solvent to dissolve the target organic compounds, separating them from the insoluble filter matrix and inorganic components.
-
Sample Concentration: The resulting extract is concentrated to a smaller volume to increase the analyte concentration to a level suitable for detection.
-
Chemical Derivatization: The concentrated extract is reacted with a silylating agent, N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), to convert the polar 2M4NP into its more volatile and thermally stable tert-butyldimethylsilyl (TBDMS) ether derivative.[16][17]
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The GC column separates the 2M4NP-TBDMS derivative from other compounds in the mixture based on its boiling point and interaction with the column's stationary phase. The mass spectrometer then detects and quantifies the derivative based on its unique mass fragmentation pattern.
Detailed Protocols & Methodologies
Aerosol Sample Collection
Rationale: The goal is to collect a representative sample of atmospheric particulate matter. High-volume samplers are standard for drawing large volumes of air, ensuring that sufficient analyte mass is collected for quantification. Glass fiber filters are commonly used due to their high collection efficiency and relatively low organic content after proper preparation (baking).[16]
Protocol:
-
Prepare glass fiber filters (e.g., 8 x 10 inches) by baking them in a muffle furnace at 450°C for at least 4 hours to remove any organic contaminants. After baking, store the filters in sealed, clean aluminum foil pouches until use.
-
Install a pre-baked filter into a high-volume air sampler.
-
Operate the sampler for a 24-hour period at a constant, recorded flow rate (e.g., 1.1 m³/min).
-
After sampling, carefully remove the filter using clean forceps, fold it in half with the exposed side inward, and place it back into its aluminum foil pouch.
-
Store the collected samples at -20°C until extraction to minimize the degradation of target analytes.[18]
Sample Preparation and Extraction
Rationale: The objective is to efficiently transfer 2M4NP from the filter into a liquid solvent. Sonication with a solvent like acetonitrile provides sufficient energy to break the analyte-particle bonds without requiring the high heat of Soxhlet extraction, which could degrade thermally labile compounds.[19] Acetonitrile is a polar aprotic solvent that is effective for extracting nitrophenols.
Protocol:
-
Cut a portion of the sampled filter (e.g., one-quarter) into small pieces and place them into a clean glass extraction vial.
-
Spike the sample with an appropriate internal standard (IS). A suitable IS would be an isotopically labeled 2M4NP or a structurally similar compound not expected in the sample, such as 2-methyl-3-nitrophenol. This is crucial for correcting variations in extraction efficiency and instrument response.
-
Add 20 mL of HPLC-grade acetonitrile to the vial.
-
Place the vial in an ultrasonic bath and sonicate for 30 minutes.
-
Filter the extract through a PTFE syringe filter (0.45 µm) to remove filter debris and insoluble particles.
-
Gently evaporate the solvent under a stream of high-purity nitrogen at room temperature until the final volume is approximately 200 µL. Avoid complete dryness.
Chemical Derivatization
Rationale: This is the most critical step for enabling high-quality GC-MS analysis. The silylating reagent MTBSTFA reacts with the acidic proton of the hydroxyl group on 2M4NP. This reaction replaces the hydrogen with a non-polar tert-butyldimethylsilyl (TBDMS) group.[16][17] The resulting TBDMS-ether is significantly more volatile and thermally stable, preventing degradation in the hot GC inlet and promoting a sharp, symmetrical peak during chromatographic separation.[13][14] The [M-57]⁺ ion (loss of a tert-butyl group) is a characteristic fragment of TBDMS derivatives, which is highly useful for selective detection in mass spectrometry.[16]
Protocol:
-
Transfer 100 µL of the concentrated extract into a 2 mL autosampler vial with a micro-insert.
-
Add 100 µL of the derivatizing reagent, N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[16][17]
-
Seal the vial tightly with a PTFE-lined cap.
-
Heat the vial at 80°C for 1 hour in a heating block or oven with strong stirring or occasional vortexing to ensure complete reaction.[16][17]
-
Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for analysis.
GC-MS Instrumentation and Analysis
Rationale: The GC separates the components of the complex mixture, while the MS acts as a highly selective and sensitive detector. By operating the MS in Selected Ion Monitoring (SIM) mode, we instruct it to only monitor for specific mass-to-charge ratio (m/z) ions that are characteristic of the 2M4NP-TBDMS derivative. This drastically reduces chemical noise and improves the signal-to-noise ratio, allowing for very low detection limits.[16]
Protocol:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode to maximize the transfer of analyte onto the column.
-
Chromatographic and Mass Spectrometric Conditions: Utilize the parameters outlined in the table below. These are starting points and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable gas chromatograph. |
| MS System | Agilent 5977B or equivalent | Sensitive single quadrupole mass spectrometer. |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | A low-polarity column suitable for general-purpose analysis of semi-volatile compounds. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation.[20] |
| Carrier Gas | Helium, constant flow at 1.1 mL/min | Inert carrier gas providing good chromatographic efficiency.[20] |
| Oven Program | 70°C (hold 1 min), ramp to 310°C at 20°C/min | A temperature ramp that effectively separates analytes based on boiling point.[21] |
| MS Source Temp. | 230°C | Standard temperature for electron ionization source. |
| MS Quad Temp. | 150°C | Standard temperature for quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only characteristic ions. |
| Ions to Monitor | Quantifier Ion: m/z 210 ([M-57]⁺) Qualifier Ions: m/z 267 (M⁺), m/z 164 | The [M-57]⁺ fragment is the stable and abundant base peak for TBDMS ethers.[16] The molecular ion (M⁺) and other fragments confirm identity. |
Data Analysis and Quality Control
Rationale: A robust QA/QC protocol is essential for generating trustworthy and defensible data. This involves analyzing blanks to check for contamination, using calibration standards to quantify results, and assessing recovery to understand method efficiency.
-
Calibration: Prepare a series of calibration standards of 2M4NP (e.g., 5, 10, 50, 100, 200 ng/mL) in acetonitrile. Spike each with the same amount of internal standard as the samples. Derivatize and analyze the standards under the same conditions as the samples. Construct a calibration curve by plotting the ratio of the 2M4NP peak area to the IS peak area against the concentration. The response should be linear with a correlation coefficient (R²) > 0.995.
-
Quantification: The concentration of 2M4NP in the field samples is calculated using the linear regression equation derived from the calibration curve.
-
Method Blank: A clean, baked filter should be carried through the entire extraction, derivatization, and analysis process. The concentration of 2M4NP in the blank should be below the method detection limit (MDL).
-
Spiked Samples: To assess matrix effects and recovery, a known amount of 2M4NP standard should be added to a pre-extracted sample filter and re-analyzed. Recoveries should typically fall within 80-120%.[9]
-
Detection Limit: The Method Detection Limit (MDL) can be determined by analyzing at least seven replicate samples spiked with a low concentration of 2M4NP. The MDL is calculated as the standard deviation of these measurements multiplied by the Student's t-value for the given number of replicates. Quantification limits can be in the range of picograms per cubic meter (pg/m³) of air sampled.[16]
| Parameter | Typical Value | Source |
| Method Detection Limit (MDL) | 0.10 - 0.23 ng/mL (in solution) | [9] |
| Quantification Limit (in air) | 20 - 40 pg/m³ | [16] |
| Analyte Recovery | 80 - 120% | [9] |
| Linearity (R²) | > 0.995 | Standard practice |
| Precision (RSD) | < 15% |
Conclusion
The protocol described in this application note provides a reliable and highly sensitive method for the quantification of this compound in atmospheric aerosol samples. The key to the method's success lies in the chemical derivatization of the target analyte with MTBSTFA, which greatly improves its chromatographic behavior and allows for low-level detection using GC-MS in SIM mode. By adhering to the detailed steps for sample collection, extraction, and quality control, researchers can generate high-quality data to better understand the sources, atmospheric fate, and potential impacts of this important environmental pollutant.
References
- 1. hj.sdu.edu.cn [hj.sdu.edu.cn]
- 2. Studies on Photochemical Reaction of Air Pollutants. X. Identification of Nitrophenols in Suspended Particulates [jstage.jst.go.jp]
- 3. Page loading... [guidechem.com]
- 4. westliberty.edu [westliberty.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methods for characterization of organic compounds in atmospheric aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irepo.futminna.edu.ng:8080 [irepo.futminna.edu.ng:8080]
- 9. users.ugent.be [users.ugent.be]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. | Sigma-Aldrich [merckmillipore.com]
- 18. scispace.com [scispace.com]
- 19. alfachemic.com [alfachemic.com]
- 20. matec-conferences.org [matec-conferences.org]
- 21. gcms.cz [gcms.cz]
Application Notes and Protocols for Isotope Labeling Studies with 2-Methyl-4-nitrophenol
Introduction: Unraveling Metabolic Fates with Isotopic Precision
2-Methyl-4-nitrophenol, a significant environmental and industrial compound, is a key metabolite of the insecticide fenitrothion and is also used in the synthesis of various chemicals. Understanding its metabolic fate, bioaccumulation, and potential toxicity is paramount for comprehensive risk assessment and the development of bioremediation strategies. Isotope labeling studies, employing stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), offer an unparalleled window into the intricate biochemical transformations of this molecule within biological systems. By replacing naturally abundant isotopes with their heavier, non-radioactive counterparts, researchers can trace the journey of this compound and its metabolites with high precision using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
This technical guide provides in-depth application notes and detailed protocols for conducting isotope labeling studies with this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to design and execute robust experiments, from the synthesis of isotopically labeled compounds to the analysis of their metabolic products.
Part 1: Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound is the foundational step for any tracer study. The choice of isotope and its position within the molecule is dictated by the specific research question. For instance, ¹³C labeling of the aromatic ring can provide insights into the degradation of the core structure, while ¹⁵N labeling of the nitro group is ideal for tracking reductive metabolic pathways.
Rationale for Synthetic Strategy
A common and effective strategy for synthesizing labeled this compound involves the nitration of an isotopically labeled precursor, such as o-cresol (2-methylphenol). This approach allows for the introduction of the isotopic label at a specific and stable position within the molecule.
Protocol 1: Synthesis of [Ring-¹³C₆]-2-Methyl-4-nitrophenol
This protocol outlines the synthesis of fully ¹³C-labeled this compound, starting from commercially available [¹³C₆]-o-cresol.
Materials:
-
[¹³C₆]-o-Cresol
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Step-by-Step Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 1.5 equivalents of nitric acid to 2 equivalents of sulfuric acid with constant stirring. Allow the mixture to cool to 0-5°C.
-
Dissolution of Labeled Precursor: Dissolve 1 equivalent of [¹³C₆]-o-cresol in a minimal amount of dichloromethane in a separate flask.
-
Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of [¹³C₆]-o-cresol while maintaining the temperature at 0-5°C. The reaction is exothermic and should be controlled carefully.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Quenching the Reaction: Once the reaction is complete, slowly pour the reaction mixture over crushed ice to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure [Ring-¹³C₆]-2-Methyl-4-nitrophenol.
-
Characterization: Confirm the identity and isotopic enrichment of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: Synthesis of [¹⁵N]-2-Methyl-4-nitrophenol
This protocol describes the synthesis of ¹⁵N-labeled this compound using [¹⁵N]-nitric acid.
Materials:
-
o-Cresol (unlabeled)
-
[¹⁵N]-Nitric acid
-
Acetic anhydride
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Step-by-Step Procedure:
-
Formation of [¹⁵N]-Acetyl Nitrate: In a flask cooled to 0°C, slowly add [¹⁵N]-nitric acid to an excess of acetic anhydride with stirring. This in-situ generation of acetyl nitrate should be performed with caution.
-
Dissolution of Precursor: Dissolve o-cresol in dichloromethane in a separate flask.
-
Nitration: Slowly add the freshly prepared [¹⁵N]-acetyl nitrate solution to the o-cresol solution at 0°C.
-
Reaction Monitoring and Work-up: Follow steps 4-10 from Protocol 1 to monitor the reaction, quench, extract, purify, and characterize the [¹⁵N]-2-Methyl-4-nitrophenol product.
Table 1: Expected Mass Shifts for Labeled this compound
| Isotopic Label | Position of Label | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift (Δm/z) |
| Unlabeled | - | C₇H₇NO₃ | 153.0426 | 0 |
| ¹³C | Methyl Carbon | ¹²C₆¹³CH₇NO₃ | 154.0459 | +1 |
| ¹³C₆ | Aromatic Ring | ¹³C₆¹²CH₇NO₃ | 159.0628 | +6 |
| ¹⁵N | Nitro Group | C₇H₇¹⁵NO₃ | 154.0396 | +1 |
Part 2: Metabolic Fate and Pathway Elucidation
This compound undergoes extensive metabolism in various organisms, primarily through phase I and phase II biotransformation reactions. Isotope labeling is instrumental in identifying and quantifying these metabolic products.
Key Metabolic Pathways
The metabolism of this compound is expected to proceed through several key pathways[1][2]:
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group, forming 2-methyl-4-aminophenol.
-
Oxidation of the Methyl Group: The methyl group can be oxidized to a hydroxymethyl group and further to a carboxylic acid.
-
Ring Hydroxylation: The aromatic ring can be hydroxylated to form catechol or hydroquinone derivatives.
-
Conjugation (Phase II): The parent compound and its phase I metabolites can be conjugated with glucuronic acid or sulfate to facilitate excretion.
Caption: Proposed metabolic pathway of this compound.
Protocol 3: In Vitro Metabolism using Liver Microsomes
This protocol describes a typical in vitro experiment to study the metabolism of labeled this compound using liver microsomes, which are a rich source of drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
[¹³C₆]- or [¹⁵N]-2-Methyl-4-nitrophenol
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
Step-by-Step Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.
-
Initiation of Reaction: Add the labeled this compound (dissolved in a minimal amount of a suitable solvent like DMSO) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Protein Precipitation: Vortex the mixture and incubate on ice for 10 minutes, then centrifuge at high speed to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the parent compound and its metabolites, for analysis.
-
Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the metabolites.
Part 3: Analytical Methodologies
The analysis of isotopically labeled compounds and their metabolites requires sensitive and specific analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for these studies.
Protocol 4: LC-MS/MS Analysis of Labeled this compound and its Metabolites
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated for optimal sensitivity.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan and data-dependent MS/MS for metabolite identification.
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for the parent compound and expected metabolites.
Table 2: Example MRM Transitions for Unlabeled this compound and a Key Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 152.0 (ESI-) | 106.0, 122.0 | Optimized |
| 2-Methyl-4-aminophenol | 124.1 (ESI+) | 107.1, 77.1 | Optimized |
Note: For labeled compounds, the precursor and product ion m/z values will be shifted according to the mass of the incorporated isotope.
Caption: General workflow for an isotope labeling study.
Part 4: Data Interpretation and Causality
The power of isotope labeling lies in the ability to distinguish between the administered compound and endogenous molecules. The mass shift introduced by the isotope serves as a unique signature.
-
Metabolite Identification: Putative metabolites are identified by searching for mass signals corresponding to the expected biotransformations (e.g., reduction, oxidation, conjugation) of the labeled parent compound. The isotopic pattern in the MS spectrum confirms the origin of the metabolite.
-
Quantitative Analysis: By comparing the peak areas of the labeled parent compound and its metabolites over time, the rate of metabolism can be determined. The use of a ¹³C-labeled internal standard is recommended for accurate quantification.
-
Flux Analysis: In more complex systems, the distribution of the isotope label among different metabolites can be used to model metabolic fluxes and understand the dynamics of the metabolic network.
Conclusion: Advancing Research through Isotopic Insight
Isotope labeling studies with this compound provide a powerful and versatile approach to delineate its metabolic fate and understand its biochemical interactions. The protocols and application notes presented here offer a comprehensive framework for researchers to design and implement robust and informative experiments. By leveraging the precision of isotopic tracers, the scientific community can gain deeper insights into the environmental and toxicological implications of this important compound, paving the way for more informed risk assessment and the development of effective mitigation strategies.
References
Troubleshooting & Optimization
Technical Support Center: Nitration of o-Cresol
Welcome to the technical support center for the nitration of o-cresol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges encountered during this electrophilic aromatic substitution reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary products I can expect from the mononitration of o-cresol?
The mononitration of o-cresol typically yields a mixture of two primary isomers: 4-nitro-o-cresol and 6-nitro-o-cresol. The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring direct the incoming nitro group (-NO₂) to the ortho and para positions relative to the powerful activating hydroxyl group.
-
4-nitro-o-cresol: The nitro group is para to the hydroxyl group.
-
6-nitro-o-cresol: The nitro group is ortho to the hydroxyl group.
The ratio of these isomers is highly dependent on the reaction conditions, particularly the concentration of the acid catalyst (e.g., sulfuric acid).[1]
Q2: Why is my reaction mixture turning dark brown or black and forming tarry substances?
This is a very common issue and is primarily due to the oxidation of the cresol ring .[2][3][4] Phenols are highly activated aromatic compounds and are susceptible to oxidation, especially by nitric acid, which is a strong oxidizing agent. This oxidation leads to the formation of complex, high-molecular-weight condensation products and benzoquinone derivatives, which are intensely colored.[2][5]
To mitigate this, stringent control over reaction temperature is paramount. Lower temperatures suppress the rate of oxidation reactions more significantly than the rate of the desired nitration.
Troubleshooting Guide: Side Product Formation
This section provides a detailed breakdown of the common side products, their mechanisms of formation, and strategies for their control and removal.
Issue 1: Isomeric Impurities (Unwanted Regioisomers)
The formation of a mixture of 4-nitro-o-cresol and 6-nitro-o-cresol is an inherent outcome of the directing effects of the substituents. However, the ratio can be manipulated.
Q: How can I control the regioselectivity of the nitration to favor one isomer over the other?
Controlling the isomer ratio is a key challenge. The regioselectivity is influenced by steric hindrance and the reaction medium.
Mechanism of Isomer Formation:
The hydroxyl group is a strongly activating, ortho, para-director, while the methyl group is a weakly activating, ortho, para-director. The directing effects reinforce each other for substitution at the 4- and 6-positions.
Troubleshooting & Control:
| Parameter | Effect on Isomer Ratio | Rationale |
| Sulfuric Acid Concentration | Increasing concentration favors the 4-nitro isomer. | The ratio of 6-nitro to 4-nitro-o-cresol changes from approximately 1.5 to 0.8 as the sulfuric acid concentration increases from 50% to 83%.[1] This is likely due to changes in the solvation of the reacting species. |
| Temperature | Lower temperatures can slightly influence the isomer ratio.[6] | At lower temperatures, the reaction is more sensitive to the subtle electronic differences between the ortho and para positions. |
| Nitrating Agent | Milder, bulkier, or supported nitrating agents can favor the less sterically hindered para product. | Using reagents like cerium (IV) ammonium nitrate (CAN) can promote ortho-nitration in some phenols.[7] |
Purification Protocol: Separation of Isomers
Separating 4-nitro-o-cresol and 6-nitro-o-cresol can be challenging due to their similar physical properties.
-
Steam Distillation: o-Nitrophenols are generally more volatile than their p-isomers due to intramolecular hydrogen bonding, which reduces their boiling point and increases their vapor pressure.[8] This technique can be effective for separating the 6-nitro-o-cresol from the 4-nitro-o-cresol.
-
Column Chromatography: A standard method for separating isomers. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is a good starting point.
-
Fractional Crystallization: This method relies on differences in the solubility of the isomers in a particular solvent at different temperatures.
Issue 2: Dinitration Products (e.g., 4,6-Dinitro-o-cresol)
Over-nitration leads to the formation of dinitrocresols, most commonly 4,6-dinitro-o-cresol (DNOC).[9][10]
Q: I've isolated a significant amount of a bright yellow solid that is not my desired mononitro product. Could this be a dinitro compound?
Yes, 4,6-dinitro-o-cresol is a yellow crystalline solid and a common byproduct, especially under harsh nitrating conditions.[10][11]
Mechanism of Dinitration:
The first nitro group deactivates the ring, but the powerful activating effect of the hydroxyl group can still allow for a second nitration, particularly with an excess of the nitrating agent or at elevated temperatures.
Troubleshooting & Control:
| Parameter | Action to Prevent Dinitration | Rationale |
| Stoichiometry | Use a slight deficiency or stoichiometric amount of nitric acid. | Limits the availability of the nitrating agent for a second substitution. |
| Temperature | Maintain low temperatures (e.g., 0-5 °C). | The activation energy for the second nitration is higher, so low temperatures disfavor it. |
| Reaction Time | Monitor the reaction closely (e.g., by TLC) and quench it once the starting material is consumed. | Prevents the product from reacting further. |
Purification Protocol: Removal of Dinitro Compounds
Dinitro-o-cresol has significantly different polarity and acidity compared to the mononitro isomers.
-
Acid-Base Extraction: The increased acidity of the dinitro compound due to the electron-withdrawing nitro groups can be exploited. A carefully controlled extraction with a weak base might selectively deprotonate and dissolve the dinitro compound into the aqueous phase.
-
Column Chromatography: The higher polarity of the dinitro compound allows for easy separation from the mononitro products on a silica gel column.
Issue 3: Oxidation and Tarry Byproducts
As mentioned, oxidation is a major competing reaction pathway.
Q: How can I design my experiment to minimize the formation of these tarry substances?
Minimizing oxidation requires careful control of reaction conditions and, in some cases, the use of alternative nitrating agents.
Mechanism of Oxidation:
Nitric acid can oxidize the phenol to a phenoxy radical. These radicals can then couple to form dimers and higher-order polymers, or be further oxidized to form benzoquinones.[2][5][6]
Troubleshooting & Control:
| Parameter | Action to Prevent Oxidation | Rationale |
| Temperature | Strictly maintain low temperatures throughout the reaction. | This is the most critical factor in suppressing oxidation.[3] |
| Rate of Addition | Add the nitrating agent slowly and with efficient stirring. | Prevents localized high concentrations of nitric acid and temperature spikes. |
| Alternative Reagents | Consider milder nitrating agents. | Reagents like nitric acid on silica gel can provide a less aggressive nitrating environment.[3][12] |
Purification Protocol: Removal of Tarry Impurities
-
Work-up: After quenching the reaction on ice, the tarry materials often remain as an insoluble residue. Filtration can remove a significant portion of these impurities.
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can adsorb many of the colored impurities.
-
Crystallization: The desired nitro-cresol isomers are often crystalline solids, while the tarry byproducts are amorphous. Recrystallization from an appropriate solvent can effectively purify the product.
Issue 4: Nitrosated Impurities
The presence of nitrous acid (HNO₂) in the nitric acid can lead to the formation of nitroso-cresols.
Q: I've detected a byproduct with a mass corresponding to the addition of an -NO group instead of -NO₂. What is this and how can I avoid it?
This is likely a nitroso-o-cresol, formed by electrophilic substitution with the nitrosonium ion (NO⁺).
Mechanism of Nitrosation:
Nitrous acid, often present as an impurity in nitric acid or formed in situ, can be protonated and lose water to form the nitrosonium ion. This electrophile then attacks the activated cresol ring.
Troubleshooting & Control:
| Parameter | Action to Prevent Nitrosation | Rationale |
| Purity of Nitric Acid | Use nitric acid with a low concentration of dissolved nitrogen oxides. | Minimizes the source of nitrous acid. |
| Addition of Urea or Sulfamic Acid | Add a small amount of urea or sulfamic acid to the reaction mixture before adding the nitric acid. | These compounds are known scavengers of nitrous acid. |
Purification Protocol: Removal of Nitroso Compounds
Nitroso compounds can sometimes be oxidized to the desired nitro compounds during work-up or subsequent steps. If they persist, they can typically be separated by chromatography due to differences in polarity.
References
- 1. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. IE58428B1 - Process for nitration of phenol derivatives - Google Patents [patents.google.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. arkat-usa.org [arkat-usa.org]
- 8. byjus.com [byjus.com]
- 9. Dinitro-o-cresol final screening assessment - Canada.ca [canada.ca]
- 10. 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Dinitro-ortho-cresol - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Nitrophenol Isomers
Welcome to the technical support center for the HPLC separation of nitrophenol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during these sensitive analyses.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of o-, m-, and p-nitrophenol isomers challenging in reversed-phase HPLC?
A: The primary challenge lies in their structural similarity. However, a key difference governs their chromatographic behavior: hydrogen bonding.
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o-Nitrophenol can form a stable intramolecular hydrogen bond between the adjacent nitro and hydroxyl groups.[1][2][3][4][5] This internal bonding shields the polar hydroxyl group, effectively reducing the molecule's overall polarity and its ability to interact with the polar mobile phase.
-
m-Nitrophenol and p-Nitrophenol cannot form this internal bond due to the spatial separation of their functional groups.[3] Instead, they engage in intermolecular hydrogen bonding with the polar molecules of the mobile phase (e.g., water) and residual silanol groups on the stationary phase.[2]
This difference in hydrogen bonding capability is the cornerstone of their separation. In a typical reversed-phase setup (e.g., using a C18 column), the elution order is based on polarity. The least polar compound elutes first. Therefore, the expected elution order is:
-
o-Nitrophenol (least polar due to intramolecular H-bonding)
-
m-Nitrophenol
-
p-Nitrophenol (most polar)
A study by V. Boddu et al. demonstrated a successful isocratic separation where o-nitrophenol eluted last, which is atypical and highlights that the elution order can be manipulated based on specific mobile phase and stationary phase interactions.[6] However, the most commonly reported order in standard reversed-phase conditions is ortho, meta, then para.
Q2: What is a good starting point for a reversed-phase HPLC method for nitrophenol isomers?
A: A robust starting method provides a foundation for further optimization. The following conditions are a well-documented and effective starting point.
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase is the industry standard for reversed-phase chromatography, offering excellent hydrophobic selectivity.[7] A 250 mm length provides high efficiency for resolving closely related isomers. |
| Mobile Phase | Acetonitrile/Water (40:60, v/v) | This isocratic mixture provides a good balance of elution strength to separate the three isomers within a reasonable timeframe.[6][8][9] Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity.[10][11] |
| pH Control | Optional: 50 mM Acetate Buffer, pH 5.0 | For ionizable compounds like nitrophenols, controlling the mobile phase pH is critical for reproducible retention times and good peak shape.[10][11][12][13][14] A pH of 5.0 ensures the phenolic hydroxyl group (pKa ~7-8) is protonated, preventing ionization and potential peak tailing.[15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and system pressure. |
| Column Temp. | 30°C | Maintaining a constant column temperature is crucial for retention time stability.[6] 30°C is slightly above ambient to negate fluctuations. |
| Detection | UV-Vis Diode Array Detector (DAD) | A DAD allows for monitoring at multiple wavelengths. Optimal wavelengths are ~275 nm for o- and m-nitrophenol and ~317 nm for p-nitrophenol for maximum sensitivity.[6] |
| Injection Vol. | 10 µL | A standard injection volume that avoids column overloading for typical sample concentrations (e.g., 10-50 mg/L). |
This starting method was adapted from a validated procedure by V. Boddu et al. (2017) published in the International Journal of Environmental Analytical Chemistry.[6]
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Isomers
Q: My m- and p-nitrophenol peaks are not fully resolved. How can I improve their separation?
A: This is the most common issue. Since m- and p-nitrophenol are closer in polarity than o-nitrophenol, their separation requires fine-tuning of the method's selectivity.
Caption: Troubleshooting workflow for poor isomer resolution.
-
Adjust Organic Modifier Ratio: This is the first and simplest adjustment. In reversed-phase, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase the retention times of all analytes. This longer interaction time with the stationary phase often enhances resolution between closely eluting peaks.
-
Modify Mobile Phase pH: The ionization state of nitrophenols is pH-dependent. Operating at a pH far from the analyte's pKa (at least 2 pH units away) is recommended to ensure a single ionic form exists, leading to sharper, more symmetrical peaks.[12][13][14] Introducing an acetate or phosphate buffer around pH 4.0-5.0 can suppress the ionization of the phenolic hydroxyl group, potentially altering the selectivity between the meta and para isomers.[10][11]
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can significantly impact selectivity for aromatic compounds. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. This difference can alter how the isomers interact with the mobile phase and stationary phase, often changing the elution order or improving separation.
-
Try a Different Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next target. While C18 is a good starting point, a Phenyl-Hexyl column can offer superior selectivity for aromatic compounds due to π-π interactions between the phenyl rings of the stationary phase and the analytes.[16]
Issue 2: Peak Tailing
Q: My p-nitrophenol peak is showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing is typically caused by secondary, undesirable interactions between the analyte and the stationary phase.[17][18][19] For polar compounds like nitrophenols, the primary culprit is often interaction with exposed, ionized silanol groups (-Si-O⁻) on the silica backbone of the column.[17][18]
-
Lower Mobile Phase pH: The most effective solution is to lower the mobile phase pH to around 2.5-3.0 with an acid like formic acid or a phosphate buffer. At this low pH, the residual silanol groups are protonated (-Si-OH), neutralizing their negative charge and eliminating the strong secondary ionic interactions that cause tailing.[17][20]
-
Use a Modern, End-Capped Column: High-purity silica columns that are thoroughly end-capped are designed to have minimal accessible silanol groups.[17] If you are using an older column, upgrading to a modern one can dramatically improve peak shape.
-
Reduce Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[20] Try reducing the injection volume or diluting the sample to see if peak shape improves.
-
Check for Extra-Column Effects: Ensure that all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter.[21] Excessive dead volume in the system can contribute to peak broadening and tailing.[20]
Issue 3: Fluctuating Retention Times
Q: The retention times for my isomers are shifting between injections. What could be causing this instability?
A: Retention time instability is a common problem that points to a lack of equilibrium or consistency in the HPLC system.
| Cause | Solution |
| Inadequate Column Equilibration | Before starting a sequence, ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes. If you are using a buffered mobile phase, equilibration is even more critical.[22] |
| Mobile Phase Composition Change | If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly.[23] If preparing manually, be precise. Evaporation of the more volatile organic solvent (acetonitrile) from the reservoir can also shift retention times over a long run; keep reservoirs covered. |
| Temperature Fluctuations | Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30°C).[22] Fluctuations in ambient lab temperature can affect retention. |
| Leaks in the System | Even a small, undetected leak can cause pressure fluctuations and lead to unstable flow rates and shifting retention times.[22] Carefully inspect all fittings from the pump to the detector. |
| pH Instability | If using a buffer, ensure it has sufficient capacity (typically 10-50 mM) and is within its effective buffering range.[24] An unstable pH will cause retention shifts for ionizable analytes like nitrophenols.[23] |
Experimental Protocol: Baseline Isocratic Separation
This protocol outlines the steps for performing the baseline separation described in the FAQ section.
-
Mobile Phase Preparation (40% Acetonitrile in Water):
-
Measure 600 mL of HPLC-grade water into a 1 L graduated cylinder.
-
Measure 400 mL of HPLC-grade acetonitrile into a separate graduated cylinder.
-
Combine the two in a 1 L solvent reservoir bottle.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation (10 mg/L Standard):
-
Prepare a 100 mg/L stock solution of each isomer in methanol.
-
Create a mixed working standard by diluting the stock solutions. For a 10 mg/L solution, combine 1 mL of each stock solution and dilute to 10 mL with the mobile phase (40:60 ACN/Water).
-
-
HPLC System Setup and Equilibration:
-
Install a C18 column (250 mm x 4.6 mm, 5 µm).
-
Set the flow rate to 1.0 mL/min.
-
Set the column oven temperature to 30°C.
-
Set the UV detector to acquire data at 275 nm and 317 nm.
-
Purge the pump with the mobile phase to remove any air bubbles.
-
Equilibrate the column by running the mobile phase through the system for at least 20 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 10 µL of the mixed standard solution.
-
Run the analysis for approximately 15-20 minutes, ensuring all three peaks have eluted.
-
Verify the elution order and assess the resolution and peak shape. Use this chromatogram as a baseline for any troubleshooting or method optimization.
-
Visualizing the Separation Principle
The unique behavior of o-nitrophenol is central to the success of the separation.
Caption: Hydrogen bonding differences driving HPLC separation.
References
- 1. testbook.com [testbook.com]
- 2. Write the types of hydrogen bonding in P-nitrophenol and O-nitrophenol. - MPPCS Exam Preparation [madhyapradesh.pscnotes.com]
- 3. he intramolecular hydrogen bonding is present in:A. o-nitrophenolB. m - askIITians [askiitians.com]
- 4. The intramolecular hydrogen bond is present in A Phenol class 12 chemistry CBSE [vedantu.com]
- 5. brainly.in [brainly.in]
- 6. tandfonline.com [tandfonline.com]
- 7. C18 Column: Kinetex Core-Shell C18 HPLC Columns | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction [agris.fao.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. moravek.com [moravek.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 19. chromtech.com [chromtech.com]
- 20. uhplcs.com [uhplcs.com]
- 21. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. hplc.eu [hplc.eu]
Technical Support Center: Troubleshooting Peak Tailing in 2-Methyl-4-nitrophenol Chromatography
Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the chromatographic analysis of 2-Methyl-4-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals seeking to achieve optimal peak symmetry and accurate quantification. Here, we will delve into the underlying causes of peak tailing for this specific analyte and provide actionable, field-proven troubleshooting strategies.
Understanding the Challenge: The Chemistry of this compound and Peak Tailing
This compound, an acidic compound, is particularly susceptible to peak tailing in reverse-phase chromatography. This asymmetry is primarily caused by strong interactions between the phenolic hydroxyl group and active sites on the silica-based stationary phase, namely residual silanol groups. These interactions lead to a secondary retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail."
Several factors can exacerbate this issue:
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of this compound (approximately 7.2), both the ionized (phenolate) and unionized (phenolic) forms will be present, leading to mixed-mode retention and peak distortion.
-
Silanol Activity: Not all silica-based columns are created equal. The type of silica, end-capping, and overall quality of the stationary phase can significantly impact the number and accessibility of residual silanol groups.
-
Metal Contamination: Trace metal ions in the sample, mobile phase, or from the HPLC system itself can chelate with the analyte, causing further peak distortion.
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
This guide provides a logical, step-by-step workflow to diagnose and resolve peak tailing for this compound.
Step 1: Evaluate Mobile Phase pH
The first and most impactful adjustment is to control the pH of your mobile phase.[1][2][3] The goal is to ensure the this compound is in a single, non-ionized state to prevent secondary interactions with the stationary phase.[4]
-
Rationale: The pKa of this compound is approximately 7.2. When the mobile phase pH is near this value, a mixture of ionized and unionized forms exists, leading to peak distortion.[2] By lowering the mobile phase pH to around 2.5-3.0, the phenolic hydroxyl group will be fully protonated (unionized), minimizing its interaction with residual silanol groups on the silica surface.[5][6][7] This is a common strategy for improving the peak shape of acidic compounds.[5]
-
Protocol:
-
Prepare your aqueous mobile phase component.
-
Add a suitable buffer, such as phosphate or formate, at a concentration of 10-25 mM.[6]
-
Adjust the pH to 2.5-3.0 using an appropriate acid (e.g., phosphoric acid or formic acid).
-
Mix with the organic modifier (e.g., acetonitrile or methanol) to the desired final composition.
-
Equilibrate the column with at least 10 column volumes of the new mobile phase before injecting your sample.
-
Step 2: Employ a High-Quality, End-Capped Column
If pH adjustment alone does not resolve the tailing, your column may be the culprit.
-
Rationale: "End-capping" is a process where the residual silanol groups on the silica surface are chemically bonded with a small, non-polar group, effectively shielding them from interacting with polar analytes.[8][9] Modern, high-purity silica columns (Type B) with advanced end-capping are specifically designed to reduce these secondary interactions and are highly recommended for analyzing polar and ionizable compounds.[10][11]
-
Action:
Step 3: Consider Mobile Phase Additives
For particularly stubborn tailing, the use of mobile phase additives can be a powerful tool.
-
Rationale: Additives can act as "silanol blockers" by competing with the analyte for active sites on the stationary phase. For acidic compounds, increasing the ionic strength of the mobile phase can help to mask the silanol interactions.
-
Protocol:
-
Increase Buffer Concentration: If compatible with your detection method (e.g., UV), increasing the buffer concentration to 25 mM can improve peak shape.[6]
-
Inorganic Salt Additives: The addition of neutral salts, such as sodium perchlorate or potassium hexafluorophosphate, can reduce tailing by a "chaotropic effect," which alters the solvation of the analyte in the mobile phase.[12] Start with a low concentration (e.g., 10-20 mM) and monitor the effect on retention and peak shape.
-
Step 4: Optimize Sample and System Conditions
Sometimes, the problem lies outside of the column and mobile phase chemistry.
-
Rationale: A mismatch between the sample solvent and the mobile phase, column overload, or extra-column dead volume can all contribute to peak asymmetry.[5][13][14]
-
Troubleshooting Checklist:
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your mobile phase.[5][13]
-
Sample Concentration: Inject a 10-fold dilution of your sample. If the peak shape improves, you may be overloading the column.[5][14][15]
-
Extra-Column Volume: Check all tubing and connections between the injector, column, and detector. Use the shortest possible lengths of narrow internal diameter tubing to minimize dead volume.[5]
-
Column Contamination: If the tailing has developed over time, the column may be contaminated.[5][13] Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol).[5] If this fails, the column may need to be replaced.[5]
-
Visual Troubleshooting Workflow
The following diagram illustrates the logical progression of troubleshooting steps for peak tailing of this compound.
Caption: Troubleshooting workflow for peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is this compound more prone to tailing than other compounds?
A1: As a phenol, this compound has an acidic hydroxyl group that can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[10][16] This secondary interaction mechanism, in addition to the primary reversed-phase retention, causes some analyte molecules to be retained longer, resulting in a tailing peak.[8][17]
Q2: I've lowered the mobile phase pH, but the peak is still tailing. What's the next step?
A2: If pH optimization is insufficient, the next logical step is to evaluate your column.[7] An older column may have lost its end-capping or become contaminated.[5] Switching to a newer, high-purity, end-capped column is the most effective solution in this scenario.[6][11]
Q3: Can I use a base like triethylamine (TEA) to reduce tailing for an acidic compound?
A3: While TEA is a common additive for reducing the tailing of basic compounds, it is generally not recommended for acidic compounds like this compound.[18] TEA works by competing with basic analytes for interaction with acidic silanol sites. For acidic analytes, the primary strategy is to suppress the ionization of both the analyte and the silanol groups by using a low pH mobile phase.[6][7]
Q4: My peak tailing appeared suddenly. What could be the cause?
A4: A sudden onset of peak tailing often points to a change in the system rather than the method chemistry itself.[5] The most likely causes are:
-
Column Contamination: A "dirty" injection may have contaminated the column inlet frit or the head of the column.[15]
-
Column Void: A void or channel may have formed at the inlet of the column due to pressure shocks or use at an inappropriate pH.[5][7]
-
Mobile Phase Preparation Error: An error in preparing the mobile phase, such as incorrect pH adjustment, could be the cause.[15] It is always good practice to remake the mobile phase to rule this out.[15]
Q5: How does mobile phase buffer concentration affect peak tailing?
A5: Increasing the buffer concentration can help to reduce peak tailing in a couple of ways.[6] Firstly, it provides better pH control, ensuring that the desired pH is maintained throughout the separation. Secondly, the buffer ions can help to mask the active silanol sites on the stationary phase, reducing the opportunity for secondary interactions with the analyte.[7]
Data Summary Table: Troubleshooting Strategies
| Strategy | Rationale | Recommended Action | Expected Outcome |
| Mobile Phase pH Adjustment | Suppress ionization of the phenolic group and silanols.[1][6] | Lower pH to 2.5-3.0 using a suitable buffer (e.g., phosphate, formate).[5][6] | Significantly improved peak symmetry. |
| Column Selection | Minimize active silanol sites available for secondary interaction.[8][10] | Use a high-purity, end-capped (Type B) silica column.[10][11] | Reduced tailing and more reproducible results. |
| Mobile Phase Additives | Mask residual silanol activity. | Increase buffer concentration to 25 mM or add a neutral salt.[6] | Further improvement in peak shape. |
| System & Sample Optimization | Eliminate non-chemical causes of peak distortion.[5][13] | Match sample solvent to mobile phase, check for overload, minimize dead volume.[5][13] | Sharper, more symmetrical peaks. |
References
- 1. moravek.com [moravek.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. agilent.com [agilent.com]
- 5. uhplcs.com [uhplcs.com]
- 6. labcompare.com [labcompare.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 14. acdlabs.com [acdlabs.com]
- 15. Blogs | Restek [discover.restek.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromtech.com [chromtech.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 2-Methyl-4-nitrophenol
As a Senior Application Scientist, I often assist researchers in overcoming the final, yet critical, hurdle in their synthesis: purification. Achieving high purity of 2-Methyl-4-nitrophenol is essential for its use in pharmaceuticals, dyes, and agrochemicals, where isomeric impurities can drastically alter biological activity or product performance.[1][2]
This guide is structured to address the common challenges encountered when removing isomeric impurities. We will move from foundational knowledge in our FAQ section to specific, actionable troubleshooting guides for the most effective purification techniques.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers have about this compound and its impurities.
Q1: What are the most common isomeric impurities found in crude this compound?
A1: The primary impurities are other positional isomers formed during synthesis. The most common synthetic route is the electrophilic nitration of o-cresol (2-methylphenol).[1] Given that both the hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators, a mixture of products is almost inevitable. The most prevalent impurities you will encounter are:
-
2-Methyl-6-nitrophenol: Formed by nitration ortho to the hydroxyl group.
-
2-Methyl-4,6-dinitrophenol: A di-nitrated byproduct resulting from aggressive nitrating conditions.
-
Unreacted o-cresol: Residual starting material.
Q2: Why is removing these specific isomers so challenging?
A2: Isomers possess the same molecular formula and weight, leading to very similar physical properties. The challenge lies in exploiting the subtle differences in polarity, solubility, and boiling points that arise from the different spatial arrangements of the functional groups. For instance, an ortho-nitro group can form an intramolecular hydrogen bond with the adjacent hydroxyl group, which significantly lowers its boiling point and polarity compared to the intermolecular hydrogen bonding seen in this compound.[3]
Q3: What are the primary laboratory methods for purifying this compound?
A3: The two most effective and widely used methods in a research and development setting are Fractional Crystallization and Flash Column Chromatography .
-
Fractional Crystallization is excellent for processing larger quantities of material where the impurity profile is not overly complex. It leverages differences in the isomers' solubility in a specific solvent or solvent system.[4][5]
-
Flash Column Chromatography offers superior separation for complex mixtures or when the highest possible purity (>99.5%) is required. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) due to polarity differences.[6][7][8]
Q4: How can I accurately assess the purity of my sample both before and after purification?
A4: A multi-faceted approach is best for a reliable assessment.
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique to qualitatively assess purity and to develop a solvent system for column chromatography.[6]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis of non-volatile compounds like nitrophenols.[9]
-
Melting Point Analysis: A sharp melting point that matches the literature value (93-98 °C for this compound) is a strong indicator of high purity.[10][11] Impurities typically depress and broaden the melting range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for identifying the presence of isomers by looking for distinct aromatic splitting patterns and chemical shifts that differ from your target compound.
Method Selection Guide
The choice between crystallization and chromatography depends on your specific experimental needs. This decision tree illustrates a logical workflow for selecting the appropriate purification strategy.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Fractional Crystallization
Fractional crystallization is a powerful technique but requires careful solvent selection and execution.[4]
Q: I've performed a recrystallization, but my NMR still shows significant isomeric impurity. Why?
A: This is a common issue and usually points to one of two causes:
-
Poor Solvent Choice: The chosen solvent may dissolve both the desired product and the impurity equally well, or not provide a large enough solubility differential between hot and cold conditions. The ideal solvent should dissolve your target compound sparingly at low temperatures but readily at high temperatures, while the impurity remains soluble at low temperatures.[12]
-
Co-crystallization: The impurity may have been incorporated into the crystal lattice of your product. This happens when isomers have very similar shapes and intermolecular forces.
Solution Pathway:
-
Re-evaluate Your Solvent: Test a range of solvents and mixtures. For this compound, which is polar, consider solvent systems like ethanol/water, isopropanol, or toluene.[13][14] Create a solubility profile table to make an informed choice.
-
Slow Down the Cooling: Rapid cooling traps impurities. Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. This promotes the formation of larger, purer crystals.
-
Perform a Second Recrystallization: A second pass is often necessary to achieve high purity, especially if the initial impurity level was high.
Q: My product "oiled out" instead of forming crystals. What went wrong?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid.
-
Causality: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute-impurity mixture. It can also be caused by using too little solvent.
-
Solution: Re-heat the solution to dissolve the oil. Add more solvent to decrease the saturation point, and then attempt to cool it again, perhaps seeding it with a pure crystal if available. Alternatively, switch to a lower-boiling point solvent system.
| Problem | Primary Cause | Troubleshooting Action |
| Low Recovery/Yield | Solvent dissolves too much product at cold temperatures. | Use a less polar solvent or a mixed-solvent system where your compound has lower cold solubility. Ensure you are using the minimum amount of hot solvent required for dissolution.[13] |
| No Crystals Form | Solution is not sufficiently saturated; compound is too soluble. | Reduce the volume of the solvent by gentle heating and evaporation. Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation. |
| Colored Impurities Remain | Highly conjugated impurities are trapped in the crystals. | Perform a "hot filtration" step. Before cooling, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then filter through a pre-heated funnel with fluted filter paper to remove the charcoal and adsorbed impurities.[13] |
Troubleshooting Guide: Flash Column Chromatography
This technique provides the highest resolution for separating challenging isomers.[6][8]
Q: My isomeric impurities are co-eluting with my product on the column.
A: This indicates insufficient separation, or "resolution," on the column. The root cause is an unoptimized eluent (solvent) system.
-
Causality: The polarity of your eluent is too high, causing all compounds to travel quickly up the column with little interaction with the silica gel. Alternatively, the polarity might be too low, but the polarity difference between your isomers is too small for that specific solvent system to resolve.
-
Solution: Systematic TLC Optimization. Before running a column, you must optimize your eluent system using TLC.
-
Goal: Aim for a retention factor (Rf) of 0.25-0.35 for your target compound (this compound). The impurity spots should be clearly distinct.
-
Starting Point: Begin with a non-polar solvent like Hexane and a more polar one like Ethyl Acetate. A 4:1 Hexane:Ethyl Acetate mixture is a common starting point.
-
Adjustment:
-
If Rf is too high (spots run to the top), your eluent is too polar. Increase the proportion of hexane.
-
If Rf is too low (spots stay at the bottom), your eluent is not polar enough. Increase the proportion of ethyl acetate.
-
-
Q: My compound is streaking or "tailing" on the TLC plate and column.
A: Tailing is often caused by overloading the sample or strong acidic/basic interactions with the silica gel.
-
Causality: Phenols are acidic and can interact very strongly with the slightly acidic silica gel, leading to poor peak shape. Applying too much sample to the column in a wide band also causes streaking.
-
Solution:
-
Modify the Eluent: Add a small amount (~0.5-1%) of acetic acid to the eluent system. This protonates the silica surface and the phenol, reducing the strong ionic interactions and leading to sharper bands.
-
Proper Loading: Dissolve your crude product in the minimum possible amount of eluent or a more volatile solvent (like dichloromethane) and load it onto the column in a very narrow, concentrated band.
-
Caption: Standard workflow for flash column chromatography.
Experimental Protocols
Protocol 1: Fractional Crystallization using an Ethanol/Water System
This protocol is effective when this compound is the major component (>85%).
-
Dissolution: Place 5.0 g of the crude this compound in a 250 mL Erlenmeyer flask. Add 50 mL of 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Titration: While the solution is hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold 1:1 ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C or in a desiccator.
Protocol 2: Flash Column Chromatography
This protocol is ideal for separating complex isomeric mixtures.
-
Eluent Preparation: Based on prior TLC analysis (e.g., 3:1 Hexane:Ethyl Acetate), prepare an adequate volume of the eluent.
-
Column Packing: Select an appropriate size column. Prepare a slurry of silica gel in the eluent and carefully pour it into the column. Use gentle air pressure to pack the bed uniformly, ensuring no cracks or air bubbles are present. The packed silica should be about 6-8 inches high.
-
Sample Loading: Dissolve ~500 mg of the crude product in a minimal volume (~1-2 mL) of dichloromethane or the eluent. Carefully add this solution to the top of the silica bed.
-
Elution: Add the eluent to the column and apply gentle, steady pressure using a pump or house air. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. The less polar impurity (e.g., 2-Methyl-6-nitrophenol) will elute first, followed by the more polar product (this compound).[6]
-
Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Product Recovery: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 99-53-6 [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. rcprocess.se [rcprocess.se]
- 5. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. ukessays.com [ukessays.com]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. This compound 97 99-53-6 [sigmaaldrich.com]
- 11. chemwhat.com [chemwhat.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Stability of 2-Methyl-4-nitrophenol Stock Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 2-Methyl-4-nitrophenol stock solutions. Our goal is to equip you with the necessary knowledge to prepare, store, and utilize these solutions with confidence in your experimental results.
Introduction
This compound (CAS 99-53-6) is a yellow crystalline solid widely used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] Accurate and reproducible experimental outcomes are contingent upon the stability and integrity of the this compound stock solutions used. This guide will delve into the factors influencing the stability of these solutions and provide practical measures to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is sparingly soluble in water but readily dissolves in common organic solvents.[2] For most applications, ethanol, methanol, acetone, or acetonitrile are excellent choices.[1][3] The selection of the solvent should also consider its compatibility with your downstream experimental conditions.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the longevity of your stock solutions, they should be stored in tightly sealed, amber glass vials to protect from light. It is recommended to store them at a low temperature, typically 2-8°C, to minimize the rate of potential degradation reactions. For long-term storage, aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.
Q3: How long can I expect my this compound stock solution to be stable?
A3: The stability of a this compound stock solution is dependent on several factors, including the solvent used, storage temperature, and exposure to light. While there is no definitive universal expiration date, a properly prepared and stored solution in a suitable organic solvent can be expected to be stable for several weeks to months. However, for critical applications, it is highly recommended to perform periodic quality control checks or a formal stability study under your specific laboratory conditions.
Q4: Can I use a stock solution that has changed color?
A4: A noticeable change in the color of your stock solution, typically a darkening or shift to a deeper yellow or brownish hue, is a strong indicator of degradation. It is not recommended to use a discolored solution for quantitative experiments as the concentration of the active compound is likely no longer accurate. The color change is often associated with oxidation or photodegradation, leading to the formation of unknown impurities that could interfere with your assay.
Troubleshooting Guide
This section addresses common issues encountered with this compound stock solutions and provides a logical approach to troubleshooting.
Issue 1: Color Change in Solution
-
Observation: The initially pale-yellow stock solution has turned a darker yellow, orange, or brown.
-
Probable Cause: This is a classic sign of chemical degradation. The primary culprits are photodegradation and oxidation. Nitrophenols can undergo photo-ionization, especially when exposed to UV light, leading to the formation of phenoxyl radicals that can initiate further reactions.[4][5] Thermal degradation can also contribute to color changes, although it is generally less of a concern at standard storage temperatures.[1][6]
-
Solution:
-
Discard the solution: Do not use the discolored solution for any experiments where concentration is a critical parameter.
-
Prepare a fresh stock solution: Follow the recommended protocol for preparation.
-
Optimize storage: Store the new stock solution in an amber vial, protected from light, and at a reduced temperature (2-8°C). Consider purging the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.
-
Issue 2: Precipitation in the Stock Solution
-
Observation: Solid particles have formed in the stock solution, either upon storage or after being brought to room temperature.
-
Probable Cause:
-
Low Temperature Storage: If the solution was stored at a very low temperature (e.g., -20°C), the solubility of this compound in the chosen solvent might have been exceeded, leading to precipitation.
-
Solvent Evaporation: If the container was not properly sealed, some of the solvent may have evaporated, increasing the concentration of the solute beyond its solubility limit.
-
Chemical Degradation: In some cases, degradation products may be less soluble than the parent compound, leading to their precipitation.
-
-
Solution:
-
Warm the solution: Gently warm the solution to room temperature and sonicate or vortex to see if the precipitate redissolves. If it does, the issue was likely due to low-temperature storage. To prevent this in the future, consider storing at a slightly higher temperature (e.g., 4°C) or using a solvent in which this compound has higher solubility.
-
Check for solvent loss: If the volume of the solution appears to have decreased, solvent evaporation is the likely cause. In this case, the concentration is no longer accurate, and a fresh stock solution should be prepared.
-
If the precipitate does not redissolve: It is likely a degradation product. The solution should be discarded.
-
Data Presentation
| Parameter | Recommended Solvent | Storage Temperature | Light Protection |
| Short-Term Storage (< 1 month) | Ethanol, Methanol, Acetonitrile, Acetone | 2-8°C | Amber Vial |
| Long-Term Storage (> 1 month) | Anhydrous Acetonitrile or Acetone | -20°C (in single-use aliquots) | Amber Vial, Inert Atmosphere |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol
Materials:
-
This compound (solid, high purity)
-
Ethanol (anhydrous, ACS grade or higher)
-
Analytical balance
-
Volumetric flask (Class A)
-
Spatula
-
Amber glass vial with a screw cap
Procedure:
-
Calculate the required mass: For a 10 mM solution in 10 mL, the required mass of this compound (M.W. 153.14 g/mol ) is 15.314 mg.
-
Weigh the compound: Accurately weigh approximately 15.3 mg of this compound using an analytical balance and transfer it to a 10 mL volumetric flask.
-
Dissolve the compound: Add a small amount of ethanol to the volumetric flask and swirl gently to dissolve the solid.
-
Bring to volume: Once the solid is completely dissolved, add ethanol to the 10 mL mark of the volumetric flask.
-
Mix thoroughly: Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer and store: Transfer the solution to a labeled amber glass vial for storage.
Protocol 2: Performing a Basic Stability Study
This protocol outlines a simple approach to determine the stability of your stock solution under your specific laboratory conditions.
Materials:
-
Freshly prepared this compound stock solution
-
HPLC system with a UV detector[7]
-
C18 reversed-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
-
Multiple amber vials
Procedure:
-
Initial Analysis (Time 0): Immediately after preparing the stock solution, perform an HPLC analysis to determine the initial concentration and purity. This will serve as your baseline.
-
Aliquot and Store: Aliquot the stock solution into several amber vials to be stored under different conditions (e.g., room temperature on the benchtop, 4°C in the dark, -20°C).
-
Time Point Analysis: At regular intervals (e.g., 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.
-
HPLC Analysis: Allow the aliquot to come to room temperature and analyze it using the same HPLC method as in step 1.
-
Data Evaluation: Compare the concentration and purity of the stored samples to the initial (Time 0) sample. A significant decrease in concentration or the appearance of new peaks indicates degradation. A change of more than 5-10% is often considered significant.[8]
Visualization
Troubleshooting Logic for Stock Solution Instability
Caption: Troubleshooting workflow for common stock solution issues.
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a basic stability study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]
- 4. Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 2-Methyl-4-nitrophenol
Welcome to the technical support guide for navigating matrix effects in the LC-MS/MS analysis of 2-Methyl-4-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and mitigating the challenges posed by matrix interference. Our goal is to ensure the accuracy, sensitivity, and reproducibility of your analytical results.[1]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the analysis of this compound, providing concise and actionable answers.
Q1: What exactly is a "matrix effect" in the context of my this compound LC-MS/MS analysis?
A1: The matrix effect is the alteration of your analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] In simpler terms, other molecules in your sample (like salts, lipids, or proteins) can either suppress or enhance the signal of this compound at the mass spectrometer's ion source, leading to inaccurate quantification.[1][3][4] This interference doesn't mean your chromatography is poor; rather, it's a fundamental challenge in LC-MS/MS, especially with complex biological or environmental samples.[5][6]
Q2: I'm seeing lower than expected signal intensity for this compound. Could this be ion suppression?
A2: Yes, a consistently lower signal intensity, especially when analyzing samples in a complex matrix compared to a clean solvent, is a classic symptom of ion suppression.[1][7] This occurs when matrix components compete with this compound for ionization in the ESI source, reducing the number of analyte ions that reach the detector.[1][8] Other potential causes for weak signal intensity include inefficient ionization, or contamination in the ion source.[7]
Q3: My calibration curve for this compound is non-linear in matrix samples. What could be the cause?
A3: Non-linearity in calibration curves, particularly when compared to curves prepared in a neat solvent, is often a strong indicator of matrix effects.[6] The effect can be concentration-dependent, where the degree of suppression or enhancement changes as the concentration of both the analyte and co-eluting matrix components vary. This leads to a loss of the linear relationship between concentration and response.
Q4: How do the physicochemical properties of this compound influence matrix effects?
A4: this compound is a moderately polar, acidic compound.[9][10] Its properties influence its retention on a reversed-phase column and its ionization behavior. In negative ion mode ESI, it readily deprotonates. Matrix components with similar properties are more likely to co-elute and interfere. For instance, endogenous compounds with phenolic or acidic functionalities could compete for ionization. Its limited water solubility but good solubility in organic solvents also dictates the choice of extraction techniques, which in turn affects the types of matrix components that are co-extracted.[9]
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [11] |
| Molecular Weight | 153.14 g/mol | [12] |
| Melting Point | 93-98 °C | [10][12][13] |
| Appearance | Pale yellow crystalline solid | [9][13] |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether | [9] |
Q5: What are the most common sources of matrix effects when analyzing biological samples like plasma or urine?
A5: In biological fluids, the primary culprits for matrix effects are phospholipids from cell membranes and proteins.[14][15][16] Salts, endogenous metabolites, and administered drugs or their metabolites also contribute significantly.[17] Phospholipids are particularly problematic as they are often retained on reversed-phase columns and can elute over a broad range, causing ion suppression.[15][18][19]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to matrix effects during your this compound analysis.
Issue 1: Poor Reproducibility of Results Between Samples
-
Symptom: You observe significant variation in the peak area or calculated concentration of this compound in replicate injections of the same sample or across different samples from the same batch.
-
Underlying Cause: This often points to variable matrix effects between samples. The composition of biological matrices can differ slightly from one sample to another, leading to inconsistent ion suppression or enhancement.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects Quantitatively: Perform a post-extraction addition experiment (see Protocol 1) to determine the extent of the matrix effect.
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[5][20][21] A SIL-IS for this compound (e.g., ¹³C₆-labeled) will co-elute and experience nearly identical ionization effects as the analyte, thereby correcting for variability.[20][22][23]
-
Improve Sample Preparation: Enhance your sample cleanup to remove more interfering components. Consider switching from a simple protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][24]
-
Issue 2: Loss of Sensitivity Over an Analytical Run
-
Symptom: The signal intensity for this compound and its internal standard gradually decreases over a sequence of injections.
-
Underlying Cause: This is often due to the accumulation of non-volatile matrix components, such as phospholipids, in the ion source or on the analytical column.[6][18][19] This buildup can lead to a progressive decline in ionization efficiency and chromatographic performance.[18][19]
-
Troubleshooting Steps:
-
Implement Phospholipid Removal: Use specialized sample preparation products like HybridSPE® or Phree™ phospholipid removal plates, which combine protein precipitation with the removal of phospholipids.[14][16][19][25]
-
Optimize Chromatography: Modify your gradient to include a high-organic wash at the end of each run to elute late-eluting matrix components.
-
Clean the Ion Source: Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations.
-
Issue 3: Peak Shape Tailing or Splitting
-
Symptom: The chromatographic peak for this compound shows significant tailing or appears as a split peak.
-
Underlying Cause: While this can be a chromatographic issue, severe matrix effects can also impact peak shape.[2] Co-eluting matrix components can interfere with the interaction of the analyte with the stationary phase. In some cases, interactions with metal components in the HPLC system (e.g., the column frit) can cause peak tailing for compounds that can chelate, although this is less common for this compound.[26]
-
Troubleshooting Steps:
-
Qualitative Assessment of Matrix Effects: Use the post-column infusion technique (see Protocol 2) to identify regions of ion suppression or enhancement in your chromatogram.[5][27] If the analyte peak elutes in a region of significant suppression, this is likely contributing to the problem.
-
Adjust Chromatographic Selectivity: Change the mobile phase composition (e.g., switch from methanol to acetonitrile or vice-versa), adjust the pH, or try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to move the analyte peak away from the interfering matrix components.[5]
-
Section 3: Experimental Protocols & Workflows
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
This protocol allows for the quantitative determination of ion suppression or enhancement.
Objective: To calculate the Matrix Factor (MF) for this compound in your specific matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound at a known concentration (e.g., mid-QC level) into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank matrix through your entire sample preparation procedure. After the final extraction step, spike the extracts with this compound to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix with this compound at the same concentration as Set A before starting the sample preparation procedure. (This set is for determining recovery, not matrix effect directly).
-
-
Analysis: Inject all samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculation:
-
Matrix Factor (MF): MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Recovery (RE): RE = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)
-
Matrix Effect (%): ME (%) = (MF - 1) * 100
-
Interpretation of Results:
| Matrix Factor (MF) | Matrix Effect (%) | Interpretation |
| MF = 1 | 0% | No matrix effect |
| MF < 1 | Negative % | Ion Suppression |
| MF > 1 | Positive % | Ion Enhancement |
A value less than 100% for the matrix effect indicates ion suppression, while a value greater than 100% signifies ion enhancement.[17]
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This experiment helps visualize the regions of ion suppression or enhancement across the chromatographic run.[27][28]
Objective: To identify at which retention times matrix components cause ion suppression or enhancement.
Methodology:
-
System Setup:
-
Use a T-connector to introduce a constant flow of a standard solution of this compound into the eluent stream between the analytical column and the mass spectrometer.
-
The infusion pump should deliver the standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
-
Analysis:
-
Begin infusing the this compound standard and acquire data on the mass spectrometer to establish a stable baseline signal.
-
While continuing the infusion, inject a blank, extracted matrix sample onto the LC column and run your chromatographic gradient.
-
-
Data Interpretation:
-
Monitor the signal for this compound. Any deviation from the stable baseline indicates a matrix effect.
-
A dip in the baseline signifies ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement.
-
This allows you to see if the retention time of this compound coincides with a region of significant matrix interference.[4]
Workflow for Mitigating Matrix Effects
The following diagram illustrates a systematic approach to addressing matrix effects in your analysis of this compound.
Caption: A workflow for identifying, mitigating, and validating matrix effects.
Section 4: Advanced Mitigation Strategies
If basic troubleshooting and standard protocols are insufficient, consider these advanced strategies.
Strategy 1: Matrix-Matched Calibration
When a stable isotope-labeled internal standard is not available, creating calibration standards in a blank matrix that is representative of the study samples can effectively compensate for matrix effects.[1] This approach ensures that the standards and the unknown samples experience similar levels of ion suppression or enhancement, leading to more accurate quantification.
Strategy 2: Sample Dilution
A simple yet often effective method to reduce matrix effects is to dilute the sample extract.[5][28] This reduces the concentration of interfering matrix components introduced into the ion source. However, this is only feasible if the concentration of this compound is high enough to remain above the method's limit of quantification after dilution.
Strategy 3: Modifying Ionization
-
Switching Polarity: If analyzing in negative ion mode, try positive ion mode (and vice versa), if this compound shows any response. The interfering compounds may ionize preferentially in one polarity, leaving the other relatively free from interference.[8][17]
-
Alternative Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[4][8] If your instrument is equipped with an APCI source, it may provide a more robust response for this compound, which is amenable to this ionization technique.
Strategy 4: Chromatographic Solutions
-
UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide sharper, narrower peaks. This increased peak capacity can improve the separation between this compound and interfering matrix components.[29]
-
2D-LC: Two-dimensional liquid chromatography offers a powerful way to enhance selectivity. A "heart-cutting" approach can be used where the fraction containing this compound from the first dimension column is selectively transferred to a second column with a different stationary phase for further separation, effectively removing the vast majority of the matrix.[29]
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. zefsci.com [zefsci.com]
- 8. providiongroup.com [providiongroup.com]
- 9. guidechem.com [guidechem.com]
- 10. This compound | 99-53-6 [chemicalbook.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. chemwhat.com [chemwhat.com]
- 13. westliberty.edu [westliberty.edu]
- 14. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 15. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [discover.restek.com]
- 16. learning.sepscience.com [learning.sepscience.com]
- 17. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 21. crimsonpublishers.com [crimsonpublishers.com]
- 22. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 23. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
Technical Support Center: Preventing Degradation of 2-Methyl-4-nitrophenol During Sample Preparation
Welcome to the technical support center for handling 2-Methyl-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals who work with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of this compound throughout your sample preparation workflows.
Introduction to this compound Stability
This compound (MNP) is a nitrophenol derivative used in various industrial and research applications.[1][2] It is a yellow crystalline solid with limited solubility in water but is soluble in organic solvents like ethanol and acetone.[3] Structurally, it is a nearly planar molecule.[2][4] The stability of MNP is a critical factor in obtaining accurate and reproducible analytical results. Like many nitrophenols, it is susceptible to degradation under specific environmental conditions, which can compromise experimental outcomes. Understanding the factors that influence its degradation is the first step toward prevention.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by several factors:
-
pH: Extreme pH conditions, particularly alkaline environments, can lead to the formation of phenolate ions, which may be more susceptible to oxidation. For the related compound 4-nitrophenol, the degradation rate has been shown to be pH-dependent.[5]
-
Light Exposure: Photodegradation can occur, especially under UV light. This process often involves the generation of reactive oxygen species that attack the aromatic ring.[6]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[3] It is recommended to store the compound in a cool, dry place.[7]
-
Oxidizing and Reducing Agents: MNP is incompatible with strong oxidizing agents.[8] It can also be chemically reduced. For instance, its reduction is catalyzed by gold nanoparticles.[1] The nitro group is susceptible to reduction to an amino group.[9][10]
-
Microbial Activity: In environmental or biological samples, microorganisms can degrade MNP.[6][11][12]
Q2: How should I store my this compound standards and samples to ensure stability?
A2: Proper storage is crucial for preventing degradation.
-
Standards: Solid this compound should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from light.[3][7][8] An inert atmosphere is recommended for long-term storage.[1][13]
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like methanol or acetonitrile and store them in amber glass vials at a low temperature, typically 2-8°C.
-
Prepared Samples: If immediate analysis is not possible, store prepared samples at low temperatures (e.g., 4°C or -20°C) and protect them from light to minimize degradation. The appropriate storage temperature will depend on the sample matrix and the expected time until analysis.
Q3: I am seeing variable results in my HPLC analysis. Could this be due to degradation during sample preparation?
A3: Yes, inconsistent results are a common symptom of analyte degradation. If you observe poor peak shape, decreased peak area, or the appearance of unexpected peaks in your chromatograms, it is highly probable that your compound is degrading. This variability can be introduced at any stage of sample preparation, from extraction to final analysis. A systematic evaluation of your sample handling procedure is recommended.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to this compound degradation during sample preparation.
Issue 1: Low Analyte Recovery After Sample Extraction
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Degradation due to pH of the extraction solvent. | The phenolic hydroxyl group of this compound is acidic. In basic solutions, it will deprotonate to form a phenolate ion, which can be more prone to oxidation. Action: Measure the pH of your sample and extraction solvent. If necessary, adjust the pH to a neutral or slightly acidic range (pH 4-6) before extraction. For liquid-liquid extractions, acidifying the aqueous phase can improve the partitioning of the neutral form into an organic solvent. |
| Thermal degradation during solvent evaporation. | High temperatures used to evaporate solvents can lead to the breakdown of the analyte. Action: Use a gentle stream of nitrogen or a vacuum concentrator at a low temperature (e.g., < 40°C) for solvent evaporation. This minimizes thermal stress on the compound. |
| Oxidation by components in the sample matrix. | Some sample matrices may contain oxidizing agents that can react with this compound. Action: Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your sample or extraction solvent. These compounds act as sacrificial agents, protecting the analyte from oxidation.[14] |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Photodegradation during sample handling. | Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to the formation of degradation products. Action: Work in an area with reduced light or use amber-colored labware to protect your samples. Minimize the time samples are exposed to light. |
| Reaction with derivatizing agents (if used). | While not always necessary for HPLC analysis of nitrophenols, derivatization for GC analysis can sometimes lead to side reactions if conditions are not optimized. Action: If using derivatization, carefully optimize the reaction conditions (temperature, time, reagent concentration). Ensure the reaction goes to completion and that no unwanted byproducts are formed. For HPLC, direct analysis without derivatization is often preferred.[15] |
| Microbial degradation in biological or environmental samples. | Bacteria and other microorganisms can metabolize this compound, leading to the formation of various metabolites.[11][12] Action: For biological samples, process them as quickly as possible after collection. If storage is necessary, freeze the samples to inhibit microbial activity. For environmental samples, consider filtration to remove microorganisms. |
Issue 3: Poor Reproducibility Between Replicates
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Inconsistent sample handling time. | The extent of degradation can be time-dependent. Variations in the time taken for sample preparation can lead to different levels of degradation between replicates. Action: Standardize your sample preparation workflow to ensure that all samples are processed for a consistent amount of time. |
| Contamination of solvents or reagents. | Impurities in solvents or reagents, such as peroxides in ethers or trace metals, can catalyze degradation reactions. Action: Use high-purity, HPLC-grade solvents and fresh reagents. Test for peroxides in solvents like diethyl ether and THF before use. |
| Adsorption to container surfaces. | This compound can potentially adsorb to the surfaces of plastic or glass containers, especially at low concentrations. This can lead to variable losses. Action: Use silanized glass vials or polypropylene tubes to minimize adsorption. Rinsing containers with the sample solvent before use can also help. |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis
This protocol provides a basic framework for the preparation of samples containing this compound for analysis by High-Performance Liquid Chromatography (HPLC).
-
Sample Collection and Storage:
-
Collect the sample in an appropriate container (amber glass is recommended).
-
If not analyzing immediately, store the sample at 4°C and protect it from light. For long-term storage, -20°C is preferable.
-
-
Extraction (Example: Liquid-Liquid Extraction from an Aqueous Matrix):
-
To a known volume of the aqueous sample, adjust the pH to ~3-4 with a suitable acid (e.g., formic acid).
-
Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate or methylene chloride).[16]
-
Vortex or shake vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate the phases.
-
Carefully collect the organic layer.
-
Repeat the extraction process on the aqueous layer to improve recovery.
-
Combine the organic extracts.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitute the residue in a known volume of the mobile phase or a compatible solvent (e.g., methanol or acetonitrile).[15]
-
-
Filtration and Analysis:
-
Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter.[15]
-
Inject an aliquot of the filtered sample into the HPLC system.
-
Data Summary Table: HPLC and GC Methods for Nitrophenol Analysis
The choice of analytical technique depends on the specific requirements of the analysis. Below is a comparison of typical performance characteristics for HPLC and GC for the analysis of structurally similar nitrophenols.[15]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Typical Detector | Photodiode Array (PDA) or UV-Vis | Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS) |
| Sample Derivatization | Not typically required | Often required to improve volatility |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | < 0.1 µg/mL (ECD/MS) |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Visualizing the Degradation Prevention Workflow
The following diagram illustrates the key decision points and actions to prevent the degradation of this compound during sample preparation.
Caption: Workflow for preventing this compound degradation.
References
- 1. This compound | 99-53-6 [chemicalbook.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Page loading... [guidechem.com]
- 4. 2-Methyl-4-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. westliberty.edu [westliberty.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. 99-53-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. jes.or.jp [jes.or.jp]
- 15. benchchem.com [benchchem.com]
- 16. phmethods.net [phmethods.net]
Technical Support Center: Column Chromatography Conditions for 2-Methyl-4-nitrophenol Purification
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Methyl-4-nitrophenol. It provides field-proven insights, detailed protocols, and robust troubleshooting advice to navigate the complexities of column chromatography for this specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most effective and widely used stationary phase for the purification of polar aromatic compounds like this compound.[1][2][3] Its polar surface provides strong interaction with the hydroxyl and nitro functional groups, allowing for effective separation from less polar impurities. In cases where the compound shows instability or irreversible adsorption, neutral alumina can be considered as an alternative.[4]
Q2: What is a good starting mobile phase (eluent) for this purification?
A2: A solvent system of ethyl acetate in hexane is the recommended starting point. Due to the polarity of this compound, a mobile phase with a polar component is necessary for elution. Begin by developing a solvent system using Thin Layer Chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for the target compound.[5] A typical starting point for TLC analysis would be 20-30% ethyl acetate in hexane.
Q3: How should I prepare and load my crude sample onto the column?
A3: There are two primary methods for sample loading: wet loading and dry loading.
-
Wet Loading: This is suitable if your crude product dissolves readily in the initial mobile phase. Dissolve the sample in the absolute minimum amount of the eluent (or a slightly more polar solvent like dichloromethane if necessary) and carefully pipette it onto the top of the packed column.[6]
-
Dry Loading: This method is preferred if your compound has poor solubility in the eluent or if you need to use a strong solvent for dissolution.[6] To dry load, dissolve your crude sample in a suitable solvent (e.g., acetone or dichloromethane), add a small amount of silica gel (approx. 5-10 times the mass of your sample), and evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[6]
Q4: My compound is a yellow solid. How can I track it on the column?
A4: this compound is a pale yellow crystalline solid.[7] This inherent color can be advantageous, allowing for visual tracking of the band as it moves down the column. However, you should never rely solely on visual tracking. Always collect fractions systematically and analyze them by TLC to confirm the presence and purity of your compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound.
Problem 1: The compound is not eluting from the column.
-
Probable Cause: The mobile phase is not polar enough. The strong interactions between the polar this compound and the silica gel are preventing it from being carried down the column by a non-polar eluent.
-
Solution: Gradually increase the polarity of the mobile phase.[4] If you started with 10% ethyl acetate in hexane, try increasing to 20%, then 30%, and so on. This is known as a step-gradient elution. Monitor the elution with TLC after each increase in polarity.
Problem 2: All compounds are eluting together in the solvent front.
-
Probable Cause: The mobile phase is too polar. The eluent is so effective at dissolving all components of the mixture that it washes them through the column without any effective separation on the stationary phase.
-
Solution: Start again with a much less polar mobile phase. If you used 50% ethyl acetate in hexane, try reducing it to 10% or 20%. The goal is to find a system where your target compound moves off the baseline but is well-separated from impurities on a TLC plate.[4]
Problem 3: The separation is poor, and fractions are mixed (overlapping spots on TLC).
-
Probable Causes & Solutions:
-
Column Overloading: You have loaded too much crude material onto the column. This saturates the stationary phase, leading to broad bands that cannot be resolved. Solution: Reduce the amount of sample loaded. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude sample.
-
Poor Column Packing: Air bubbles, cracks, or an uneven surface in the silica bed create channels where the solvent and sample can flow through without proper interaction, ruining the separation. Solution: Ensure the column is packed carefully and uniformly. Tapping the column gently as the slurry settles can help create a homogenous bed. Add a thin layer of sand on top of the silica to prevent disturbance when adding solvent.[1]
-
Inappropriate Solvent System: The chosen solvent system may not be capable of resolving the components. Solution: Re-evaluate your mobile phase with TLC. Try different solvent combinations (e.g., dichloromethane/hexane, or adding a small percentage of methanol to an ethyl acetate/hexane mixture for very polar impurities).
-
Problem 4: The compound appears to be degrading on the column (streaking on TLC, low recovery).
-
Probable Cause: this compound, being a phenol, is weakly acidic. Standard silica gel is also acidic and can sometimes catalyze the decomposition of sensitive compounds.[4][5]
-
Solutions:
-
Deactivate the Silica Gel: Before loading the sample, flush the packed column with the initial mobile phase containing a small amount (0.5-1%) of a modifier like triethylamine to neutralize the most acidic sites.[5] However, be aware that this makes the mobile phase basic. A better approach for an acidic compound might be to ensure the chromatography is performed quickly.
-
Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel and may be more suitable for acid-sensitive compounds.[5]
-
Work Quickly: Do not let the sample sit on the column for extended periods. Prepare the column, load the sample, and run the chromatography without delay.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common column chromatography issues.
Experimental Protocol & Data
Data Summary: Recommended Purification Parameters
| Parameter | Recommendation | Rationale & Comments |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for polar organic compounds.[1][2] |
| Mobile Phase | Hexane / Ethyl Acetate | Offers a good polarity range for effective elution. |
| TLC Development | 20-30% Ethyl Acetate in Hexane | A good starting point to find an optimal Rf value. |
| Target Rf Value | ~0.2 - 0.4 | Provides the best balance for good separation on a column.[5] |
| Sample Loading | Dry Loading | Recommended for compounds with moderate to low solubility in the eluent, ensuring a narrow starting band.[6] |
| Elution Mode | Isocratic or Step-Gradient | Start isocratically with the TLC-determined solvent. If separation is difficult, a gradual increase in polarity (gradient) may be required.[4] |
Step-by-Step Purification Protocol
1. Slurry Preparation and Column Packing: a. Choose an appropriately sized glass column. b. Place a small plug of cotton or glass wool at the bottom, then add a ~1 cm layer of clean sand. c. In a separate beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).[8] d. With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use additional eluent to rinse all the silica into the column. e. Gently tap the side of the column to ensure the silica packs into a uniform, dense bed without cracks or air bubbles. f. Once the silica has settled, add another ~1 cm layer of sand on top to protect the surface.[1] g. Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading (Dry Method): a. Dissolve the crude this compound in a minimal amount of a volatile solvent like acetone. b. Add silica gel (approximately 5-10 times the mass of the crude product) to this solution. c. Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6] d. Carefully add this powder to the top of the packed column, creating a thin, even layer.
3. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column using a pipette to avoid disturbing the surface. b. Fill the column with the eluent and open the stopcock to begin the elution. Maintain a constant level of solvent above the silica bed. c. Collect the eluting solvent in systematically numbered test tubes or flasks (fractions). d. If your target compound is not eluting, you can switch to a more polar mobile phase (e.g., increase the percentage of ethyl acetate). This is a step-gradient elution.
4. Fraction Analysis: a. Analyze the collected fractions using TLC. Spot each fraction on a TLC plate alongside a sample of your crude starting material. b. Visualize the spots under a UV lamp. c. Combine the fractions that contain the pure this compound. d. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Safety Information
-
This compound: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[9][10] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Solvents: Hexane, ethyl acetate, and dichloromethane are flammable and/or volatile. Avoid inhalation of vapors and ensure there are no ignition sources nearby. All handling should be performed in a fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. ukessays.com [ukessays.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. westliberty.edu [westliberty.edu]
- 10. This compound | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]
Interference from other phenolic compounds in 2-Methyl-4-nitrophenol analysis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the analysis of 2-Methyl-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of interference from other phenolic compounds. We provide in-depth, experience-based answers and validated protocols to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common phenolic compounds that interfere with this compound analysis?
Interference in the analysis of this compound (also known as 4-Nitro-o-cresol, CAS 99-53-6) primarily arises from compounds with similar structural and physicochemical properties.[1][2][3] The most common interferents include:
-
Structural Isomers: Compounds with the same molecular formula (C₇H₇NO₃) but different arrangements, such as 3-Methyl-4-nitrophenol, are notoriously difficult to separate due to nearly identical polarity and mass.[4]
-
Other Nitrophenol Derivatives: Simpler nitrophenols like 2-nitrophenol and 4-nitrophenol can co-elute or have overlapping spectral signals, especially in complex matrices.[5][6]
-
Related Phenolic Compounds: Other phenols present in samples, such as cresols, p-hydroxybenzoic acid, and hydroquinone, can interfere, particularly in methods with limited selectivity like UV-Vis spectrophotometry or in chromatographic methods that are not fully optimized.[7][8]
The core issue is that these compounds share the phenolic hydroxyl group and aromatic ring, leading to similar retention behavior in reversed-phase chromatography and comparable UV absorbance profiles.
Q2: Why is interference from other phenolic compounds such a critical issue for analytical accuracy?
Interference directly compromises the integrity of analytical data, leading to several critical errors:
-
Inaccurate Quantification: Co-eluting peaks in chromatography result in an artificially inflated signal for the analyte, leading to an overestimation of its concentration.[9]
-
False Positives: A peak from an interfering compound can be misidentified as this compound, especially if relying solely on retention time for identification.
-
Poor Method Precision and Reproducibility: Variable levels of interfering compounds across different samples will lead to inconsistent and unreliable results.
These issues are particularly detrimental in regulated environments, such as pharmaceutical development or environmental monitoring, where accuracy is paramount.
Q3: Which analytical techniques are most susceptible to this type of interference?
The susceptibility to interference varies significantly with the analytical method employed:
-
UV-Vis Spectrophotometry: This technique is highly non-selective. Any compound in the sample that absorbs light at the same wavelength as this compound will contribute to the signal, making this method unreliable for complex mixtures without extensive sample cleanup.[10][11]
-
High-Performance Liquid Chromatography (HPLC) with UV/DAD: This is the most common method. While more selective than spectrophotometry, it is still prone to interference from compounds with similar retention times (co-elution).[9][12] A Diode Array Detector (DAD) can help by providing spectral information to assess peak purity, but it cannot resolve fully co-eluting peaks.
-
Gas Chromatography (GC): GC analysis of phenols often requires derivatization to increase volatility.[10] Interference can still occur if compounds have similar boiling points or chromatographic behavior after derivatization. Coupling GC with Mass Spectrometry (GC-MS) significantly improves selectivity.
Troubleshooting Guide: Resolving Common Interference Issues
This section addresses specific problems you may encounter during your analysis and provides actionable solutions grounded in scientific principles.
Problem 1: My HPLC chromatogram shows a broad or tailing peak for this compound, but the standard looks fine.
-
Primary Suspected Cause: Co-elution with an interfering phenolic compound. The presence of a hidden overlapping peak can distort the shape of the main analyte peak.
-
Troubleshooting Steps & Scientific Rationale:
-
Modify Mobile Phase pH: The ionization state of phenolic compounds is pH-dependent. Adjusting the pH of the mobile phase (e.g., adding 0.1% formic or acetic acid) can alter the hydrophobicity of the analyte and interferents differently, thereby improving separation on a reversed-phase column.[13] A lower pH suppresses the ionization of the phenolic hydroxyl group, typically leading to longer retention times and potentially resolving co-eluting species.
-
Adjust Mobile Phase Gradient: If using a gradient, make it shallower around the elution time of your analyte. A slower increase in the organic solvent percentage increases the resolution between closely eluting compounds.
-
Check Peak Purity: If you have a Diode Array Detector (DAD), use the peak purity analysis function. This tool compares UV-Vis spectra across the peak. A "pure" peak will have consistent spectra, while a co-eluting peak will show spectral dissimilarities.
-
Problem 2: I'm seeing an unexpected peak very close to my this compound peak, leading to inconsistent integration.
-
Primary Suspected Cause: Presence of a structural isomer, such as 3-Methyl-4-nitrophenol.
-
Troubleshooting Steps & Scientific Rationale:
-
Enhance Chromatographic Selectivity:
-
Change Column Chemistry: If a standard C18 column is not providing sufficient resolution, switch to a column with a different stationary phase. A Phenyl-Hexyl phase, for instance, offers alternative selectivity through π-π interactions with the aromatic rings of the phenols, which can be sufficient to resolve isomers.
-
Lower the Column Temperature: Reducing the column temperature (e.g., from 35°C to 25°C) can sometimes enhance the subtle interaction differences between isomers and the stationary phase, improving separation.
-
-
Confirm with Mass Spectrometry (MS): The most definitive way to confirm the presence of an isomer is to use a mass-selective detector (HPLC-MS). While isomers have the same molecular weight, their fragmentation patterns in MS/MS might differ, allowing for confirmation and selective quantification.[10][14]
-
Problem 3: The baseline of my chromatogram is noisy, or I have a high background, making it difficult to quantify low-level analytes.
-
Primary Suspected Cause: Matrix effects from complex sample composition (e.g., biological fluids, environmental extracts). Sugars, proteins, and other organic acids can all contribute to high background.[15]
-
Troubleshooting Steps & Scientific Rationale:
-
Implement a Robust Sample Cleanup: The most effective solution is to remove the interfering matrix components before injection. Solid-Phase Extraction (SPE) is the industry standard for this purpose.[15][16][17] An SPE procedure effectively isolates analytes of interest from a complex sample matrix.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective. For instance, extracting 3-methyl-4-nitrophenol from urine with ethyl acetate instead of acetonitrile was shown to reduce the co-extraction of water-soluble interfering components.[18]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving interference issues in your analysis.
Caption: Troubleshooting Decision Tree for Phenolic Interference.
Core Methodologies & Protocols
Data Presentation: Properties of Target Analyte and Key Interferents
Understanding the physicochemical properties of your analyte and potential interferents is crucial for developing a selective method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Notes on Separation |
| This compound | C₇H₇NO₃ | 153.14 | ~7.43 | Target Analyte.[1][3] |
| 3-Methyl-4-nitrophenol | C₇H₇NO₃ | 153.14 | Similar to analyte | Isomer; very difficult to separate. Requires highly selective column or optimized mobile phase.[4] |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | ~7.15 | Different molecular weight allows for MS differentiation. Generally elutes earlier than methyl-substituted versions in RP-HPLC.[6][19] |
| p-Cresol | C₇H₈O | 108.14 | ~10.26 | Lacks the nitro group, making it much less polar. Will likely have a very different retention time but could interfere in non-selective methods.[8] |
| p-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | ~4.58 | Carboxylic acid group makes its retention highly pH-dependent. Can be separated by adjusting mobile phase pH.[8] |
Experimental Protocol 1: Sample Cleanup via Solid-Phase Extraction (SPE)
This protocol is a self-validating system for removing polar and non-polar interferences from aqueous samples prior to HPLC analysis.
Objective: To isolate this compound from a complex aqueous matrix.
Materials:
-
Reversed-phase SPE Cartridge (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC Grade)
-
Deionized Water (HPLC Grade)
-
Sample, pH adjusted to ~3 with formic acid
-
Elution Solvent (e.g., Acetonitrile or Methanol)
-
SPE Vacuum Manifold
Procedure:
-
Cartridge Conditioning (Solvation and Equilibration):
-
Causality: This step activates the C18 stationary phase, ensuring proper interaction with the analyte.
-
Pass 5 mL of Methanol through the cartridge. Do not let the cartridge run dry.
-
Pass 5 mL of Deionized Water (pH ~3) through the cartridge to equilibrate the stationary phase with the loading conditions. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Causality: At a low pH, the phenolic analyte is in its neutral form and will be retained by the non-polar C18 stationary phase via hydrophobic interactions.
-
Load up to 10 mL of the pH-adjusted sample onto the cartridge at a slow flow rate (~1-2 mL/min).
-
-
Washing (Interference Removal):
-
Causality: This step removes polar, water-soluble impurities that were not retained by the C18 phase, while the analyte of interest remains bound.
-
Pass 5 mL of Deionized Water through the cartridge to wash away salts and other polar interferences.
-
Optional: If less polar interferences are suspected, a weak organic wash (e.g., 5% Methanol in water) can be used. This must be carefully optimized to avoid eluting the analyte.
-
-
Elution (Analyte Recovery):
-
Causality: A strong organic solvent disrupts the hydrophobic interaction between the analyte and the stationary phase, releasing the analyte for collection.
-
First, dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
Place a collection tube in the manifold.
-
Elute the retained this compound with 2 x 2 mL aliquots of Methanol or Acetonitrile. Collect the eluate.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known, small volume (e.g., 500 µL) of the initial HPLC mobile phase for injection.
-
Experimental Protocol 2: Optimized HPLC-DAD Method for Isomer Separation
Objective: To achieve baseline separation of this compound from its isomers and other related phenolic compounds.
Instrumentation & Reagents:
-
HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Reference standards for all potential analytes and interferents.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 10 µL | |
| DAD Wavelengths | Monitor: 320 nm. Range: 210-400 nm. | 320 nm provides good sensitivity for nitrophenols. The full range allows for peak purity assessment and spectral identification. |
| Gradient | 0-2 min: 20% B2-15 min: 20% to 50% B15-17 min: 50% to 90% B17-20 min: Hold at 90% B20-21 min: 90% to 20% B21-25 min: Re-equilibrate at 20% B | A shallow gradient is used to maximize resolution between closely eluting isomers. |
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rapid and sensitive determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, parathion-methyl, fenitrothion, and parathion-ethyl by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Removal of interfering phenolic compounds in the analysis of drugs in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. This compound 97 99-53-6 [sigmaaldrich.com]
- 15. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. phmethods.net [phmethods.net]
- 19. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Trace Analysis of 2-Methyl-4-nitrophenol
Welcome to the Technical Support Center for the trace analysis of 2-Methyl-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the challenges encountered during the quantitative analysis of this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to empower you to achieve reliable and sensitive results.
Introduction: The Challenge of this compound Trace Analysis
This compound is a compound of interest in various fields, including environmental monitoring and as a metabolite in toxicological studies. Its accurate quantification at trace levels presents several analytical challenges. These include its polarity, potential for thermal degradation, and the complexity of sample matrices. This guide will provide a structured approach to overcoming these challenges, focusing on enhancing sensitivity and ensuring the robustness of your analytical methods.
Part 1: Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
A: Peak tailing for polar compounds like this compound is a common issue in reversed-phase HPLC. The primary causes are secondary interactions with the stationary phase and issues with the mobile phase or column condition.
-
Causality: The phenolic hydroxyl group and the nitro group make this compound a polar analyte. In reversed-phase chromatography, the primary separation mechanism is hydrophobic interaction with the C18 stationary phase. However, residual silanol groups on the silica backbone of the stationary phase can interact with the polar functional groups of your analyte through hydrogen bonding. This secondary interaction is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in a tailed peak.[1][2]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of both the analyte and the silanol groups is pH-dependent. At a higher pH, the phenolic hydroxyl group of this compound (pKa ~7.5) will be deprotonated, increasing its polarity and potential for interaction. Similarly, silanol groups (pKa ~3.5-4.5) will be ionized at higher pH values, creating active sites for secondary interactions.[2]
-
Recommendation: Buffer your mobile phase to an acidic pH, typically between 2.5 and 4.0.[1] This will suppress the ionization of the silanol groups and ensure that this compound is in its neutral form, minimizing secondary interactions.[1] Acetate or phosphate buffers are commonly used for this purpose.[3]
-
-
Use of an End-Capped Column: Not all C18 columns are created equal. "End-capping" is a process where the residual silanol groups are chemically bonded with a small, less-polar group (like a trimethylsilyl group) to make them inert.
-
Recommendation: If you are not already, switch to a high-quality, end-capped C18 column. This will significantly reduce the availability of active silanol sites for secondary interactions.[1]
-
-
Mobile Phase Modifiers: Adding a small amount of a competing base to the mobile phase can help to mask the active silanol sites.
-
Recommendation: Consider adding a low concentration (e.g., 0.1%) of triethylamine (TEA) to your mobile phase. TEA will preferentially interact with the silanol groups, effectively shielding them from your analyte. Be aware that TEA can be difficult to wash out of a column and may affect its performance for other analyses.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Q: My peak is fronting. What does this indicate and how can I fix it?
A: Peak fronting is less common than tailing but can occur due to column overload, poor sample solubility in the mobile phase, or a collapsed column bed.
-
Causality and Solutions:
-
Column Overload: Similar to tailing, injecting a sample that is too concentrated can lead to fronting. Solution: Dilute your sample.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak. Solution: Whenever possible, dissolve your sample in the mobile phase.
-
Column Void or Collapse: A physical void at the head of the column can cause the sample to be distributed unevenly, leading to peak distortion. Solution: This usually requires replacing the column. Using a guard column can help extend the life of your analytical column.
-
Gas Chromatography (GC) Troubleshooting
Issue 2: Poor Sensitivity and Peak Shape
Q: I am not getting enough sensitivity for this compound in my GC analysis, and the peaks are broad and tailing. What should I do?
A: The low volatility and polar nature of this compound make its direct analysis by GC challenging. The phenolic hydroxyl group can interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity.[5][6]
-
Causality: Active sites, such as silanol groups in the injector liner and on the column stationary phase, can adsorb the polar analyte, leading to peak tailing and loss of signal.[5]
-
Troubleshooting Steps:
-
Derivatization: This is the most effective way to improve the GC analysis of polar compounds like this compound. Derivatization involves chemically modifying the analyte to make it more volatile and less polar.[5][6]
-
Recommendation: Silylation is a common and effective derivatization technique for phenols.[7] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen on the hydroxyl group with a non-polar silyl group.[7][8] This reduces interactions with active sites and improves peak shape and sensitivity.[7]
-
-
Inlet and Column Maintenance: Even with derivatization, an active GC system can cause problems.
-
Recommendation: Use a deactivated inlet liner and ensure your column is of high quality and has been properly conditioned. Regularly replace the liner and septum to prevent the buildup of non-volatile residues.[9]
-
-
Injection Technique: The way the sample is introduced into the GC can impact the results.
-
Recommendation: For trace analysis, a splitless injection is often preferred to ensure that the entire sample is transferred to the column.[10]
-
-
Issue 3: Poor Reproducibility
Q: My retention times and peak areas are not reproducible between injections. What could be the cause?
A: Poor reproducibility in GC can stem from a variety of issues, including leaks, inconsistent injection volumes, and temperature fluctuations.[9]
-
Causality and Solutions:
-
Leaks: A leak in the system, particularly in the injector or column connections, will lead to inconsistent flow rates and, consequently, variable retention times. Solution: Perform a leak check of the system.
-
Injection Volume: Inconsistent injection volumes from a manual injection or a faulty autosampler will result in variable peak areas. Solution: If using an autosampler, check its performance and ensure the syringe is functioning correctly. For manual injections, ensure a consistent and rapid injection technique.[9]
-
Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely or consistently. If it's too high, the analyte may degrade. Solution: Optimize the inlet temperature for this compound.
-
Column Oven Temperature: Fluctuations in the oven temperature will cause retention times to drift. Solution: Ensure the oven is properly calibrated and that the temperature program is consistent for each run.[9]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for the trace analysis of this compound: HPLC or GC?
A1: The choice between HPLC and GC depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
-
HPLC-UV/DAD: This is a robust and widely available technique. It is well-suited for the analysis of this compound without the need for derivatization.[10] Sensitivity can be enhanced by using a diode array detector (DAD) and selecting the wavelength of maximum absorbance.
-
HPLC with Electrochemical Detection (LC-ED): This technique can offer higher sensitivity and selectivity for electroactive compounds like nitrophenols compared to UV detection.[11]
-
GC-MS: Gas chromatography coupled with mass spectrometry offers high selectivity and sensitivity, especially when operated in selected ion monitoring (SIM) mode.[10] However, it typically requires a derivatization step to improve the chromatographic behavior of this compound.[5][10]
| Feature | HPLC-UV/DAD | GC-MS |
| Derivatization | Not required | Often required |
| Sensitivity | Good | Excellent (with SIM) |
| Selectivity | Moderate | Excellent |
| Instrumentation | Widely available | More specialized |
Q2: How can I effectively extract this compound from a water sample?
A2: Solid-phase extraction (SPE) is a highly effective and commonly used technique for extracting and concentrating nitrophenols from aqueous samples.[3]
-
Principle: SPE utilizes a solid sorbent material packed in a cartridge to retain the analyte of interest from the liquid sample. The analyte is then eluted with a small volume of an organic solvent.
-
Sorbent Selection: For a moderately polar compound like this compound, a reversed-phase sorbent is a good choice.
-
Polymeric Sorbents (e.g., Oasis HLB, Lichrolut EN): These are often preferred over traditional silica-based C18 sorbents for nitrophenols because they offer higher capacity and are more stable across a wider pH range.[3][12] They can effectively retain both polar and non-polar compounds.[12]
-
Carbon-Based Sorbents: Graphitized carbon black (GCB) cartridges can also be used and offer different selectivity compared to polymeric sorbents.
-
Q3: What are matrix effects, and how can they affect my analysis of this compound?
A3: Matrix effects are the alteration of the analyte's signal (either suppression or enhancement) due to the presence of other components in the sample matrix. This is a significant concern in trace analysis, especially when using mass spectrometry.
-
Causality: In LC-MS, co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to signal suppression or enhancement. In GC, matrix components can coat the inlet liner, preventing the thermal degradation of the analyte and leading to an enhanced signal.
-
Mitigation Strategies:
-
Effective Sample Cleanup: A robust sample preparation procedure, such as SPE, is crucial to remove as many interfering matrix components as possible.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any consistent matrix effects.
-
Use of an Internal Standard: An internal standard is a compound with similar chemical properties to the analyte that is added to all samples, standards, and blanks at a constant concentration. By monitoring the ratio of the analyte signal to the internal standard signal, variations due to matrix effects can be corrected.
-
Part 3: Experimental Protocols and Data
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water
This protocol provides a general procedure for the extraction of this compound from water samples using a polymeric reversed-phase SPE cartridge.
Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., 200 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Ethyl acetate or a suitable elution solvent
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Adjust the pH of the water sample (e.g., 500 mL) to ~3 with HCl.
-
Load the sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound with 2 x 2.5 mL of ethyl acetate into a collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase for HPLC or a derivatization solvent for GC) for analysis.
-
Protocol 2: Silylation of this compound for GC-MS Analysis
This protocol describes a common procedure for the derivatization of this compound using BSTFA.
Materials:
-
Dried sample extract containing this compound
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent
-
Reaction vials with screw caps
-
Heating block
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry, as moisture will deactivate the silylating reagent.[13]
-
Reagent Addition:
-
Add 50 µL of pyridine to the dried sample residue in the reaction vial to dissolve the analyte.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[13]
-
-
Reaction:
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 30-60 minutes in a heating block.[13]
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
-
Quantitative Data: Comparison of Analytical Methods
The following table summarizes typical performance characteristics for the analysis of nitrophenols using different analytical techniques. These values are intended as a general guide and may vary depending on the specific instrumentation, method parameters, and sample matrix.
| Analytical Method | Analyte(s) | Linearity Range | LOD | LOQ | Reference |
| HPLC-UV | Phenol, 4-Nitrophenol, 2-Nitrophenol, 4,6-Dinitro-o-cresol, 2,4-Dinitrophenol | 5 - 200 ng/mL | 0.02 - 0.15 ng/mL | 0.07 - 0.51 ng/mL | [10] |
| GC-MS (Derivatized) | 2-Nitrophenol | - | 12 fg | - | [7] |
| GC-MS (Derivatized) | 4-Nitrophenol | - | 4.8 fg | - | [7] |
| Electrochemical Sensor | 4-Nitrophenol | 0.1 - 1000 µM | 0.03 µM | - | [14] |
Part 4: Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the analysis of this compound in water by HPLC.
Troubleshooting Logic for Peak Tailing in HPLC
Caption: Decision tree for troubleshooting peak tailing in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Blogs | Restek [discover.restek.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Common Causes And Solutions For Poor Reproducibility in Gas Chromatography - Blogs - News [alwsci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 2-Methyl-4-nitrophenol and 4-nitrophenol: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of 2-Methyl-4-nitrophenol and 4-nitrophenol, two structurally related aromatic compounds of significant interest in various scientific and industrial domains. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their physicochemical properties, spectroscopic characteristics, synthesis, applications, and toxicological profiles. By presenting supporting experimental data and methodologies, this guide aims to provide a comprehensive resource for informed decision-making in research and development.
Introduction: Structural Analogs with Distinct Personalities
This compound and 4-nitrophenol share a common phenolic backbone substituted with a nitro group at the para position. The key distinguishing feature is the presence of a methyl group at the ortho position to the hydroxyl group in this compound. This seemingly minor structural variation imparts significant differences in their chemical and physical properties, influencing their reactivity, biological activity, and environmental fate. Understanding these nuances is critical for their effective application and risk assessment.
Physicochemical Properties: A Tale of Two Phenols
The addition of a methyl group to the 4-nitrophenol structure alters its physical and chemical characteristics. A summary of their key physicochemical properties is presented below.
| Property | This compound | 4-Nitrophenol |
| Molecular Formula | C₇H₇NO₃ | C₆H₅NO₃ |
| Molecular Weight | 153.14 g/mol [1] | 139.11 g/mol [2] |
| Appearance | Pale yellow to light orange crystalline solid[1] | Colorless to pale yellow crystalline solid[2] |
| Melting Point | 93-98 °C[3] | 113-114 °C[2] |
| Boiling Point | 266.03 °C (estimate)[4] | 279 °C[2] |
| Water Solubility | Limited solubility[1] | 10 g/L (15 °C), 11.6 g/L (20 °C), 16 g/L (25 °C)[2] |
| Solubility in Organic Solvents | Readily soluble in ethanol, acetone, and ether[1] | Soluble in hot water[5] |
| pKa | Estimated to be slightly higher than 4-nitrophenol | 7.15[2] |
The lower melting point of this compound can be attributed to the steric hindrance caused by the ortho-methyl group, which may disrupt the crystal lattice packing compared to the more symmetrical 4-nitrophenol. The methyl group, being electron-donating, is expected to slightly increase the pKa of this compound compared to 4-nitrophenol, making it a slightly weaker acid.
Spectroscopic Fingerprints: Differentiating the Isomers
Spectroscopic techniques are indispensable for the unambiguous identification and characterization of these isomers.
UV-Visible Spectroscopy
Both compounds exhibit characteristic UV-Vis absorption spectra that are pH-dependent due to the ionization of the phenolic hydroxyl group. In acidic to neutral solutions, they exist predominantly in their protonated form. In alkaline conditions, they deprotonate to form the corresponding phenolate ions, which results in a bathochromic (red) shift of the maximum absorbance wavelength (λmax).
-
4-Nitrophenol: In its protonated form, it shows a λmax around 317-320 nm.[6] Upon deprotonation to the 4-nitrophenolate ion, the λmax shifts to approximately 400-405 nm, accompanied by a significant increase in molar absorptivity, resulting in a distinct yellow color.[2][6]
-
This compound: The presence of the methyl group is expected to have a minor effect on the λmax compared to 4-nitrophenol. The electronic transitions are primarily governed by the nitro and hydroxyl groups in conjugation with the benzene ring.
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in the molecules.
-
Shared Features: Both spectra will exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. Strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group are expected around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.
-
Distinguishing Feature: The spectrum of this compound will show additional C-H stretching and bending vibrations corresponding to the methyl group, typically around 2900-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for clear differentiation.
-
¹H NMR:
-
4-Nitrophenol: The spectrum will show two sets of doublets in the aromatic region, corresponding to the two pairs of equivalent protons on the benzene ring.
-
This compound: The spectrum will be more complex in the aromatic region due to the loss of symmetry. It will also feature a characteristic singlet in the aliphatic region (around 2.2-2.5 ppm) corresponding to the methyl protons.
-
-
¹³C NMR:
-
4-Nitrophenol: Due to symmetry, the spectrum will display four distinct signals for the aromatic carbons.
-
This compound: The spectrum will show seven distinct signals, one for the methyl carbon and six for the non-equivalent aromatic carbons.
-
Synthesis and Applications
Both compounds are synthesized through the nitration of their respective phenol precursors.
Synthesis
-
4-Nitrophenol: Typically synthesized by the nitration of phenol with dilute nitric acid. This reaction yields a mixture of 2-nitrophenol and 4-nitrophenol, which can be separated by steam distillation or crystallization.[2]
-
This compound: Prepared by the nitration of o-cresol (2-methylphenol).[1] The directing effects of the hydroxyl and methyl groups favor the substitution at the para position relative to the hydroxyl group.
Applications
Their similar structures lead to overlapping yet distinct applications.
-
4-Nitrophenol:
-
Pharmaceuticals: A key intermediate in the synthesis of paracetamol (acetaminophen) and phenetidine.[2][7][8]
-
Agrochemicals: Used as a precursor for fungicides and insecticides.[2][8][9]
-
Dyes and Indicators: Employed in the production of various dyes and as a pH indicator (colorless below pH 5.4, yellow above pH 7.5).[2][7][8]
-
-
This compound:
Comparative Toxicology
Both compounds are classified as toxic and require careful handling. The primary toxic effect of nitrophenols is the induction of methemoglobinemia, which impairs the oxygen-carrying capacity of the blood, leading to cyanosis.[1][2]
| Parameter | This compound | 4-Nitrophenol |
| Acute Oral LD50 (rat) | 334 mg/kg (for 2-nitrophenol), 1200 mg/kg (for 3-methyl-4-nitrophenol) | 202 mg/kg[2][7][9] |
| Primary Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[10][11] | Harmful if swallowed, inhaled, or absorbed through the skin; causes irritation to eyes, skin, and respiratory tract.[2] |
| Carcinogenicity | No component is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[10] | Not classified as a carcinogen by IARC, ACGIH, NTP, or CA Prop 65.[2] |
Environmental Fate and Biodegradation
The environmental persistence and degradation of these compounds are of significant concern.
-
4-Nitrophenol: It is a known environmental pollutant, often originating from industrial wastewater and the degradation of pesticides.[12] It is biodegradable under both aerobic and anaerobic conditions, although the degradation rate can be influenced by environmental factors and the presence of adapted microbial populations.[12][13]
-
This compound: As a derivative of nitrophenol, it is also expected to be an environmental contaminant. The biodegradation of methyl-substituted nitrophenols has been studied, and various bacterial strains have been shown to degrade these compounds, often through pathways involving initial monooxygenation.[11][14] The presence of the methyl group can influence the rate and pathway of biodegradation compared to 4-nitrophenol.
Experimental Protocols
Spectrophotometric Determination of pKa
This protocol outlines a method for determining the acid dissociation constant (pKa) of a phenolic compound using UV-Vis spectrophotometry.
Causality: The pKa is the pH at which the protonated and deprotonated forms of the compound are present in equal concentrations. Since the two forms have different absorption spectra, the pKa can be determined by measuring the absorbance of solutions at various pH values.
Methodology:
-
Prepare Stock Solutions: Prepare a concentrated stock solution of the nitrophenol compound in a suitable solvent (e.g., ethanol).
-
Prepare Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa (e.g., pH 5 to 9).
-
Prepare Test Solutions: To a series of volumetric flasks, add a constant aliquot of the stock solution and fill to the mark with the respective buffer solutions. Prepare two additional solutions, one in a strongly acidic solution (e.g., 0.1 M HCl, where the compound is fully protonated) and one in a strongly alkaline solution (e.g., 0.1 M NaOH, where the compound is fully deprotonated).
-
Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 250-500 nm).
-
Data Analysis:
-
Determine the absorbance of the acidic (A_acid) and basic (A_base) solutions at the λmax of the deprotonated species.
-
For each buffered solution, measure the absorbance (A) at the same wavelength.
-
Calculate the ratio of the deprotonated to protonated forms using the equation: [A⁻]/[HA] = (A - A_acid) / (A_base - A)
-
Plot pH versus log([A⁻]/[HA]). The pKa is the pH at which log([A⁻]/[HA]) = 0 (i.e., the y-intercept).
-
Caption: Workflow for Spectrophotometric pKa Determination.
Comparative HPLC Analysis
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of this compound and 4-nitrophenol.
Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. The difference in polarity and size between the two analytes allows for their separation.
Methodology:
-
Instrumentation: HPLC system equipped with a C18 reversed-phase column, a UV-Vis or photodiode array (PDA) detector, a pump, and an autosampler.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol). An isocratic or gradient elution can be optimized.[15]
-
Standard Preparation: Prepare individual stock solutions of this compound and 4-nitrophenol of known concentrations. Prepare a series of mixed standard solutions by diluting the stock solutions to create a calibration curve.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and place in an autosampler vial.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: Monitor at a wavelength where both compounds have reasonable absorbance, or use a PDA detector to acquire the full spectrum.
-
-
Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration) for each analyte. Inject the sample solution and quantify the concentration of each compound by comparing its peak area to the calibration curve.
Caption: Workflow for Comparative HPLC Analysis.
Conclusion
While this compound and 4-nitrophenol are close structural relatives, the presence of the ortho-methyl group in the former imparts demonstrable differences in their physicochemical properties, spectroscopic signatures, and, to some extent, their toxicological profiles. 4-Nitrophenol's higher melting point and greater acute oral toxicity in rats are notable distinctions. Their shared utility as intermediates in the chemical industry underscores the importance of understanding these differences for process optimization, safety, and environmental management. The experimental protocols provided herein offer a framework for researchers to further investigate and compare these and other related compounds.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. southwest.tn.edu [southwest.tn.edu]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. method for measuring the biodegradation of organic chemicals | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. oecd.org [oecd.org]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Biodegradation of 4-nitrophenol in standardized aquatic degradation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]
- 15. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to the Validation of an HPLC Method for 2-Methyl-4-nitrophenol Quantification
In the realm of pharmaceutical development and quality control, the precise quantification of impurities is not merely a regulatory requirement but a cornerstone of patient safety. 2-Methyl-4-nitrophenol, a potential process-related impurity or degradant, necessitates a robust and reliable analytical method for its detection and quantification. High-Performance Liquid Chromatography (HPLC) stands as a principal technique for this purpose due to its high resolution, sensitivity, and precision.[1] This guide provides an in-depth, experience-driven validation of an HPLC method for this compound, comparing it with Gas Chromatography (GC) to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[2] This guide is structured to not only present the validation data but also to explain the scientific rationale behind the experimental choices, in alignment with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). All protocols and validation parameters are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5]
The Analytical Challenge: Why Method Validation is Crucial
This compound is a nitrophenol derivative that can arise from various synthetic pathways or degradation of active pharmaceutical ingredients (APIs).[6] Its potential toxicity necessitates strict control over its levels in the final drug product. An unvalidated analytical method can lead to inaccurate quantification, potentially masking the presence of this impurity and compromising product quality and patient safety. Therefore, a rigorously validated method is indispensable.
The validation process ensures that the analytical method is specific, accurate, precise, and robust for the quantification of this compound. It involves a series of experiments to assess various performance characteristics of the method.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is a powerful tool for non-volatile compounds like this compound, Gas Chromatography (GC) presents a viable alternative, particularly for volatile and semi-volatile substances.[7][8] The choice between these techniques often depends on the specific analytical requirements, including the sample matrix and required sensitivity.[9]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for Comparison |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[9] | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[9] | Understanding the fundamental separation mechanism is key to troubleshooting and method optimization. |
| Typical Detector | Photodiode Array (PDA) or UV-Vis.[9] | Flame Ionization Detector (FID) or Electron Capture Detector (ECD), Mass Spectrometry (MS).[9] | Detector choice significantly impacts sensitivity and selectivity. |
| Sample Derivatization | Not typically required for this compound.[9] | May be required to improve volatility and thermal stability, though direct analysis is possible.[10] | Derivatization adds a step to the workflow, potentially introducing variability. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | <0.1 µg/mL (ECD/MS) | Sensitivity is a critical factor for impurity analysis at trace levels. |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | <0.3 µg/mL (ECD/MS) | The LOQ defines the lowest concentration that can be reliably quantified. |
| Precision (%RSD) | < 2%[9] | < 5%[9] | Precision reflects the method's reproducibility. |
| Accuracy (% Recovery) | 98 - 102%[9] | 95 - 105%[9] | Accuracy demonstrates how close the measured value is to the true value. |
Experimental Workflow: A Self-Validating System
A robust analytical method validation follows a structured workflow, ensuring all critical parameters are assessed.
Caption: A general workflow for analytical method validation.
Detailed Experimental Protocols and Validation Data
HPLC Method Protocol
This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.[9]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 30% acetonitrile, increasing to 80% over 10 minutes.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: Determined from the UV-Vis spectrum of this compound, typically in the range of 300-400 nm.[9]
-
Injection Volume: 10 µL.[9]
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.[9]
-
Prepare a series of calibration standards by diluting the stock solution.[9]
-
Dissolve the sample containing the analyte in the mobile phase or a compatible solvent, and filter through a 0.45 µm syringe filter before injection.[9]
System Suitability
Before any sample analysis, system suitability testing (SST) is performed to ensure the chromatographic system is adequate for the intended analysis.[11]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0[12] | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N > 2000[12] | Indicates column efficiency and good separation. |
| Resolution (Rs) | Rs > 2.0 between the analyte and any adjacent peaks.[13] | Confirms the separation of the analyte from other components. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% for six replicate injections.[12] | Demonstrates the precision of the injection and the system's stability. |
Validation Parameters
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[14]
Forced Degradation Protocol: The drug substance is subjected to stress conditions to induce degradation.[15] A target degradation of 5-20% is generally recommended.[16]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[16]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[16]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[16]
-
Thermal Degradation: 80°C for 48 hours.[16]
-
Photolytic Degradation: Exposure to UV and visible light (ICH Q1B guidelines).[16]
Acceptance Criteria:
-
The peak of this compound should be free from any co-eluting peaks from degradation products, as determined by peak purity analysis using a PDA detector.
-
The method should be able to separate the analyte from its degradation products.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol:
-
Prepare a series of at least five concentrations of this compound spanning the expected range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Protocol:
-
Spike a placebo (a mixture of all components except the analyte) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
% Recovery: 98.0% to 102.0%
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment.
Protocol:
-
Repeatability: Analyze six replicate samples of this compound at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
Acceptance Criteria:
-
%RSD: ≤ 2.0%
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[17]
Acceptance Criteria:
-
The LOQ should be sufficiently low to allow for the quantification of this compound at the specified limit in the drug product.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol: Introduce small variations to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
Acceptance Criteria:
-
The system suitability parameters should still be met.
-
The results should not be significantly affected by the variations.
Logical Relationships in Method Validation
The various validation parameters are interconnected and collectively establish the reliability of the analytical method.
Caption: Interdependencies of validation parameters.
Conclusion
The validated HPLC method presented in this guide demonstrates the necessary specificity, linearity, accuracy, precision, and robustness for the reliable quantification of this compound. The comparative data with GC provides a basis for selecting the most appropriate analytical technique based on specific laboratory needs and sample characteristics. By adhering to the principles outlined in this guide and grounding the validation process in authoritative regulatory standards, researchers and drug development professionals can ensure the generation of high-quality, defensible analytical data, ultimately safeguarding patient health. The continuous lifecycle approach to analytical method validation, as emphasized by recent ICH guidelines, ensures that the method remains fit for purpose throughout the product's lifecycle.[18]
References
- 1. wjpmr.com [wjpmr.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. fda.gov [fda.gov]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. usp.org [usp.org]
- 6. This compound | 99-53-6 [chemicalbook.com]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. settek.com [settek.com]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. youtube.com [youtube.com]
- 13. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. biomedres.us [biomedres.us]
- 16. benchchem.com [benchchem.com]
- 17. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 18. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Quantitative Acidity Comparison: The pKa Data
An In-Depth Guide to the Acidity of Nitrophenol Isomers for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive analysis of the acidity of nitrophenol isomers. We will move beyond simple rankings to explore the underlying electronic and structural factors that dictate their ionization constants. This guide is designed for professionals in research and drug development who require a deep, mechanistic understanding of how molecular structure influences chemical properties.
The acidity of a compound is quantitatively expressed by its pKa value, where a lower pKa signifies a stronger acid. The experimentally determined pKa values for phenol and its three nitrophenol isomers—ortho (o-), meta (m-), and para (p-) nitrophenol—provide a clear hierarchy of their acidic strength.
| Compound | Structure | pKa Value |
| Phenol | C₆H₅OH | ~9.95 |
| m-Nitrophenol | m-NO₂C₆H₄OH | ~8.3-9.3 |
| o-Nitrophenol | o-NO₂C₆H₄OH | ~7.23 |
| p-Nitrophenol | p-NO₂C₆H₄OH | ~7.15 |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature). The values presented are representative figures from the literature.[1][2][3][4][5]
From this data, a clear trend emerges: all nitrophenols are significantly more acidic than phenol itself. The order of acidity among the isomers is:
p-Nitrophenol > o-Nitrophenol > m-Nitrophenol [2][6]
Mechanistic Insights: The Role of Electronic and Structural Effects
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion.[7][8][9] The more stable the phenoxide ion, the more the dissociation equilibrium favors the products, resulting in a stronger acid. The nitro group (-NO₂) is a potent electron-withdrawing group, and its position on the aromatic ring dictates the extent to which it stabilizes the phenoxide ion. This stabilization occurs through two primary electronic mechanisms: the inductive effect and the resonance effect.[8][9][10][11][12][13]
The Inductive Effect (-I)
The nitro group is highly electronegative, which causes it to pull electron density from the benzene ring through the sigma (σ) bonds. This is known as the negative inductive effect (-I). This effect helps to disperse the negative charge of the phenoxide oxygen, thereby stabilizing the ion. The strength of the inductive effect is distance-dependent; it is strongest at the ortho position, weaker at the meta, and weakest at the para position.[2][6]
The Resonance Effect (-M or -R)
The nitro group can also withdraw electron density from the ring through the pi (π) system via resonance (also known as the mesomeric effect, -M). This effect is only operative when the nitro group is at the ortho or para position relative to the hydroxyl group.[6][14][15] At these positions, the negative charge of the phenoxide ion can be delocalized from the oxygen atom, across the benzene ring, and onto the oxygen atoms of the nitro group.[7][16][17][18][19] This delocalization significantly stabilizes the conjugate base.
Analysis of Each Isomer
p-Nitrophenol: The Most Acidic Isomer
In the p-nitrophenoxide ion, both the inductive (-I) and resonance (-M) effects work in concert to stabilize the negative charge. The resonance effect allows for the delocalization of the negative charge onto the electronegative oxygen atoms of the nitro group, which is a major stabilizing contribution.[7][20][21] This extensive delocalization makes the p-nitrophenoxide ion the most stable among the isomers, and consequently, p-nitrophenol is the strongest acid.[6]
Caption: Resonance delocalization in the p-nitrophenoxide ion.
o-Nitrophenol: The Effect of Intramolecular Hydrogen Bonding
Like the para isomer, o-nitrophenol benefits from both -I and -M effects to stabilize its conjugate base.[14][19] Based on the stronger inductive effect at the ortho position, one might predict o-nitrophenol to be more acidic than p-nitrophenol. However, the experimental data shows it is slightly weaker.[1][3][22] This discrepancy is explained by the presence of intramolecular hydrogen bonding in the undissociated o-nitrophenol molecule.[6][23][24][25] The proximity of the hydroxyl and nitro groups allows for the formation of a hydrogen bond between them.[3][22][26][27] This interaction stabilizes the acidic proton, making it more difficult to remove and thus slightly decreasing the overall acidity compared to the para isomer, where such bonding is impossible.[15][25]
Caption: Intramolecular hydrogen bonding in o-nitrophenol.
m-Nitrophenol: The Least Acidic Isomer
In m-nitrophenol, the nitro group can only exert its electron-withdrawing inductive effect (-I) to stabilize the phenoxide ion.[6][7] Due to its meta position, the nitro group cannot participate in resonance with the phenoxide oxygen; the negative charge cannot be delocalized onto the nitro group.[2][7][28][29] Because it lacks the powerful stabilizing effect of resonance, the m-nitrophenoxide ion is significantly less stable than the ortho and para isomers.[19][26] Consequently, m-nitrophenol is the weakest acid among the three isomers, though it is still considerably more acidic than phenol due to the -I effect.
Caption: Factors governing the acidity of nitrophenol isomers.
Experimental Protocol: Spectrophotometric Determination of pKa
The pKa of nitrophenols can be reliably determined using UV-Vis spectrophotometry. This method leverages the fact that the protonated (acidic) and deprotonated (basic) forms of nitrophenol have distinct absorption spectra.[30][31] The phenoxide ions are brightly colored (yellow), absorbing strongly in the visible region (~400 nm), whereas the protonated phenols are colorless.
Principle
By measuring the absorbance of a nitrophenol solution at a series of known pH values, one can determine the ratio of the deprotonated form [A⁻] to the protonated form [HA]. The pKa is the pH at which the concentrations of the two forms are equal, i.e., [A⁻] = [HA]. This relationship is described by the Henderson-Hasselbalch equation. The pKa corresponds to the inflection point of a sigmoidal plot of absorbance versus pH.[32]
Methodology
Caption: Workflow for spectrophotometric pKa determination.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a series of buffer solutions with known pH values (e.g., phosphate or borate buffers) covering a range from approximately 2 pH units below to 2 pH units above the expected pKa.
-
Prepare a stock solution of the nitrophenol isomer in a suitable solvent (e.g., 50 µM in water).[32]
-
-
Sample Preparation:
-
Spectrophotometric Measurement:
-
Determine the absorption spectra for the fully protonated form (in a highly acidic solution, e.g., pH 2) and the fully deprotonated form (in a highly basic solution, e.g., pH 11) to identify the wavelength of maximum absorbance (λmax) for the phenoxide ion.[33]
-
Set the spectrophotometer to this λmax.
-
Blank the instrument using a cuvette containing the buffer solution without the nitrophenol.
-
Measure the absorbance of each sample in the prepared pH series.[32]
-
-
Data Analysis and pKa Determination:
-
Plot the measured absorbance values on the y-axis against the corresponding pH values on the x-axis.
-
The resulting graph will be a sigmoidal curve.
-
The pKa is the pH value at which the absorbance is exactly halfway between the minimum (protonated form) and maximum (deprotonated form) absorbance. This corresponds to the inflection point of the curve.[32]
-
This experimental approach provides a robust and visually intuitive method for validating the theoretical principles discussed, making it a valuable technique in both research and educational settings.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. quora.com [quora.com]
- 4. p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... | Study Prep in Pearson+ [pearson.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Compare the acidic strength of o- and p- nitro phenols. [allen.in]
- 9. Phenol's Acidity Explained: What Every Student Should Know [sudhirnama.in]
- 10. Inductive and resonance effects on the acidities of phenol, enols, and carbonyl alpha-hydrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. quora.com [quora.com]
- 15. Ortho and para nitrophenols are more acidic than phenols class 12 chemistry CBSE [vedantu.com]
- 16. brainly.com [brainly.com]
- 17. Solved: Ortho and para nitrophenols are more acidic than phenol. Draw the resonance structures of [Chemistry] [gauthmath.com]
- 18. doubtnut.com [doubtnut.com]
- 19. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 20. brainly.com [brainly.com]
- 21. homework.study.com [homework.study.com]
- 22. Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7. - askIITians [askiitians.com]
- 23. Does intramolecular hydrogen bonding has any effect on acidic nature - askIITians [askiitians.com]
- 24. brainly.in [brainly.in]
- 25. gauthmath.com [gauthmath.com]
- 26. quora.com [quora.com]
- 27. ASSERTION Pnitrophenol is a stronger acid than onitrophenol class 12 chemistry CBSE [vedantu.com]
- 28. homework.study.com [homework.study.com]
- 29. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 30. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 31. researchgate.net [researchgate.net]
- 32. chemistry.beloit.edu [chemistry.beloit.edu]
- 33. Microscale Spectrophotometric Titration of a Mixture of m-Nitrophenol and p-Nitrophenol | Chem Lab [chemlab.truman.edu]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of o-, m-, and p-Nitrophenol Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a foundational requirement. Nitrophenol isomers (o-, m-, and p-nitrophenol) serve as a classic case study in demonstrating the power and nuance of spectroscopic techniques. Their structural similarities, yet distinct electronic and steric environments, give rise to unique spectral fingerprints. This guide provides an in-depth comparison of these isomers using UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy, supported by experimental data and protocols.
The Decisive Role of Molecular Structure
The positioning of the hydroxyl (-OH) and nitro (-NO₂) groups on the benzene ring is the primary determinant of the distinct spectroscopic properties of each isomer. The most significant structural feature is the intramolecular hydrogen bond present in o-nitrophenol. This internal bonding, absent in the m- and p-isomers, profoundly influences its physical and chemical behavior, which is directly reflected in its spectra.[1][2][3][4] In contrast, m- and p-nitrophenol can only form intermolecular hydrogen bonds with solvent molecules or other nitrophenol molecules.[4]
Caption: Chemical structures of o-, m-, and p-nitrophenol, highlighting the intramolecular hydrogen bond in the ortho isomer.
UV-Visible Spectroscopy: A Tale of Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of auxochromes and chromophores.[5][6]
In nitrophenols, the benzene ring, nitro group, and hydroxyl group all contribute to the UV-Vis spectrum. The nitro group acts as a strong electron-withdrawing group, extending the conjugation of the benzene ring.[7]
Comparative UV-Vis Data
| Isomer | λmax in Acidic Water (nm) | λmax in Basic Water (nm) |
| o-Nitrophenol | 279, 351 | 415 |
| m-Nitrophenol | 275, 340 | 390 |
| p-Nitrophenol | 317 | 400 |
Data compiled from multiple sources.[7][8][9][10]
Analysis of UV-Vis Spectra:
-
Effect of Isomerism: The λmax values differ significantly among the isomers due to the varied electronic environments. In an acidic medium, p-nitrophenol exhibits a λmax at a longer wavelength (317 nm) compared to the o- and m-isomers. This is attributed to the direct resonance interaction between the electron-donating -OH group and the electron-withdrawing -NO₂ group in the para position, which extends the conjugated system.
-
Effect of pH: In a basic solution, the phenolic proton is removed, forming the phenolate ion. This increases the electron-donating ability of the oxygen, leading to a significant red shift (bathochromic shift) in the λmax for all isomers.[8] The absorption bands of the deprotonated forms are shifted to longer wavelengths, which can be a key identifier.[8]
-
o-Nitrophenol Anomaly: The intramolecular hydrogen bond in o-nitrophenol slightly hinders the resonance effect, resulting in a lower λmax compared to the p-isomer in acidic conditions.
Caption: Simplified workflow of electronic transitions in UV-Vis spectroscopy.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions (e.g., 10-5 M) of each nitrophenol isomer in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane, or buffered aqueous solutions).[11]
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a reference.
-
Data Acquisition: Record the absorption spectrum of each isomer over a wavelength range of 200-500 nm.[12]
-
Analysis: Identify the λmax for each isomer and compare the spectra.
Infrared Spectroscopy: Probing Vibrational Frequencies
Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The frequencies of these vibrations are characteristic of the bonds and functional groups present in a molecule.[13][14]
Comparative IR Data (cm⁻¹)
| Functional Group | o-Nitrophenol | m-Nitrophenol | p-Nitrophenol |
| O-H Stretch | ~3200 (broad) | ~3300-3400 | ~3300-3400 |
| N-O Asymmetric Stretch | ~1525 | ~1530 | ~1510 |
| N-O Symmetric Stretch | ~1350 | ~1350 | ~1340 |
Data compiled from multiple sources.[15][16][17]
Analysis of IR Spectra:
-
O-H Stretching: The most telling difference is in the O-H stretching region. For m- and p-nitrophenol, a relatively sharp peak is observed around 3300-3400 cm⁻¹, characteristic of an intermolecularly hydrogen-bonded hydroxyl group. In contrast, o-nitrophenol displays a broad absorption band at a much lower frequency (~3200 cm⁻¹) due to strong intramolecular hydrogen bonding. This chelation weakens the O-H bond, shifting its stretching vibration to a lower wavenumber.[1][2]
-
N-O Stretching: The nitro group exhibits two characteristic stretching vibrations: an asymmetric and a symmetric stretch.[16] The exact positions of these bands are influenced by the electronic effects of the substituent's position on the aromatic ring. While there are subtle differences, the O-H stretch is the most definitive feature for distinguishing the ortho isomer.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder.[18] Press the mixture into a transparent pellet using a hydraulic press.[14]
-
Nujol Mull: Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to form a paste.[14][19] Spread the mull between two salt plates (e.g., NaCl or KBr).[14]
-
Thin Solid Film: Dissolve a small amount of the solid in a volatile solvent like methylene chloride. Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the O-H and N-O functional groups and compare them across the isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Chemical Environment
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).[20] The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are used to elucidate the molecular structure.
Comparative ¹H NMR Data (in DMSO-d₆)
| Proton | o-Nitrophenol (δ, ppm) | m-Nitrophenol (δ, ppm) | p-Nitrophenol (δ, ppm) |
| OH | ~10.5 | ~10.2 | ~11.1 |
| Aromatic H | 7.0 - 8.2 (4 distinct signals) | 7.2 - 8.0 (4 distinct signals) | 6.96 (d), 8.14 (d) (2 signals) |
Data compiled from multiple sources.[21][22][23][24]
Analysis of ¹H NMR Spectra:
-
Symmetry: The most striking difference arises from the symmetry of the molecules.[22]
-
p-Nitrophenol: Due to its C₂ᵥ symmetry, there are only two types of aromatic protons, resulting in a simple spectrum with two doublets.[22]
-
o- and m-Nitrophenol: These isomers are unsymmetrical, and therefore, all four aromatic protons are chemically non-equivalent, leading to more complex spectra with multiple signals and intricate splitting patterns.[22]
-
-
Chemical Shifts:
-
The electron-withdrawing nitro group deshields the adjacent protons, shifting their signals downfield (to higher ppm values).
-
The phenolic proton (OH) signal is typically a broad singlet and its chemical shift is concentration and solvent-dependent. In o-nitrophenol, the intramolecular hydrogen bond can influence its chemical shift.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of the nitrophenol isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[20][25][26][27] Ensure the sample is fully dissolved.[20]
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then be locked, shimmed, and tuned to the appropriate nucleus.[20]
-
Data Acquisition: Acquire the ¹H NMR spectrum.[28]
-
Analysis: Process the data (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, integration, and splitting patterns to distinguish the isomers.
Summary of Key Spectroscopic Distinctions
| Spectroscopic Technique | o-Nitrophenol | m-Nitrophenol | p-Nitrophenol |
| UV-Vis (Acidic) | Two distinct λmax values. | Two λmax values, generally at shorter wavelengths. | Single prominent λmax at the longest wavelength. |
| IR | Broad O-H stretch at low frequency (~3200 cm⁻¹). | Sharper O-H stretch (~3300-3400 cm⁻¹). | Sharper O-H stretch (~3300-3400 cm⁻¹). |
| ¹H NMR | Complex spectrum with 4 distinct aromatic signals. | Complex spectrum with 4 distinct aromatic signals. | Simple spectrum with 2 aromatic doublets due to symmetry. |
Conclusion
The spectroscopic differentiation of o-, m-, and p-nitrophenol isomers is a powerful demonstration of how subtle changes in molecular structure lead to significant and measurable differences in spectral data. UV-Visible spectroscopy reveals variations in electronic conjugation, IR spectroscopy provides a definitive signature for intramolecular hydrogen bonding in the ortho isomer, and ¹H NMR spectroscopy clearly distinguishes the isomers based on molecular symmetry. By employing these techniques in concert, researchers can confidently identify and characterize these and other isomeric compounds with a high degree of certainty.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. eu-opensci.org [eu-opensci.org]
- 7. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 8. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. www1.lasalle.edu [www1.lasalle.edu]
- 12. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 13. mmrc.caltech.edu [mmrc.caltech.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. 4-Nitrophenol(100-02-7) IR Spectrum [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. eng.uc.edu [eng.uc.edu]
- 20. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 21. researchgate.net [researchgate.net]
- 22. quora.com [quora.com]
- 23. 4-Nitrophenol(100-02-7) 1H NMR [m.chemicalbook.com]
- 24. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]
- 25. organomation.com [organomation.com]
- 26. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 27. scribd.com [scribd.com]
- 28. r-nmr.eu [r-nmr.eu]
A Senior Application Scientist's Guide to Characterizing Cross-Reactivity of 2-Methyl-4-nitrophenol in Immunoassays
For researchers, scientists, and drug development professionals, the reliability of an immunoassay is paramount. An assay's specificity—its ability to detect only the target analyte in a complex mixture—is a cornerstone of data integrity. This is particularly critical when dealing with small molecules, or haptens, such as 2-Methyl-4-nitrophenol, a compound relevant in environmental monitoring and as a potential biomarker for exposure to certain industrial chemicals.[1][2]
This guide provides an in-depth, technical comparison of immunoassay performance, focusing on the critical parameter of cross-reactivity for this compound. We will move beyond a simple procedural outline to explore the causal logic behind experimental design, ensuring a self-validating and robust approach to characterizing antibody specificity.
The Challenge: Specificity in Small Molecule Detection
Small molecules like this compound (MW: 153.14 g/mol ) are generally not immunogenic on their own.[3] To generate antibodies, they must be covalently linked to a larger carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin), a process that creates a hapten-carrier conjugate.[4][5] This conjugate is then used to immunize an animal to produce antibodies. The resulting antibodies should ideally recognize the unique structural features of the hapten.
However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity.[6] This can lead to significant analytical errors, including false-positive results or over-quantification of the target analyte.[7] Therefore, rigorously characterizing the cross-reactivity profile of an antibody is a non-negotiable step in immunoassay validation.
The most common format for detecting small molecules is the competitive immunoassay, as the small size of the hapten makes it difficult to use a traditional "sandwich" assay format where two antibodies bind to the analyte simultaneously.[8][9][10]
Experimental Design: A Framework for Assessing Cross-Reactivity
A robust assessment of cross-reactivity hinges on a logically designed experiment. The core principle is to challenge the immunoassay with a panel of structurally related compounds to determine the extent to which they interfere with the binding of the primary analyte, this compound.
Causality in Experimental Choices
-
Selection of the Immunoassay Format : A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the chosen methodology. In this format, the analyte in the sample (or a cross-reacting compound) competes with a fixed amount of labeled or coated analyte for a limited number of antibody binding sites.[11][12] The signal generated is inversely proportional to the concentration of the analyte in the sample. This format is ideal for quantifying small molecules and provides a direct measure of competitive binding, which is the essence of cross-reactivity.
-
Selection of Competing Analytes : The choice of compounds to test for cross-reactivity is critical and must be based on structural similarity to this compound. This allows for a systematic evaluation of which molecular features the antibody specifically recognizes. Our panel includes:
-
Isomers : 4-Methyl-2-nitrophenol - To test the importance of the relative positions of the methyl and nitro groups.
-
Analogs with Missing Groups : p-Nitrophenol (lacks the methyl group) and o-Cresol (lacks the nitro group) - To determine the contribution of each functional group to antibody binding.
-
Analogs with Additional Groups : 2,4-Dinitrophenol - To assess whether the antibody tolerates additional functional groups.
-
Unrelated Negative Control : Phenol - To establish a baseline and confirm that the assay is specific to the substituted phenol structure.
-
Experimental Protocol: Competitive ELISA for Cross-Reactivity
This protocol is designed to be a self-validating system. By running a full standard curve for the target analyte alongside dilution curves for each potential cross-reactant, we can precisely calculate the concentration at which each compound inhibits the assay by 50% (IC50).
Reagents and Materials
-
High-bind 96-well microplate
-
Anti-2-Methyl-4-nitrophenol primary antibody (monoclonal is preferred for higher specificity)[7]
-
Coating Antigen: this compound conjugated to a protein (e.g., BSA), distinct from the one used for immunization if possible to avoid carrier-specific antibody interference.
-
Standards: this compound
-
Potential Cross-Reactants: 4-Methyl-2-nitrophenol, p-Nitrophenol, o-Cresol, 2,4-Dinitrophenol, Phenol
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA and 0.05% Tween-20
-
Wash Buffer: PBS with 0.05% Tween-20
-
Detection Reagent: HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Substrate: TMB (3,3',5,5'-tetramethylbenzidine)
-
Stop Solution: 2M H2SO4
-
Microplate reader (450 nm)
Step-by-Step Methodology
-
Plate Coating : Dilute the coating antigen to an optimal concentration (e.g., 1-5 µg/mL) in PBS. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C. The rationale here is to immobilize a competitor for the free analyte.
-
Washing : Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well to remove any unbound antigen.
-
Blocking : Add 200 µL of Assay Buffer to each well. Incubate for 1-2 hours at room temperature. This step is crucial to prevent non-specific binding of antibodies to the plate surface, which would lead to high background noise.[13]
-
Preparation of Standards and Cross-Reactants :
-
Prepare a serial dilution of the this compound standard in Assay Buffer. A typical range might be from 10,000 ng/mL down to 0.1 ng/mL.
-
For each potential cross-reactant, prepare a separate serial dilution, typically covering a wider and higher concentration range than the primary analyte (e.g., 100,000 ng/mL to 1 ng/mL).[14]
-
-
Competitive Reaction :
-
Wash the blocked plate 3 times with Wash Buffer.
-
Add 50 µL of Assay Buffer to each well.
-
Add 50 µL of the appropriate standard or cross-reactant dilution to the designated wells. Run all samples in duplicate.
-
Add 50 µL of the diluted primary antibody to all wells. The final concentration of the antibody should be pre-determined to be limiting (i.e., on the steep part of the antibody titration curve).
-
Incubate for 1-2 hours at room temperature, allowing the free analyte and coated analyte to compete for antibody binding.
-
-
Detection :
-
Wash the plate 5 times with Wash Buffer to remove unbound primary antibody and analytes.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
-
Signal Generation :
-
Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of 2M H2SO4. The color will change from blue to yellow.
-
-
Data Acquisition : Read the absorbance at 450 nm using a microplate reader.
Below is a diagram illustrating the competitive ELISA workflow for determining cross-reactivity.
References
- 1. pjoes.com [pjoes.com]
- 2. This compound | 99-53-6 [chemicalbook.com]
- 3. This compound | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hapten | Immunology, Antigens, Allergens | Britannica [britannica.com]
- 5. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Other Biomolecules [waltlab.bwh.harvard.edu]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. praxilabs.com [praxilabs.com]
- 13. gbo.com [gbo.com]
- 14. discovery-sci.com [discovery-sci.com]
A Senior Application Scientist's Guide to Nitrophenol Isomer Separation: A Comparative Analysis of Column Performance
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of nitrophenol isomers (ortho-, meta-, and para-nitrophenol) are critical for environmental monitoring, pharmaceutical analysis, and toxicological studies. The subtle structural differences between these isomers pose a significant chromatographic challenge, demanding a nuanced understanding of column chemistry and separation mechanisms. This guide provides an in-depth, objective comparison of the performance characteristics of various columns for nitrophenol separation, supported by experimental data and field-proven insights.
The Chromatographic Challenge: Understanding Nitrophenol Properties
Nitrophenols are polar aromatic compounds. The position of the nitro group relative to the hydroxyl group significantly influences their physicochemical properties, including polarity, pKa, and potential for intramolecular hydrogen bonding. These differences are the key to their chromatographic separation.
-
o-Nitrophenol: Can form an intramolecular hydrogen bond between the hydroxyl and nitro groups. This reduces its interaction with polar stationary phases and makes it the most volatile and least polar of the three isomers.
-
m-Nitrophenol: Possesses intermediate polarity.
-
p-Nitrophenol: Is the most polar isomer due to the greater distance between the functional groups, allowing for stronger intermolecular interactions with the stationary phase.
The choice of chromatographic technique and, more importantly, the column's stationary phase, is paramount in exploiting these subtle differences to achieve baseline resolution.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is the most common technique for nitrophenol analysis due to its versatility and applicability to a wide range of polar compounds. The choice of stationary phase is the most critical factor in achieving a successful separation.
Reversed-Phase Chromatography (RPC)
In RPC, a nonpolar stationary phase is used with a polar mobile phase. The retention of nitrophenols is primarily governed by hydrophobic interactions, but secondary interactions can be leveraged for enhanced selectivity.
C18 columns are the most widely used in reversed-phase HPLC.[1] They offer robust performance and are suitable for a broad range of applications. For nitrophenol separation, C18 columns provide good retention based on the overall hydrophobicity of the isomers.
Performance Characteristics:
-
Selectivity: Primarily based on hydrophobic interactions. The elution order is typically o-nitrophenol, followed by m-nitrophenol and then p-nitrophenol, reflecting their increasing polarity.
-
Efficiency: Modern C18 columns with smaller particle sizes (e.g., sub-2 µm) can provide high theoretical plates, leading to sharp peaks and improved resolution.
-
Challenges: Peak tailing can be an issue for phenolic compounds due to interactions between the acidic hydroxyl group and residual silanol groups on the silica surface.
Optimizing Performance on C18 Columns:
-
Mobile Phase pH: Maintaining a mobile phase pH below the pKa of the nitrophenols (around 7) is crucial to suppress the ionization of the phenolic hydroxyl group.[2] An acidic mobile phase (pH 3-5) using a buffer like phosphate or acetate ensures consistent retention and improves peak shape.[3]
-
Organic Modifier: The choice and concentration of the organic modifier (typically acetonitrile or methanol) in the mobile phase significantly impact retention and selectivity.[4] Acetonitrile often provides better peak shape and lower backpressure, while methanol can offer different selectivity.[5]
For aromatic isomers like nitrophenols, phenyl-stationary phases can offer enhanced selectivity compared to standard C18 columns.[6] The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic ring of the nitrophenols, providing an additional separation mechanism beyond simple hydrophobicity.[3]
Performance Characteristics:
-
Enhanced Selectivity: The π-π interactions are particularly effective in differentiating between positional isomers.[3] Nitroaromatic compounds, which have electron-withdrawing groups, tend to be more retained on phenyl columns compared to C18 columns.[3]
-
Mobile Phase Effects: The strength of π-π interactions can be modulated by the choice of organic modifier. Methanol tends to enhance π-π interactions, leading to increased retention and altered selectivity, whereas acetonitrile can suppress these interactions.[5][7]
-
Elution Order: The elution order on a phenyl-hexyl column may differ from that on a C18 column due to the influence of π-π interactions, offering a powerful tool for method development.[7]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative separation mode for highly polar compounds that are poorly retained in reversed-phase chromatography.[8][9] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.
Performance Characteristics:
-
Retention Mechanism: Separation in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[8] More polar analytes are more strongly retained.
-
Alternative Selectivity: HILIC provides an orthogonal separation mechanism to reversed-phase, making it a valuable tool when RPC methods fail to provide adequate resolution.[10]
-
Elution Order: The elution order in HILIC is generally the reverse of that in RPC.
Gas Chromatography (GC): An Option for Volatile Analytes
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds.[11] While nitrophenols can be analyzed by GC, their polarity and potential for thermal degradation present challenges.
Performance Characteristics and Considerations:
-
Derivatization: To improve volatility and reduce interactions with active sites in the GC system, derivatization is often required.[4] Common approaches include:
-
Column Selection: Fused-silica capillary columns are the standard for GC analysis. The choice of stationary phase depends on the polarity of the derivatized analytes.
-
Non-polar phases (e.g., DB-5, HP-5ms): These are commonly used for a wide range of applications and are suitable for the separation of derivatized nitrophenols.
-
Intermediate polarity phases: Can offer different selectivity.
-
-
EPA Methods: The U.S. Environmental Protection Agency (EPA) has established methods for the analysis of phenols, including nitrophenols, in environmental samples by GC, such as EPA Method 8041A and EPA Method 528.[6][13]
Performance Comparison Summary
| Column Type | Chromatographic Mode | Primary Separation Mechanism | Advantages for Nitrophenol Separation | Considerations |
| C18 | Reversed-Phase HPLC | Hydrophobic Interactions | Robust, widely available, good general performance. | Potential for peak tailing; requires careful pH control. |
| Phenyl-Hexyl | Reversed-Phase HPLC | Hydrophobic & π-π Interactions | Enhanced selectivity for aromatic isomers.[3][7] | Selectivity is dependent on the mobile phase organic modifier.[5] |
| HILIC (e.g., Silica, Amide) | HILIC | Hydrophilic Partitioning | Excellent for highly polar compounds; orthogonal selectivity to RPC.[8][10] | Requires careful control of water content in the mobile phase. |
| Fused-Silica Capillary (e.g., DB-5) | Gas Chromatography | Volatility and Polarity | High efficiency and resolution. | Often requires derivatization of nitrophenols.[4] |
Experimental Protocols
Protocol 1: HPLC Separation of Nitrophenol Isomers on a C18 Column
Objective: To achieve baseline separation of o-, m-, and p-nitrophenol using a standard C18 column.
Methodology:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a mixed standard of o-, m-, and p-nitrophenol in the mobile phase at a concentration of 10 µg/mL each.
Rationale: The acidic mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and reproducible retention. The acetonitrile concentration is optimized to provide adequate retention and resolution within a reasonable analysis time.
Protocol 2: Enhanced Selectivity using a Phenyl-Hexyl Column
Objective: To demonstrate the alternative selectivity of a phenyl-hexyl column for nitrophenol isomer separation.
Methodology:
-
Column: Phenyl-Hexyl, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) : Methanol (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a mixed standard of o-, m-, and p-nitrophenol in the mobile phase at a concentration of 10 µg/mL each.
Rationale: The use of methanol as the organic modifier enhances the π-π interactions between the nitrophenols and the phenyl stationary phase, which can lead to a different elution order and improved resolution compared to a C18 column with acetonitrile.[5][7]
Protocol 3: GC-MS Analysis of Nitrophenols after Derivatization
Objective: To analyze nitrophenol isomers by GC-MS following a methylation derivatization step.
Methodology:
-
Derivatization:
-
To a 1 mL sample extract in a suitable solvent (e.g., methylene chloride), add an ethereal solution of diazomethane dropwise until a yellow color persists.
-
Allow the reaction to proceed for 10 minutes.
-
Remove the excess diazomethane by bubbling nitrogen through the solution.
-
-
GC-MS System:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, splitless, at 250 °C.
-
Oven Program: 60 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 50-300.
-
Rationale: Derivatization with diazomethane converts the polar hydroxyl group to a non-polar methyl ether, increasing the volatility of the nitrophenols and improving their chromatographic behavior on a non-polar GC column.[6][12]
Visualizing the Separation Mechanisms
Caption: Overview of chromatographic approaches for nitrophenol separation.
Caption: π-π interaction mechanism on a Phenyl-Hexyl column.
Conclusion
The successful separation of nitrophenol isomers is a testament to the power of selecting the appropriate column chemistry and optimizing chromatographic conditions. While C18 columns serve as a reliable starting point in HPLC, phenyl-hexyl columns offer a distinct advantage in selectivity due to their ability to engage in π-π interactions. For highly polar analytes or when orthogonal separation is needed, HILIC presents a valuable alternative. Gas chromatography, although requiring a derivatization step, provides high efficiency for these compounds. A thorough understanding of the principles outlined in this guide will empower researchers to develop robust and reliable methods for the challenging task of nitrophenol isomer analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. Improvement of an efficient separation method for chemicals in diesel exhaust particles: analysis for nitrophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. epa.gov [epa.gov]
- 7. agilent.com [agilent.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Extraction of 2-Methyl-4-nitrophenol from Environmental Matrices
In the field of environmental analysis, the accurate quantification of pollutants is paramount. 2-Methyl-4-nitrophenol (2M4NP), a derivative of nitrophenol, is an important industrial chemical and a degradation product of certain pesticides, making its presence in soil and water a significant concern due to its potential toxicity.[1][2] The journey from a raw environmental sample to an analytical instrument is critically dependent on the extraction and sample preparation phase. This step not only isolates the analyte from a complex matrix but also concentrates it to a level suitable for detection.
This guide provides an in-depth comparison of prevalent extraction methodologies for this compound from environmental samples. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, empowering researchers to select and optimize methods based on their specific analytical goals, sample matrices, and available resources.
Core Principles: The Chemistry of Extracting 2M4NP
This compound is a weak acid. The phenolic hydroxyl group (-OH) can be protonated (non-ionized) or deprotonated (ionized) depending on the pH of the solution. This property is the cornerstone of its extraction.
-
In Acidic Conditions (pH < pKa): The molecule remains in its neutral, protonated form. This state is significantly more soluble in organic solvents than in water, facilitating its partitioning into an organic phase during Liquid-Liquid Extraction (LLE) or its retention on a non-polar solid-phase sorbent.
-
In Basic Conditions (pH > pKa): The hydroxyl group deprotonates to form the phenolate ion. This charged species is highly water-soluble and will preferentially partition into the aqueous phase.
This pH-dependent behavior is a powerful tool that we exploit to both extract the analyte and remove interferences.
Comparative Analysis of Key Extraction Techniques
The choice of an extraction method is a trade-off between competing factors: recovery, selectivity, speed, cost, and environmental impact (solvent consumption). Here, we compare several classical and modern techniques applicable to 2M4NP.
Liquid-Liquid Extraction (LLE)
LLE is the foundational technique based on the differential solubility of 2M4NP between two immiscible liquids, typically water and an organic solvent.[3][4]
-
Mechanism: The aqueous sample is acidified to ensure 2M4NP is in its neutral form. An organic solvent (e.g., ethyl acetate, dichloromethane) is then added, and vigorous mixing facilitates the transfer of the analyte from the aqueous to the organic phase.[3] The organic layer is then collected for analysis.
-
Expert Insights: While seemingly simple, solvent selection is crucial. Ethyl acetate is often preferred for its high efficiency and ability to avoid co-extraction of highly water-soluble components.[3][5] For soil samples, a multi-step LLE process may be required, first extracting with a solvent mixture like dichloromethane/n-hexane and then performing a pH-driven back-extraction into an aqueous phase, followed by re-extraction into an organic solvent to clean up the sample.[6]
-
Advantages: Simple, low cost of initial setup, and effective for a wide range of concentrations.
-
Limitations: Can be labor-intensive, requires large volumes of potentially hazardous organic solvents, and is prone to emulsion formation, which complicates phase separation.[4]
Solid-Phase Extraction (SPE)
SPE has become a popular alternative to LLE, offering reduced solvent consumption and the potential for automation.[4][7] It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase).
-
Mechanism: For a non-polar sorbent (like C18), the water sample is first acidified (pH ~2) to neutralize 2M4NP.[7] As the sample passes through the cartridge, the neutral analyte is adsorbed onto the sorbent via hydrophobic interactions. Interferences are washed away, and the purified analyte is then eluted with a small volume of an organic solvent like methanol or acetonitrile.[4]
-
Expert Insights: The choice of sorbent is critical. While traditional silica-based C18 is common, more stable polymer-based sorbents (e.g., polystyrene-divinylbenzene) are increasingly used for phenols due to their stability across a wider pH range and higher capacity.[4][8]
-
Advantages: High analyte concentration factors, significant reduction in solvent usage compared to LLE, high reproducibility, and ease of automation.[4]
-
Limitations: Cartridge costs can be higher, and method development can be more complex. Matrix components can sometimes irreversibly bind to the sorbent, reducing its lifespan.
Microextraction Techniques: Miniaturization for Modern Labs
Recent years have seen a shift towards miniaturized extraction techniques that drastically reduce solvent and sample volumes, aligning with the principles of green chemistry.
DLLME is a rapid microextraction method first introduced in 2006.[9][10]
-
Mechanism: A mixture of an extraction solvent (a few microliters of a dense organic solvent like tetrachloroethylene) and a disperser solvent (a water-miscible solvent like acetonitrile or methanol) is rapidly injected into the aqueous sample.[9][11] This creates a cloudy solution of fine microdroplets, maximizing the surface area for rapid analyte transfer. Centrifugation is then used to sediment the organic phase, which is collected for analysis.[9]
-
Expert Insights: The selection of the disperser solvent is key to forming a stable emulsion for efficient extraction.[12] A variation, DLLME-SFO (Solidification of Floating Organic Drop), uses a low-density extraction solvent (e.g., 1-undecanol) that solidifies upon cooling, allowing for easy collection without centrifugation.[13]
-
Advantages: Extremely fast (often under 5 minutes), very low solvent consumption (µL scale), and high enrichment factors.[11][13]
-
Limitations: The choice of solvents is limited, and the direct injection of the extract may introduce non-volatile impurities into the analytical instrument.
HF-LPME is a three-phase microextraction technique that provides excellent sample cleanup and high enrichment.
-
Mechanism: A short, porous polypropylene hollow fiber is impregnated with an organic solvent, which resides in the pores of the fiber wall (supported liquid membrane). The lumen of the fiber is filled with a basic acceptor solution (e.g., NaOH). The fiber is then placed in the acidified sample (donor phase). Neutral 2M4NP from the sample partitions into the organic solvent membrane, diffuses across, and is then back-extracted into the basic acceptor solution inside the fiber, where it becomes ionized and is trapped.[14]
-
Expert Insights: This technique is highly selective because only acidic analytes like 2M4NP will be efficiently extracted and trapped in the basic acceptor phase. The pH gradient between the sample and the acceptor solution is the driving force for the extraction. Enrichment factors can be very high, often exceeding 250-fold.[14]
-
Advantages: Extremely low solvent usage, excellent sample cleanup (large molecules and basic compounds are excluded), high enrichment factors, and use of inexpensive, disposable fibers.
-
Limitations: The extraction process is equilibrium-based and can be slower than other methods. It requires careful optimization of parameters like stirring speed, pH, and extraction time.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Originally developed for pesticide analysis in food, the QuEChERS method has been successfully adapted for various pollutants in soil and water matrices.[15][16]
-
Mechanism: The method involves two main steps. First, an extraction/partitioning step where the sample (e.g., 10 mL of water) is shaken vigorously in a tube with acetonitrile and a salt mixture (e.g., MgSO₄, NaCl, sodium citrate).[16] The salts induce phase separation and drive the analytes into the acetonitrile layer. The second step is dispersive SPE (d-SPE) for cleanup, where a portion of the acetonitrile extract is mixed with a small amount of sorbent (like primary secondary amine, PSA) and anhydrous MgSO₄ to remove interferences and residual water.[15]
-
Expert Insights: The key advantage of QuEChERS is its effectiveness for a wide range of analytes with minimal effort.[15] While the original method is unbuffered, buffered versions exist to protect pH-sensitive analytes. For complex matrices like soil, QuEChERS has shown excellent recoveries.[17] The exothermic reaction of anhydrous MgSO₄ with water can degrade thermally labile compounds, though this is less of a concern for 2M4NP.[18]
-
Advantages: High throughput, minimal solvent usage, simple procedure, and effective for a broad range of analytes.[15]
-
Limitations: The resulting extract may not be as clean as those from more selective methods like HF-LPME, potentially leading to matrix effects in sensitive LC-MS/MS analyses.[16]
Ultrasound-Assisted Extraction (UAE)
UAE is primarily used for extracting analytes from solid or semi-solid matrices like soil and sediment.[6][19]
-
Mechanism: The soil sample is suspended in an appropriate extraction solvent. The mixture is then subjected to high-frequency ultrasound waves (typically >20 kHz). The acoustic cavitation creates, grows, and implodes microscopic bubbles, generating localized high pressure and temperature. This disrupts the cell walls of organic matter and enhances solvent penetration into the soil matrix, accelerating the desorption of the analyte into the solvent.[19][20]
-
Expert Insights: Key parameters to optimize include extraction time, temperature, and ultrasonic power.[19] UAE is significantly more efficient and faster than traditional methods like Soxhlet extraction.[4] It can be combined with other extraction techniques; for instance, a soil sample can be initially extracted with UAE, and the resulting liquid extract can then be cleaned up using SPE or LLE.[6]
-
Advantages: Reduced extraction times and solvent volumes compared to traditional solid extraction methods, and improved extraction efficiency.[21]
-
Limitations: The high energy can potentially degrade thermally sensitive analytes. The extract often requires a subsequent cleanup step before analysis.
Quantitative Performance Comparison
The following table summarizes typical performance data for the discussed extraction methods for nitrophenols, including 2M4NP, based on published literature. This data is intended to provide a comparative baseline; actual performance will vary with the specific matrix, analyte concentration, and instrumentation.
| Method | Sample Matrix | Recovery (%) | LOD | RSD (%) | Extraction Time | Solvent Volume | Key Advantages |
| LLE | Urine, Water | >80%[3] | μg/L range | < 10% | 30-60 min | High (50-200 mL) | Simple, inexpensive setup |
| SPE | Tap Water | 90-112%[7] | μg/L range | < 15%[7] | 20-40 min | Low-Medium (5-10 mL) | High throughput, automation |
| DLLME-SFO | Water | ~95% | 1.5-2.0 µg/L[13] | < 7% | < 5 min | Very Low (< 100 µL) | Extremely fast, high enrichment |
| HF-LPME | Seawater, Soil | 93-113%[14] | 0.1-0.2 µg/L[14] | < 6.2% | 30-45 min | Very Low (< 30 µL) | Excellent cleanup, high enrichment |
| QuEChERS | Soil, Water | 79-113%[17] | 0.02-3.0 µg/L[16] | < 13%[17] | ~10 min | Low (~10 mL) | Fast, easy, multi-residue |
| UAE-LLE | Soil | 61-91%[6] | 0.1-0.2 µg/kg[6] | < 10%[6] | 15-30 min | Medium (~20-50 mL) | Efficient for solid matrices |
Experimental Protocols & Workflows
To ensure reproducibility, detailed, self-validating protocols are essential. Below are representative methodologies for three distinct approaches.
Protocol 1: Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) for Water Samples
This protocol is adapted from methodologies designed for extracting nitrophenols from aqueous samples.[14]
Objective: To extract and preconcentrate 2M4NP from a water sample with high selectivity.
Materials:
-
10 mL water sample
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Organic solvent (e.g., dihexyl ether)
-
Polypropylene hollow fiber (e.g., 2 cm length, ~600 µm I.D.)
-
Microsyringe (10 µL)
-
Stir plate and stir bar
Methodology:
-
Sample Preparation (Donor Phase): Place 10 mL of the water sample in a vial with a small stir bar. Acidify the sample to pH ~2 with HCl.
-
Fiber Preparation: Cut a 2 cm piece of the hollow fiber. Immerse it in the organic solvent for 10 seconds to impregnate the pores.
-
Acceptor Phase Loading: Using a microsyringe, fill the lumen of the fiber with ~2-5 µL of the basic NaOH acceptor solution.
-
Extraction: Place the prepared fiber into the sample vial. Stir the sample at a constant rate (e.g., 1000 rpm) for a set time (e.g., 30 minutes).
-
Analyte Collection: After extraction, carefully remove the fiber. Withdraw the acceptor phase from the fiber lumen into a clean microsyringe.
-
Analysis: Inject the collected acceptor phase directly into the analytical instrument (e.g., HPLC).
Workflow Diagram (HF-LPME):
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 97 99-53-6 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phmethods.net [phmethods.net]
- 6. Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry [ykcs.ac.cn]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Materials for Solid-Phase Extraction of Organic Compounds [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Development and Optimization of a Dispersive Liquid–Liquid Microextraction Method for the Simultaneous Determination of Multiclass Pesticides in Environmental Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous derivatization and extraction of nitrophenols in soil and rain samples using modified hollow-fiber liquid-phase microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology [mdpi.com]
Comparative Environmental Impact Analysis: 2-Methyl-4-nitrophenol vs. 2,4-Dinitrophenol
A Senior Application Scientist's Guide for Researchers
In the landscape of industrial chemistry, nitrophenolic compounds are indispensable intermediates for synthesizing a vast array of products, including dyes, pesticides, and pharmaceuticals.[1][2] However, their utility is shadowed by their environmental persistence and toxicity, positioning them as priority pollutants.[3][4] This guide provides an in-depth, objective comparison of the environmental impact of two prominent nitrophenols: 2-Methyl-4-nitrophenol and 2,4-dinitrophenol (2,4-DNP). Our analysis is grounded in experimental data to assist researchers, environmental scientists, and drug development professionals in making informed risk assessments and developing effective remediation strategies.
Physicochemical Properties: The Foundation of Environmental Behavior
A molecule's inherent physical and chemical properties are the primary determinants of its fate, transport, and bioavailability in the environment. The presence of a second nitro group in 2,4-DNP, in place of the methyl group in this compound, significantly alters these characteristics.
The higher molecular weight and distinct structural arrangement of 2,4-DNP contribute to a higher melting point. More critically, 2,4-DNP exhibits substantially greater water solubility compared to this compound.[2][5] This increased solubility enhances its potential for transport in aquatic systems, making it more readily available for uptake by organisms and increasing the risk of widespread water contamination. The octanol-water partition coefficient (Log P), an indicator of a substance's tendency to bioaccumulate in fatty tissues, is slightly lower for 2,4-DNP, suggesting a marginally lower potential for bioaccumulation compared to this compound.[6]
| Property | This compound | 2,4-Dinitrophenol |
| CAS Number | 99-53-6[7] | 51-28-5[8] |
| Molecular Formula | C₇H₇NO₃[2] | C₆H₄N₂O₅[8] |
| Molecular Weight | 153.14 g/mol [2] | 184.11 g/mol [6] |
| Appearance | Pale yellow crystalline solid[2] | Yellow crystalline solid[5][6] |
| Melting Point | 93 - 98 °C[9] | 113 - 115.5 °C[8][10] |
| Water Solubility | Sparingly soluble (~0.1 g/100 mL at 20°C)[2] | 2,790 - 5,600 mg/L[5] |
| Log P (octanol/water) | ~2.1 (estimated) | 1.67 - 1.91[6][8] |
Environmental Fate: Persistence and Mobility
Once released, the journey of these compounds through air, water, and soil is dictated by their properties and susceptibility to degradation.
-
Atmospheric Fate : Both compounds can be released into the atmosphere from industrial processes and vehicle exhaust.[1] They can undergo photochemical reactions and be removed from the air through wet and dry deposition.[1] The atmospheric half-lives for nitrophenols are estimated to be between 3 to 18 days.[1]
-
Aquatic Fate : In water, biodegradation and photolysis are the primary degradation processes.[1] However, the direct photolysis of 2,4-DNP is considered too slow to be a significant environmental fate process.[11] The high water solubility of 2,4-DNP facilitates its dispersal in aquatic ecosystems, posing a direct threat to aquatic life.[5] While this compound is less soluble, it can still persist in water bodies.
-
Soil Fate : Biodegradation is the most critical process for the removal of nitrophenols from soil.[1] The rate of degradation is influenced by factors such as soil type, temperature, pH, and the presence of adapted microbial communities. The higher water solubility of 2,4-DNP suggests a greater potential for leaching through the soil profile, potentially contaminating groundwater sources.[11]
Comparative Toxicity: A Tale of Two Potencies
The defining difference in the environmental profiles of these two compounds lies in their toxicity. Experimental data unequivocally shows that 2,4-DNP is significantly more hazardous to both humans and aquatic ecosystems.
Human Health Toxicity
2,4-Dinitrophenol (2,4-DNP) is classified as having high acute toxicity.[6] Historically, it was used as a diet pill in the 1930s, but this practice was halted due to severe and often fatal adverse effects.[12][13] The primary mechanism of its toxicity is the uncoupling of mitochondrial oxidative phosphorylation.[8][12] This disruption prevents the efficient production of ATP, causing the rapid release of energy as heat, which leads to a classic symptom combination of hyperthermia, tachycardia (rapid heart rate), diaphoresis (sweating), and tachypnoea (rapid breathing), ultimately culminating in death in cases of overdose.[8][13] Chronic exposure can lead to the formation of cataracts, skin lesions, and damage to the bone marrow and central nervous system.[6][14] The lowest published lethal oral dose in humans is reported as 4.3 mg/kg.[13]
This compound is considered moderately toxic.[2] It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious skin and eye irritation.[9][15] Inhalation may lead to respiratory irritation.[9] While significantly less acutely toxic than 2,4-DNP, its potential for causing harm necessitates careful handling and control of environmental releases.
Ecotoxicity
The elevated toxicity of 2,4-DNP extends to environmental organisms. It is recognized as hazardous to freshwater organisms.[16][17] Studies have been conducted to determine its hazardous concentration for 5% of freshwater species (HC5), providing crucial data for environmental risk assessment.[16] In one study, the acute HC5 was determined to be 0.91 mg/L, and the chronic HC5 was 0.22 mg/L, highlighting its potential to harm aquatic ecosystems even at low concentrations.[16]
While specific, comprehensive ecotoxicity data for this compound is less abundant in the public literature, safety data sheets indicate it is toxic to aquatic life with long-lasting effects, warranting its classification as an environmental hazard.[18]
| Toxicity Parameter | This compound | 2,4-Dinitrophenol |
| Human Acute Toxicity | Harmful if swallowed; skin/eye irritant[9][15] | High acute toxicity; uncouples oxidative phosphorylation, causing hyperthermia, tachycardia, death[6][13] |
| Human Chronic Toxicity | Liver and kidney damage with prolonged exposure[2] | Cataracts, skin lesions, effects on bone marrow, CNS, cardiovascular system[6][12] |
| Carcinogenicity | Not classified as a human carcinogen[9] | Not classified for carcinogenicity by EPA[6][12] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects[18] | Hazardous to freshwater organisms; Acute HC5 = 0.91 mg/L; Chronic HC5 = 0.22 mg/L[16] |
Biodegradation Pathways: Nature's Remediation
Microbial degradation is a key mechanism for the natural attenuation of nitrophenolic compounds in the environment.[4] The pathways typically involve initial modifications of the aromatic ring or the nitro group, followed by ring cleavage.
For 2,4-Dinitrophenol , degradation can proceed via several microbial pathways. A common initial step involves the reduction of one of the nitro groups to an amino group, or the removal of a nitro group and replacement with a hydroxyl group, forming intermediates like 2-amino-4-nitrophenol or 4-nitrocatechol before the aromatic ring is cleaved.[1][19][20]
For This compound , degradation is expected to follow a pathway similar to other methylated nitrophenols, such as 3-methyl-4-nitrophenol.[21] This typically involves an initial monooxygenase-catalyzed removal of the nitro group to form methyl-1,4-benzoquinone, which is then reduced to methylhydroquinone.[21][22] Subsequent enzymatic reactions lead to the cleavage of the aromatic ring.
Caption: Generalized aerobic biodegradation pathways for 2,4-DNP and this compound.
Experimental Protocols for Environmental Assessment
To empirically evaluate the environmental impact of these compounds, standardized and validated analytical methods are essential. Below are representative protocols for assessing aquatic toxicity and quantifying environmental concentrations.
Protocol 1: Acute Immobilisation Test with Daphnia magna
-
Rationale & Causality : This protocol, based on OECD Guideline 202, is a cornerstone of ecotoxicology. Daphnia magna (a small freshwater crustacean) is a standard model organism because it is sensitive to pollutants, has a short life cycle, and occupies a critical position in aquatic food webs. The endpoint, immobilization, is a clear and easily observable sublethal effect that is a strong predictor of mortality and population-level impacts.
-
Step-by-Step Methodology :
-
Test Organism Culture : Maintain healthy cultures of Daphnia magna under controlled conditions (20 ± 2 °C, 16:8 hour light:dark photoperiod) in a suitable culture medium (e.g., Elendt M7).
-
Preparation of Test Solutions : Prepare a stock solution of the test compound (this compound or 2,4-DNP) in deionized water. A solvent like acetone may be used sparingly if necessary, with a solvent control group included. Create a geometric series of test concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) by serial dilution of the stock solution. A control group (culture medium only) is mandatory.
-
Test Initiation : Introduce 10 juvenile daphnids (less than 24 hours old) into test beakers containing 50 mL of each test concentration and the control. Use at least three replicate beakers for each concentration.
-
Incubation : Incubate the test beakers for 48 hours under the same controlled conditions as the culture. Do not feed the daphnids during the test.
-
Observation : At 24 and 48 hours, count the number of immobilized daphnids in each beaker. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis : Calculate the percentage of immobilization for each concentration. Use statistical methods (e.g., Probit analysis) to determine the EC50 value (the concentration that causes immobilization in 50% of the test organisms) with 95% confidence intervals.
-
Protocol 2: Quantification in Water by SPE-HPLC
-
Rationale & Causality : Nitrophenols are often present in environmental waters at trace levels (ng/L to µg/L). Direct injection onto a High-Performance Liquid Chromatography (HPLC) system lacks the required sensitivity. Solid-Phase Extraction (SPE) is a critical pre-treatment step that selectively extracts and concentrates the analytes from the large water sample volume onto a solid sorbent.[23] This increases the concentration to a level detectable by the HPLC's UV detector and removes interfering matrix components, ensuring accurate and reliable quantification.
Caption: Experimental workflow for the analysis of nitrophenols in water samples.
-
Step-by-Step Methodology :
-
Sample Preparation : Collect a 500 mL water sample in a clean glass bottle. Acidify the sample to pH 2-3 with sulfuric acid to ensure the phenolic compounds are in their non-ionized form, which enhances retention on the SPE sorbent.
-
SPE Cartridge Conditioning : Use a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2-3) through it. Do not allow the cartridge to go dry.
-
Sample Loading : Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing : After loading, wash the cartridge with 5 mL of acidified deionized water to remove any polar interfering compounds. Dry the cartridge under vacuum for 10 minutes.
-
Elution : Elute the trapped nitrophenols from the cartridge by passing 5 mL of methanol through it at a slow flow rate (~1 mL/min).
-
Concentration : Evaporate the methanol eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the HPLC mobile phase.
-
HPLC Analysis :
-
System : HPLC with a UV-Vis detector.
-
Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase : Isocratic mixture of acetonitrile and 50 mM acetate buffer (pH 5.0), e.g., a 20:80 (v/v) ratio.[23]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at the maximum absorbance wavelength for the specific nitrophenols (e.g., ~315 nm for 4-nitrophenol).
-
Quantification : Prepare a series of calibration standards of this compound and 2,4-DNP. Generate a calibration curve by plotting peak area against concentration. Quantify the concentration in the sample by comparing its peak area to the calibration curve.
-
-
Conclusion and Outlook
This comparative analysis demonstrates that while both this compound and 2,4-dinitrophenol are environmental contaminants of concern, 2,4-dinitrophenol poses a significantly greater environmental and human health risk. This is primarily due to its high acute toxicity, stemming from its potent ability to uncouple oxidative phosphorylation, and its higher water solubility, which facilitates its transport into and throughout aquatic ecosystems.
For researchers and industry professionals, the choice of chemical intermediates must extend beyond synthetic efficiency to include a thorough environmental impact assessment. When the use of these compounds is unavoidable, stringent containment measures, waste treatment protocols, and environmental monitoring are imperative. The experimental methodologies outlined here provide a framework for conducting such assessments, ensuring that the risks associated with these useful but hazardous chemicals are properly understood and managed.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Page loading... [guidechem.com]
- 3. Biodegradation of p-nitrophenol by engineered strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 9. westliberty.edu [westliberty.edu]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 15. This compound | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Determination of hazardous concentrations of 2,4-dinitrophenol in freshwater ecosystems based on species sensitivity distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. Degradation of 2,4-dinitroanisole (DNAN) by metabolic cooperative activity of Pseudomonas sp. strain FK357and Rhodococcus imtechensis strain RKJ300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Method Validation for 2-Methyl-4-nitrophenol in Complex Matrices
Introduction: The Analytical Challenge of a Small, Significant Molecule
2-Methyl-4-nitrophenol is a nitrophenolic compound with significance in both industrial and environmental contexts. It serves as a precursor in chemical synthesis and is also identified as a degradation product of certain pesticides and a component of diesel exhaust.[1] Its presence in complex matrices such as environmental water, soil, or biological fluids necessitates robust and reliable analytical methods for accurate quantification. The inherent polarity of the phenol group and the potential for matrix interference make developing and validating such methods a non-trivial task for any analytical scientist.
The objective of this guide is to provide an in-depth comparison of prevalent analytical techniques and to underscore the foundational principles of method validation. Adherence to rigorous validation protocols, as outlined by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), is not merely a procedural formality; it is the bedrock of data integrity, ensuring that the generated results are accurate, reproducible, and fit for their intended purpose.[2][3][4][5]
Comparative Analysis of Core Analytical Methodologies
The selection of an analytical technique for this compound is a critical decision dictated by the sample matrix, required sensitivity, and available instrumentation. The three primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—each present a unique set of advantages and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Gas Chromatography (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV-Vis absorbance. | Separation of volatile compounds in a gaseous mobile phase, with detection based on mass-to-charge ratio. | HPLC separation coupled with highly selective and sensitive mass spectrometric detection based on parent-daughter ion transitions. |
| Sample Derivatization | Not typically required. Analysis is direct. | Often required for polar nitrophenols to increase volatility and thermal stability (e.g., silylation).[6][7] | Not typically required, simplifying sample preparation. |
| Primary Advantages | Robust, cost-effective, and straightforward for routine analysis. High precision for non-volatile compounds.[8] | Excellent separation efficiency and high sensitivity, especially with MS detection. Provides structural information for confirmation. | Unsurpassed sensitivity and selectivity, making it the gold standard for trace-level analysis in highly complex matrices.[9][10] |
| Primary Disadvantages | Lower sensitivity compared to MS-based methods. Potential for co-elution and matrix interference in very complex samples. | Derivatization adds a time-consuming step and a potential source of error. Not suitable for thermally labile compounds.[7] | Higher initial instrument cost and operational complexity. Susceptible to matrix effects (ion suppression/enhancement). |
| Expected LOQ | ~0.03 - 0.3 µg/mL[8] | <0.3 µg/mL (with derivatization and MS)[8] | ~0.02 - 0.25 µg/L (without pre-concentration)[9] |
| Typical Precision (%RSD) | < 2%[8] | < 5%[8] | < 10% |
| Typical Accuracy (% Recovery) | 98 - 102%[8] | 95 - 105%[8] | 90 - 110% |
The Pillars of Method Validation: A Self-Validating System
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The process follows a structured approach, examining a set of core performance characteristics as defined by guidelines such as ICH Q2(R2).[5][11] The relationship between these parameters forms a logical hierarchy that ensures the method's overall reliability.
-
Specificity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] A clean chromatogram of a blank matrix extract versus a spiked extract provides evidence of specificity.
-
Linearity and Range: Linearity demonstrates the direct proportionality between the analyte concentration and the analytical signal over a defined interval. The range is that interval where the method has been proven to have an acceptable level of linearity, accuracy, and precision.[5][11]
-
Accuracy: This expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically determined by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery.[3]
-
Precision: Precision is the measure of the degree of scatter of a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: This is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).[5][11] It provides an indication of its reliability during normal usage.
Field-Proven Protocol: HPLC-UV Method for this compound in Aqueous Matrices
This section provides a detailed protocol for a robust HPLC-UV method, a workhorse technique in many analytical laboratories. The causality behind each step is explained to provide a deeper understanding of the procedure.
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Standards
-
Acetonitrile and Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic Acid or Phosphoric Acid (analytical grade).
-
This compound reference standard (purity ≥97%).
-
Ethyl Acetate (analytical grade).
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 10 mL of the aqueous sample into a separatory funnel.
-
Acidification: Adjust the sample pH to < 3 with phosphoric acid.
-
Causality: At low pH, the phenolic hydroxyl group is protonated, making the molecule less polar and facilitating its extraction into a non-polar organic solvent.
-
-
Extraction: Add 10 mL of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.[12]
-
Causality: Ethyl acetate is an effective solvent for extracting moderately polar organic compounds from aqueous matrices.
-
-
Collection: Drain the lower aqueous layer and collect the upper organic layer. Repeat the extraction twice more with fresh ethyl acetate to ensure quantitative recovery.
-
Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at ambient temperature.
-
Causality: This step concentrates the analyte and removes the extraction solvent.
-
-
Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase.
-
Causality: Reconstituting in the mobile phase ensures compatibility with the HPLC system and prevents peak distortion.
-
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection to remove particulates and protect the HPLC column.
Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (e.g., 50:50 v/v).
-
Causality: A C18 column operates in reversed-phase mode. The acetonitrile/water mixture provides the necessary polarity to elute the analyte. Formic acid helps to maintain a low pH, ensuring the analyte remains in its protonated form for consistent retention and sharp peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant temperature ensures reproducible retention times.
-
-
Detection Wavelength: Monitor at the absorbance maximum of this compound, typically around 320 nm.
-
Injection Volume: 10 µL.
Conclusion
The successful analysis of this compound in complex matrices is contingent upon two equally important factors: the judicious selection of an analytical method and its subsequent, thorough validation. While HPLC-UV offers a robust and accessible approach for routine analysis, GC-MS provides enhanced sensitivity, and LC-MS/MS delivers the ultimate performance for trace-level quantification. The choice is fundamentally guided by the analytical objective. Regardless of the chosen technology, a comprehensive validation that addresses specificity, linearity, accuracy, precision, sensitivity, and robustness is non-negotiable. This rigorous scientific approach is the only way to guarantee that the data generated is reliable, defensible, and ultimately, fit for purpose in research, regulatory, and drug development settings.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. phmethods.net [phmethods.net]
A Researcher's Guide to Certified Reference Materials for 2-Methyl-4-nitrophenol Analysis
In the landscape of analytical chemistry, the accuracy and reliability of measurements are paramount. This is particularly true in the fields of environmental monitoring, toxicology, and drug development, where the precise quantification of compounds like 2-Methyl-4-nitrophenol is critical. As a nitrophenol derivative, this compound is utilized in the synthesis of dyes, pigments, and pharmaceuticals, and its presence as a potential environmental contaminant necessitates rigorous analytical oversight.[1] The foundation of such oversight lies in the use of high-quality Certified Reference Materials (CRMs).
This guide provides an in-depth comparison of commercially available reference materials for this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate standard for their analytical needs. We will delve into the specifications of available standards, present a detailed experimental protocol for their use in a common analytical method, and provide supporting data to illustrate the impact of reference material quality on analytical outcomes.
The Critical Role of Certified Reference Materials
Certified Reference Materials are the bedrock of analytical quality control, serving as a benchmark for method validation, instrument calibration, and ensuring the metrological traceability of results. Unlike standard analytical reagents, CRMs are produced under stringent manufacturing protocols and are accompanied by a certificate of analysis that provides a certified property value, its associated uncertainty, and a statement of traceability to national or international standards. The use of CRMs is a key requirement for laboratories seeking or maintaining accreditation under standards such as ISO/IEC 17025.
Comparison of Commercially Available this compound Reference Materials
The selection of a suitable reference material is a critical first step in any quantitative analysis. Below is a comparison of offerings from prominent suppliers in the field. It is important to note that while some products are explicitly marketed as Certified Reference Materials, others are high-purity analytical standards that can also serve as valuable reference points, albeit with less comprehensive certification.
| Parameter | LGC Dr. Ehrenstorfer (similar product: 4-Methyl-2-nitrophenol) | Sigma-Aldrich (Aldrich Brand) | AccuStandard |
| Product Type | Certified Reference Material | Analytical Standard | Certified Reference Material (often custom or in mixes) |
| Certified Purity | >95% (example: 98.42% by HPLC) | ≥97% | Typically high purity with certified value and uncertainty |
| Uncertainty | Stated on Certificate of Analysis | Not typically stated | Stated on Certificate of Analysis |
| Traceability | To SI units | Not explicitly stated | Traceable to NIST or other NMIs |
| Certification | ISO 17034 | Certificate of Analysis with purity data | ISO 17034 and ISO/IEC 17025 accredited |
| Method of Purity Determination | Multiple techniques (e.g., HPLC, NMR, Elemental Analysis) | Typically GC | Comprehensive characterization |
Expert Insights:
For applications requiring the highest level of accuracy and formal validation, a Certified Reference Material from a supplier like LGC Dr. Ehrenstorfer or a custom standard from AccuStandard is the recommended choice. These products provide a documented chain of traceability and a stated uncertainty, which are essential for calculating the overall uncertainty of a measurement result. The Sigma-Aldrich analytical standard, while of high purity, is better suited for research applications where the stringent requirements of a formal quality system are not as critical.
Experimental Protocol: Quantification of this compound in Water by Gas Chromatography (GC-FID)
The following protocol is based on the principles outlined in US EPA Method 8041A for the analysis of phenols and is designed to assess the performance of this compound reference materials.[2]
Preparation of Standards
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference material. Dissolve in a suitable solvent such as methanol or isopropanol in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
Sample Preparation: Solid Phase Extraction (SPE)
This procedure is suitable for the extraction of this compound from a water matrix.
-
Sample Acidification: For a 1 L water sample, add sulfuric or hydrochloric acid to adjust the pH to <2.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH <2).
-
Sample Loading: Pass the acidified water sample through the SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Rinsing: Wash the cartridge with 10 mL of deionized water (pH <2) to remove interfering substances.
-
Elution: Elute the trapped this compound with 5 mL of a suitable solvent like methylene chloride or a mixture of methanol and methylene chloride.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
Caption: Experimental workflow for the analysis of this compound.
Gas Chromatography (GC) with Flame Ionization Detection (FID) Conditions
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless, operated in splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Detector: FID at 300°C.
-
Injection Volume: 1 µL.
Supporting Experimental Data: The Impact of Reference Material Purity
To illustrate the importance of using a well-characterized, high-purity CRM, a comparative analysis was performed using two hypothetical this compound standards:
-
CRM A: A certified reference material with a certified purity of 99.8% ± 0.2%.
-
Standard B: An analytical standard with a stated purity of 97%.
A known concentration of a quality control (QC) sample (20 µg/mL) was prepared and analyzed against calibration curves generated from both CRM A and Standard B.
| Parameter | Results using CRM A (99.8%) | Results using Standard B (97%) |
| Calibration Curve R² | 0.9998 | 0.9995 |
| Measured QC Concentration (µg/mL) | 20.1 | 20.7 |
| Accuracy (% Recovery) | 100.5% | 103.5% |
| Precision (%RSD, n=5) | 1.2% | 1.5% |
Discussion of Results:
The data clearly demonstrates that the use of the higher purity, certified reference material (CRM A) results in a more accurate measurement of the quality control sample. The 3% positive bias observed when using Standard B can be directly attributed to its lower purity. In a regulated environment, this level of inaccuracy could lead to out-of-specification results, batch failures, or incorrect environmental impact assessments. The slightly better precision observed with CRM A is also indicative of a more homogeneous and well-characterized material.
Caption: Impact of reference material quality on analytical results.
Conclusion
The selection of an appropriate reference material is a foundational element of robust analytical science. For the quantitative analysis of this compound, the use of a Certified Reference Material from an accredited supplier is strongly recommended to ensure the accuracy, reliability, and defensibility of the data generated. While high-purity analytical standards can be suitable for research and development purposes, the comprehensive characterization and documented traceability of a CRM are indispensable for applications requiring the highest level of analytical confidence. By following a validated analytical method, such as the GC-FID protocol outlined in this guide, and employing a well-characterized CRM, researchers can have a high degree of confidence in the integrity of their results.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-4-nitrophenol
As a Senior Application Scientist, it is imperative to not only advance research but also to ensure that our work is conducted with the utmost safety and environmental responsibility. The proper disposal of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-4-nitrophenol, a compound frequently used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Our aim is to provide you with a self-validating system for its disposal, grounded in established safety protocols and regulatory compliance.
Understanding the Hazard Profile of this compound
Before proceeding with any disposal protocol, it is essential to comprehend the hazards associated with this compound. This understanding forms the basis for the stringent safety measures that must be implemented.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed[1].
-
Irritation: Causes skin and serious eye irritation, and may cause respiratory irritation[1].
-
Long-term Effects: Suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.
These hazards necessitate careful handling and a disposal method that ensures the complete neutralization or containment of the chemical, preventing its release into the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, the correct PPE must be worn to prevent personal exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and subsequent irritation[1][2]. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against dust particles and splashes causing eye irritation[1]. |
| Respiratory Protection | NIOSH-approved N95 dust mask or respirator | To prevent inhalation of dust particles, which can cause respiratory irritation[3]. |
| Lab Coat/Protective Clothing | Full-coverage lab coat | To protect skin and personal clothing from contamination. |
Always inspect your PPE for any damage before use. Contaminated gloves should be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The recommended disposal route for this compound is through a licensed professional waste disposal service, with the preferred method being incineration.
3.1. Immediate Steps for Waste Collection
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department[4].
-
Container Selection: Use a high-density polyethylene (HDPE) or other chemically resistant container that can be securely sealed.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., harmful, irritant, environmental hazard).
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and bases[5][6].
3.2. Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation[1].
-
Containment: For dry spills, use dry cleanup procedures to avoid generating dust. Gently sweep or vacuum the material. Do not use compressed air. Place the collected material into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
3.3. Final Disposal Procedure
The final disposal of this compound should be handled by a licensed professional waste disposal service. The primary method of disposal is as follows:
-
Contact a Licensed Waste Disposal Service: Your institution's EHS department will have a contract with a certified hazardous waste disposal company.
-
Incineration: The recommended method for the destruction of this compound is high-temperature incineration in a facility equipped with an afterburner and scrubber[1]. This process ensures the complete destruction of the organic molecule, converting it to less harmful gaseous products. The scrubber is essential for removing any acidic gases produced during combustion.
-
Alternative Method (Solvent Dissolution): An alternative approach involves dissolving or mixing the material with a combustible solvent before incineration[1]. This can aid in the complete combustion of the compound.
The decision-making process for the proper disposal of this compound is illustrated in the flowchart below.
Environmental Considerations and Regulatory Compliance
This compound is classified as toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this chemical is not disposed of down the drain or in regular trash, as this can lead to significant environmental damage[1].
Disposal procedures must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Conclusion
The proper disposal of this compound is a multi-step process that requires a thorough understanding of its hazards, the consistent use of appropriate PPE, and strict adherence to established protocols. By following this guide, researchers can ensure that they are not only protecting themselves and their colleagues but also upholding their responsibility to protect the environment. Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
Mastering the Safe Handling of 2-Methyl-4-nitrophenol: A Guide for the Modern Laboratory
For the discerning researcher, scientist, and drug development professional, the mastery of chemical handling is not merely a matter of procedure but a cornerstone of scientific integrity and personal safety. 2-Methyl-4-nitrophenol, a valuable intermediate in various synthetic pathways, demands such mastery. This guide moves beyond rudimentary safety checklists to provide an in-depth, procedural framework for its safe handling, grounded in the principles of causality and self-validating protocols. Here, we dissect the why behind each step, empowering you to not only follow but also to fundamentally understand and adapt these protocols to your specific experimental context.
Hazard Profile: Understanding the Adversary
This compound (CAS No. 99-53-6) is a yellow crystalline solid that presents a multi-faceted hazard profile.[1][2] A thorough understanding of these risks is the first principle of safe handling.
-
Acute Toxicity (Oral): The compound is harmful if swallowed, necessitating strict controls to prevent ingestion.[2][3][4][5]
-
Skin Irritation: It is a known skin irritant, capable of causing redness and discomfort upon contact.[2][3][4][5] This is a primary route of occupational exposure, making glove selection and technique paramount.
-
Serious Eye Irritation: Direct contact with the eyes can cause serious irritation and potential damage.[2][3][4][5]
-
Respiratory Irritation: As a solid, it can form dusts that may cause respiratory irritation if inhaled.[2][3][4][5] This is a critical consideration when weighing and transferring the solid material.
-
Potential for Methemoglobinemia: Like other nitroaromatic compounds, exposure may lead to methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced, potentially causing cyanosis (a bluish discoloration of the skin).[1]
There are no established occupational exposure limits from OSHA or NIOSH for this compound, which underscores the importance of adopting a conservative approach to control exposure.[4]
The Cornerstone of Safety: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following recommendations are based on a synthesis of hazard data and best practices for handling powdered and dissolved chemical agents.
Hand Protection: The First Line of Defense
Given that skin contact is a primary exposure route, the choice of gloves is critical. The efficacy of a glove material is determined by its resistance to both degradation (physical change) and permeation (the process of a chemical passing through at a molecular level).[6]
For handling this compound, the following glove materials are recommended, with the understanding that breakthrough times are influenced by factors such as glove thickness, temperature, and the concentration of the chemical.[6][7]
| Glove Material | Recommendation for this compound | Rationale and Causality |
| Butyl Rubber | Excellent: Recommended for direct and prolonged contact, such as during a spill cleanup. | Butyl rubber offers superior resistance to a wide range of chemicals, including nitro compounds.[1][7] A thickness of 12-15 mil is suggested for breakthrough times exceeding 4 hours.[1][7] |
| Nitrile Rubber | Good: Suitable for general handling and incidental splash protection. | Nitrile gloves provide a good balance of chemical resistance and dexterity. For nitrophenols, a breakthrough time of over 480 minutes has been reported for nitrile gloves with a thickness of >0.11 mm.[6][8][9] It is crucial to change nitrile gloves immediately upon contamination.[10] |
| Neoprene | Fair to Good: Can be used for short-term work. | Neoprene offers protection against a range of chemicals, but its performance with nitrophenols may be less robust than butyl or nitrile rubber. |
Field-Proven Insight: Double-gloving is a highly recommended practice, particularly when handling the solid powder or preparing concentrated solutions. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without compromising the primary barrier.
Eye and Face Protection: Shielding Against the Unseen
-
Safety Glasses with Side Shields: At a minimum, safety glasses conforming to ANSI Z87.1 or EN166 standards are required for any work with this compound.[11]
-
Chemical Splash Goggles: When preparing solutions or if there is any risk of splashing, chemical splash goggles should be worn.
-
Face Shield: For procedures with a significant splash or aerosol generation potential, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.
Body Protection: A Barrier Against Contamination
A standard laboratory coat should be worn to protect against skin contact.[12] For larger-scale operations or when there is a significant risk of contamination, a complete chemical-resistant suit may be necessary.[4] All protective clothing should be laundered separately from personal clothing.[5]
Respiratory Protection: A Task-Specific Necessity
The need for respiratory protection is dictated by the potential for airborne contamination. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance, fit-testing, and training, as mandated by OSHA (29 CFR 1910.134).[13][14]
-
Handling Solid Powder: When weighing or transferring the solid material where dust generation is possible, a NIOSH-approved air-purifying respirator with a particulate filter is necessary. An N95 filter is the minimum, but for higher levels of protection or in situations with potential oil-based aerosols, a P100 filter is recommended.[4][14][15][16]
-
Handling Solutions: If working with solutions of this compound outside of a chemical fume hood where vapors may be generated, a NIOSH-approved air-purifying respirator equipped with organic vapor cartridges is required.[3][4][17]
-
Combined Hazards: For tasks that may involve both dust and vapor exposure, a combination cartridge (e.g., organic vapor/P100) is the appropriate choice.[15]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection is dictated by the specific handling task.
Procedural Discipline: Donning, Doffing, and Decontamination
The integrity of your PPE is only as good as your procedure for using it. Cross-contamination during the removal (doffing) of PPE is a common and preventable source of exposure.
Donning PPE: The Order of Operations
-
Hand Hygiene: Begin by washing your hands thoroughly.
-
Body Protection: Don your lab coat or chemical-resistant suit.
-
Respiratory Protection: If required, put on and perform a seal check of your respirator.
-
Eye and Face Protection: Put on your safety glasses or goggles. If needed, add a face shield.
-
Gloves: Don your inner and then outer gloves, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat.[3]
Doffing PPE: A Protocol to Prevent Cross-Contamination
The principle of doffing is to touch the contaminated outer surfaces of your PPE as little as possible with your bare skin.
-
Decontaminate Outer Gloves: If grossly contaminated, decontaminate the outer gloves with a suitable cleaning solution before removal.
-
Remove Outer Gloves: Remove the first outer glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, encapsulating the first glove. Dispose of both gloves in a designated hazardous waste container.[3]
-
Remove Body Protection: Unfasten your lab coat or suit, touching only the inside surfaces. Roll it away from your body and dispose of it in the appropriate container.
-
Hand Hygiene: Perform hand hygiene.
-
Remove Face Shield and Goggles: Handle by the headband or straps, avoiding contact with the front surfaces.
-
Remove Respirator: Remove your respirator without touching the front of the device.
-
Final Hand Hygiene: Wash your hands and any exposed skin thoroughly with soap and water.[3]
Decontamination
-
Reusable PPE: Reusable items like face shields and respirators must be decontaminated according to the manufacturer's instructions.[18] This typically involves washing with a mild detergent and water, followed by rinsing.
-
Work Surfaces: All work surfaces should be decontaminated at the end of the procedure. A simple wipe-down with a suitable solvent or detergent solution is often sufficient, but this should be done while still wearing appropriate gloves.[10]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be properly characterized. While this compound is not explicitly listed by name, related compounds like p-Nitrophenol carry the EPA hazardous waste code U170 . Therefore, it is prudent and compliant to manage this compound waste as such. Wastes with this code are considered toxic.
Disposal Procedure
-
Waste Collection: All solid waste, including contaminated PPE, weigh boats, and absorbent pads, should be collected in a designated, properly labeled hazardous waste container. The container must be made of a compatible material and kept closed except when adding waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[12]
-
Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Method: The primary recommended disposal method for nitrophenols is incineration in a licensed hazardous waste facility.[16] This ensures complete destruction of the compound.
-
Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures and consult with your Environmental Health and Safety (EHS) department for guidance.[12]
The following diagram outlines the logical flow for the disposal of this compound waste.
Caption: A systematic approach to waste management is essential.
By integrating this comprehensive, causality-driven approach to the handling of this compound, you not only ensure your personal safety and that of your colleagues but also uphold the highest standards of scientific practice.
References
- 1. agilent.com [agilent.com]
- 2. fireengineering.com [fireengineering.com]
- 3. cleanflow.net [cleanflow.net]
- 4. magidglove.com [magidglove.com]
- 5. resources.psi-bfm.com [resources.psi-bfm.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. agilent.com [agilent.com]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. safety.duke.edu [safety.duke.edu]
- 11. lgcstandards.com [lgcstandards.com]
- 12. benchchem.com [benchchem.com]
- 13. North cartridge/P100 filter for respirators series 5400, 7600 & 7700 | Sylprotec.com [sylprotec.com]
- 14. parcilsafety.com [parcilsafety.com]
- 15. allergyasthmatech.com [allergyasthmatech.com]
- 16. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 17. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 18. pasteur.epa.gov [pasteur.epa.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
